Phosphocholine chloride calcium salt tetrahydrate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
calcium;2-(trimethylazaniumyl)ethyl phosphate;chloride;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO4P.Ca.ClH.4H2O/c1-6(2,3)4-5-10-11(7,8)9;;;;;;/h4-5H2,1-3H3,(H-,7,8,9);;1H;4*1H2/q;+2;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGULOZKZZMBGFX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])[O-].O.O.O.O.[Cl-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H21CaClNO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601035939 | |
| Record name | Phosphocholine chloride calcium salt tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601035939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72556-74-2, 15557-11-6 | |
| Record name | Phosphocholine chloride calcium salt tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601035939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Choline chloride O-(calcium phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-trimethylazaniumylethyl phosphate chloride, tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Phosphocholine Chloride Calcium Salt Tetrahydrate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structure, properties, and biological significance of Phosphocholine chloride calcium salt tetrahydrate. This compound, a stable salt of the vital intermediate phosphocholine, is of significant interest in various research fields, including biochemistry, cell signaling, and drug delivery. This document offers a detailed overview of its chemical and physical characteristics, spectroscopic data for identification and quality control, and a summary of its role in cellular metabolism. Furthermore, it presents detailed experimental protocols for its characterization and a visualization of the key metabolic pathway in which it participates.
Chemical Structure and Properties
This compound is a complex salt consisting of a phosphocholine zwitterion, a calcium cation, a chloride anion, and four molecules of water of hydration.[1][2] While a definitive crystal structure determined by X-ray crystallography is not publicly available, the molecular structure can be confidently inferred from its chemical formula, spectroscopic data, and known ionic interactions.
The core of the molecule is the phosphocholine moiety, which consists of a phosphate group esterified to the hydroxyl group of choline. Choline itself is a quaternary ammonium cation. The phosphate group carries a negative charge, which is balanced by the calcium ion (Ca²⁺) and the positively charged quaternary amine of the choline group, forming a stable salt. The chloride ion (Cl⁻) is also present to ensure overall charge neutrality of the crystalline solid. The "tetrahydrate" designation indicates the presence of four water molecules per formula unit, which are integral to the crystal lattice, likely through hydrogen bonding with the phosphate and choline moieties.
The IUPAC name for this compound is calcium;2-(trimethylazaniumyl)ethyl phosphate;chloride;tetrahydrate.[3] Its linear formula is often represented as CaO₃POCH₂CH₂N(Cl)(CH₃)₃ · 4H₂O.[2]
Data Presentation
| Property | Value | References |
| CAS Number | 72556-74-2 | [4] |
| Molecular Formula | C₅H₂₁CaClNO₈P | [3] |
| Molecular Weight | 329.73 g/mol | [4] |
| Appearance | White to almost white powder or crystals.[2] | [2] |
| Solubility | Soluble in water (100 mg/mL). | |
| Physical State | Solid at 20°C.[2] | [2] |
| Storage Temperature | -20°C | |
| Stability | Light-sensitive and hygroscopic.[2] | [2] |
Role in Biological Signaling Pathways
Phosphocholine is a key intermediate in the biosynthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes. The primary pathway for PC synthesis is the Kennedy pathway, also known as the CDP-choline pathway. In this pathway, choline is first phosphorylated to phosphocholine by choline kinase. Phosphocholine is then converted to CDP-choline, which finally reacts with diacylglycerol to form phosphatidylcholine.
The availability of phosphocholine can, therefore, influence the rate of membrane biosynthesis, which is critical for cell growth, proliferation, and signaling.
Phosphatidylcholine Biosynthesis (Kennedy Pathway)
Experimental Protocols
The characterization of this compound relies on a combination of spectroscopic techniques to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the molecular structure of the phosphocholine moiety.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterium oxide (D₂O).
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Expected signals include:
-
A singlet at approximately 3.2 ppm corresponding to the nine protons of the trimethylammonium group (-N(CH₃)₃).
-
A multiplet around 3.6 ppm for the two protons of the methylene group adjacent to the quaternary amine (-CH₂-N⁺).
-
A multiplet around 4.1 ppm for the two protons of the methylene group adjacent to the phosphate group (-CH₂-O-P).
-
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected signals include:
-
A signal around 54 ppm for the three equivalent methyl carbons of the trimethylammonium group.
-
A signal around 59 ppm for the methylene carbon adjacent to the phosphate group.
-
A signal around 66 ppm for the methylene carbon adjacent to the quaternary amine.
-
-
-
³¹P NMR Spectroscopy:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
A single peak is expected, with its chemical shift being characteristic of a phosphomonoester.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1-2% of the sample. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FTIR spectrum from 4000 to 400 cm⁻¹.
-
Expected Absorptions:
-
O-H Stretch: A broad band in the region of 3500-3200 cm⁻¹ due to the water of hydration.
-
C-H Stretch: Bands in the 3000-2800 cm⁻¹ region corresponding to the methyl and methylene groups.
-
P=O Stretch: A strong absorption around 1250-1200 cm⁻¹ characteristic of the phosphate group.
-
P-O-C Stretch: Bands in the 1100-1000 cm⁻¹ region.
-
C-N Stretch: Vibrations associated with the quaternary ammonium group in the 950-900 cm⁻¹ region.
-
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the phosphocholine cation.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in an appropriate solvent, such as a water/methanol mixture.
-
Data Acquisition: Use electrospray ionization (ESI) in positive ion mode.
-
Expected Ion: The primary ion observed will be the phosphocholine cation [C₅H₁₄NO₄P]⁺ with a theoretical m/z of 184.07.
Synthesis and Applications
Synthesis
The synthesis of this compound typically involves a two-step process:
-
Phosphorylation of Choline: Choline chloride is reacted with a phosphorylating agent, such as phosphoric acid or phosphoryl chloride, to form phosphocholine chloride.[5]
-
Salt Formation and Crystallization: The resulting phosphocholine chloride is then treated with a calcium salt, such as calcium chloride, calcium carbonate, or calcium hydroxide, in an aqueous solution.[5] The tetrahydrate is subsequently crystallized from the solution.
Applications
This compound serves as a valuable reagent in several areas of research:
-
Biochemical Research: As a stable source of phosphocholine, it is used in studies of lipid metabolism and membrane biophysics.
-
Immunology: It is used for the purification of anti-phosphorylcholine (PC) antibodies.
-
Enzymology: It can be used as a substrate for the hydrolysis of phosphomonoesters.
-
Drug Delivery: The phosphocholine headgroup is zwitterionic and highly hydrophilic, making it a common component in the design of biocompatible drug delivery systems, such as liposomes and nanoparticles, to improve their stability and reduce immunogenicity.
Conclusion
This compound is a chemically and biologically significant compound. Its structure, while not yet fully elucidated by X-ray crystallography, is well-characterized by a range of spectroscopic and analytical techniques. As a key intermediate in phosphatidylcholine biosynthesis, it plays a crucial role in cellular function. The information and protocols provided in this guide are intended to support researchers and scientists in their investigations and applications of this versatile molecule.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. Buy this compound (EVT-1489235) | 72556-74-2 [evitachem.com]
- 3. Calcium phosphorylcholine chloride tetrahydrate | C5H21CaClNO8P | CID 16219816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Method for preparing phosphorylcholine chloride calcium salt tetrahydrate - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to Phosphocholine Chloride Calcium Salt Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of phosphocholine chloride calcium salt tetrahydrate. The information is curated for researchers, scientists, and professionals in drug development who are interested in the applications and detailed characteristics of this compound.
Core Chemical Properties
This compound is a stable, solid form of phosphocholine, an important intermediate in the biosynthesis of phosphatidylcholine, a major constituent of eukaryotic cell membranes.[1] Its properties make it a valuable reagent in various biochemical and pharmaceutical research applications.
| Property | Value | Source |
| Chemical Formula | C₅H₁₃CaClNO₄P·4H₂O | [2][3] |
| Molecular Weight | 329.72 g/mol | [2][3] |
| CAS Number | 72556-74-2 | [2][3] |
| Appearance | White to off-white powder or crystalline solid | [1][3] |
| Solubility | Soluble in water (100 mg/mL; 66 mg/mL)[2][4]. Insoluble in DMSO and Ethanol[4][5]. | [2][4][5] |
| Melting Point | >360°C | |
| Storage Conditions | Store at -20°C | [2] |
| Purity | ≥97% (anhydrous basis, HCl titration) | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process involving phosphorylation of choline chloride, followed by a metathesis reaction with a calcium salt, and subsequent crystallization.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis from Choline Chloride and Phosphoric Acid
This protocol is adapted from a patented method and provides a robust procedure for the synthesis of the target compound.
Step 1: Phosphorylation of Choline Chloride
-
In a suitable reaction vessel equipped with a stirrer and under reduced pressure (-0.09 MPa), slowly add 140 g of phosphoric acid to 100 g of crude choline chloride (containing 70% choline chloride) at 25°C.
-
After the addition is complete, raise the temperature to 70°C and perform vacuum distillation until no more water distills off.
-
Increase the temperature to 120°C and maintain the pressure at -0.09 MPa for 6 hours.
-
Terminate the reaction by adding 50 g of water to obtain the phosphocholine chloride mixture.
Step 2: Metathesis Reaction
-
At 25°C, mix 100 g of the phosphocholine chloride mixture with 3000 g of a 15% (w/w) aqueous solution of calcium hydroxide.
-
Stir the mixture for 40 minutes, or until the pH of the system reaches 8, to obtain the metathetical mixture.
Step 3: Crystallization and Isolation
-
Subject the metathetical mixture to vacuum distillation at 25°C and 35 Pa until a solid precipitate is formed, resulting in a solid-liquid mixture.
-
Cool the solid-liquid mixture to a temperature between -10°C and -1°C and allow it to crystallize for at least 40 minutes.
-
Filter the crystalline product and dry it at 100°C for 2 hours to yield this compound.
-
The filtrate can be subjected to a second crystallization at the same low temperature to recover additional product.
Analytical Methods for Quality Control
Ensuring the purity and identity of the synthesized this compound is crucial for its application in research and development. The following are standard analytical methods for its characterization.
Experimental Workflow: Quality Control Analysis
Caption: Workflow for the quality control analysis of the synthesized product.
Detailed Analytical Protocols
Protocol 2: Purity Determination by Titration
-
Chelometric Titration (for calcium content):
-
Dissolve a precisely weighed sample of the compound in deionized water.
-
Add a suitable buffer to maintain a constant pH (e.g., ammonia-ammonium chloride buffer).
-
Add a metallochromic indicator (e.g., Eriochrome Black T).
-
Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA).
-
The endpoint is observed as a distinct color change of the indicator.
-
The calcium content and subsequently the purity can be calculated from the volume of EDTA solution used.
-
Protocol 3: Purity and Identification by HPLC
A hydrophilic interaction liquid chromatography (HILIC) method coupled with tandem mass spectrometry (MS/MS) is suitable for the simultaneous analysis of choline and phosphocholine.[6]
-
Column: A HILIC column appropriate for the separation of polar analytes.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium bicarbonate).
-
Detection: Tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification.
-
Standard Preparation: Prepare calibration standards of this compound in a suitable solvent.
-
Sample Preparation: Dissolve the synthesized product in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample and standards into the HPLC system and quantify the phosphocholine peak against the calibration curve.
Protocol 4: Structural Characterization by Spectroscopy
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in D₂O. The resulting spectrum should show characteristic peaks for the trimethylammonium protons, and the two methylene groups of the choline backbone.
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carbons of the trimethylammonium group and the methylene carbons. Publicly available NMR spectra can be used as a reference.[7]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare a KBr pellet of the sample or use an ATR accessory.
-
The FTIR spectrum will exhibit characteristic absorption bands for the O-H stretch of the water of hydration, C-H stretches of the methyl and methylene groups, the P=O stretch of the phosphate group, and C-N vibrations. Reference spectra are available in public databases.[7]
-
Role in Signaling Pathways: The Kennedy Pathway
Phosphocholine is a key intermediate in the de novo synthesis of phosphatidylcholine (PC), a major phospholipid in eukaryotic cell membranes, through the Kennedy pathway.[8] this compound serves as a stable source of phosphocholine for in vitro studies of this pathway.
Caption: The Kennedy Pathway for phosphatidylcholine biosynthesis.
The Kennedy pathway consists of three key enzymatic steps:
-
Phosphorylation of Choline: Choline is phosphorylated by choline kinase to form phosphocholine, consuming one molecule of ATP.
-
Activation of Phosphocholine: CTP:phosphocholine cytidylyltransferase (CCT) catalyzes the reaction of phosphocholine with CTP to form CDP-choline.
-
Synthesis of Phosphatidylcholine: Cholinephosphotransferase (CPT) transfers the phosphocholine moiety from CDP-choline to diacylglycerol (DAG) to produce phosphatidylcholine.
Phosphatidylcholine is not only a crucial structural component of cellular membranes but also a source of second messengers involved in various signaling cascades that regulate cell growth, proliferation, and apoptosis.
References
- 1. Buy this compound (EVT-1489235) | 72556-74-2 [evitachem.com]
- 2. Phosphocholine chloride Sigma Grade 72556-74-2 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. selleckchem.com [selleckchem.com]
- 6. Circulating choline and phosphocholine measurement by a hydrophilic interaction liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium phosphorylcholine chloride tetrahydrate | C5H21CaClNO8P | CID 16219816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide to the Synthesis of Phosphocholine Chloride Calcium Salt Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of phosphocholine chloride calcium salt tetrahydrate, a vital intermediate in the production of pharmaceuticals like Citicoline (CDP-Choline) and a valuable compound in biochemical research related to lipid metabolism and cell membrane studies.[1] This document details the chemical reactions, experimental procedures, and quantitative parameters involved in its preparation.
I. Overview of the Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process:
-
Phosphorylation of Choline Chloride: Choline chloride is reacted with a phosphorylating agent, most commonly phosphoric acid or polyphosphoric acid, to form phosphocholine chloride.[2][3][4] This reaction is generally carried out at elevated temperatures and under reduced pressure to drive the reaction forward by removing water.[2]
-
Metathesis Reaction with a Calcium Source: The resulting phosphocholine chloride is then treated with a calcium source, such as calcium hydroxide, calcium carbonate, or calcium chloride, in an aqueous solution.[2][5] This step facilitates an ion exchange reaction, leading to the formation of the phosphocholine chloride calcium salt.[2] Subsequent purification steps, including filtration, concentration, and crystallization, yield the final tetrahydrate product.[3][5]
II. Quantitative Data Summary
The following table summarizes the key quantitative parameters extracted from various synthesis protocols. These values can be used as a reference for designing and optimizing the synthesis process.
| Parameter | Value | Source |
| Phosphorylation Stage | ||
| Choline Chloride to Phosphoric Acid Ratio (w/w) | 1 : 1 to 1 : 1.4 | [5][6] |
| Reaction Temperature | 130 - 180 °C | [5] |
| Reaction Time | 2 - 6 hours | [5][6] |
| Pressure | -0.09 MPa (Reduced Pressure) | [6] |
| Metathesis Stage | ||
| pH of Neutralization | 8.0 | [5] |
| Crystallization & Drying Stage | ||
| Crystallization Temperature | -10 to -1 °C | [3][4] |
| Drying Temperature | 100 - 120 °C | [3] |
| Drying Time | 1 - 2 hours | [3] |
| Overall Yield | ||
| Product Purity | 99 - 100% | [3][6] |
III. Detailed Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound, compiled from multiple sources.
Step 1: Phosphorylation of Choline Chloride
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and vacuum distillation setup, add orthophosphoric acid.
-
Heat the orthophosphoric acid to 160-165 °C.[5]
-
Prepare a mixed solution of orthophosphoric acid and anhydrous choline chloride.
-
Slowly add the choline chloride solution dropwise to the heated orthophosphoric acid while maintaining the temperature at 160-165 °C.[5]
-
Continue the reaction for 2 hours, collecting the water that distills off.[5]
-
After the reaction is complete, cool the resulting phosphocholine chloride mixture to approximately 30 °C.[5]
Step 2: Neutralization and Salt Formation
-
Transfer the phosphocholine chloride mixture to a larger reactor.
-
Add purified water and stir until the solution is clear and the pH is between 1 and 2.[5]
-
Add calcium chloride and stir at room temperature until it is completely dissolved.[5]
-
Slowly add calcium carbonate. Expect foaming. Stir for 30 minutes at room temperature.[5]
-
Add calcium hydroxide and stir for another 30 minutes at room temperature, maintaining the pH at 8.0. The solution will appear as a white, milky liquid.[5]
Step 3: Purification and Isolation
-
Separate the solid byproducts (calcium dihydrogen phosphate or dicalcium phosphate) from the liquid via solid-liquid separation techniques.[5]
-
Filter the resulting filtrate to remove any remaining solids.
-
Concentrate the clear filtrate under reduced pressure until solid precipitation is observed.[3][4]
-
Cool the concentrated solution to between -10 °C and -1 °C to induce crystallization.[3][4]
-
Collect the crystals by filtration.
-
Dry the collected crystals at 100-120 °C for 1-2 hours to obtain the final product, this compound.[3]
IV. Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
V. Biological Significance and Applications
Phosphocholine is a key component of phospholipids in eukaryotic cell membranes and plays a role in various cellular processes.[7] As a result, its calcium salt is a valuable intermediate in the synthesis of drugs that modulate lipid metabolism and neuronal function.[8] It is also used in the development of biocompatible materials and for surface modification of biomedical devices due to the biocompatibility of the phosphocholine headgroup.[8] This synthesis protocol provides a foundation for researchers and drug development professionals working with this important compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound (EVT-1489235) | 72556-74-2 [evitachem.com]
- 3. CN104892664A - Method for preparing this compound - Google Patents [patents.google.com]
- 4. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. Method for preparing phosphorylcholine chloride calcium salt tetrahydrate - Eureka | Patsnap [eureka.patsnap.com]
- 6. Calcium phosphorylcholine chloride synthesis - chemicalbook [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CN103694271A - Preparation method of calcium phosphorylcholine chloride - Google Patents [patents.google.com]
An In-depth Technical Guide on the Mechanism of Action of Phosphocholine Chloride Calcium Salt Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphocholine chloride calcium salt tetrahydrate is a phospholipid derivative with emerging significance in biochemical and pharmaceutical research. This document provides a comprehensive overview of its putative mechanism of action, drawing from available literature on phosphocholine and its metabolites. The primary proposed mechanisms revolve around its role as a structural component of cellular membranes and its participation in critical cell signaling pathways. This guide synthesizes current understanding, presents available data in a structured format, and outlines relevant experimental protocols to facilitate further investigation into its therapeutic potential.
Introduction
This compound, also known as calcium phosphorylcholine chloride, is an organic phosphorus compound recognized for its role as a lipid-regulating agent.[1] It is a stable salt form of phosphocholine, a key intermediate in the biosynthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes.[2] The compound's utility spans biochemical research, particularly in studies of cell membranes and signaling, to applications in drug formulations and as a precursor in the synthesis of other biomolecules.[1][3] This guide aims to consolidate the fragmented information available to provide a clearer understanding of its molecular and cellular effects.
Chemical and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₃CaClNO₄P · 4H₂O[1] |
| Molecular Weight | 329.73 g/mol [1][4] |
| CAS Number | 72556-74-2[1] |
| Appearance | White to almost white powder or crystal[1] |
| Synonyms | Calcium phosphorylcholine chloride, Choline chloride phosphate calcium salt, Phosphorylcholine chloride calcium salt[1][5] |
Core Mechanism of Action
The mechanism of action of this compound is not attributed to a single receptor-ligand interaction but is rather understood through its fundamental roles in cellular structure and signaling. The compound can dissociate into its constituent ions, which are then utilized in various biological systems.[1] The two primary mechanisms are:
-
Integration into Cell Membranes: As a precursor to phosphatidylcholine, it contributes to the synthesis of cell membranes. This influences membrane integrity, fluidity, and permeability.[1][6]
-
Participation in Cell Signaling: Phosphocholine and its metabolites are integral to major signaling pathways that regulate cell proliferation, differentiation, and apoptosis.[2][7]
Signaling Pathways Involving Phosphocholine
Phosphocholine itself is a central node in lipid metabolism and signaling. Upon entering the cell, it is primarily utilized in the CDP-choline pathway to synthesize phosphatidylcholine. However, the breakdown of phosphatidylcholine by various phospholipase enzymes can generate a cascade of second messengers.
Phosphatidylcholine Biosynthesis (CDP-Choline Pathway)
The primary fate of exogenous phosphocholine is its incorporation into phosphatidylcholine. This anabolic pathway is critical for membrane biogenesis, which is essential for cell growth and proliferation.[2]
Figure 1. Simplified CDP-Choline pathway for phosphatidylcholine synthesis.
Phosphatidylcholine Hydrolysis and Second Messenger Generation
Agonist-stimulated hydrolysis of phosphatidylcholine (PC) by phospholipases is a crucial signaling mechanism.[7][8] This breakdown generates important second messengers like diacylglycerol (DAG) and phosphatidic acid (PA), which are involved in long-term cellular responses.[7]
-
Phospholipase C (PLC): Cleaves PC to generate phosphocholine and DAG. The sustained production of DAG from PC is a key factor in the long-term activation of Protein Kinase C (PKC), which regulates numerous cellular processes including proliferation and differentiation.[7]
-
Phospholipase D (PLD): Hydrolyzes PC to produce choline and phosphatidic acid (PA). PA is a signaling lipid itself and can also be converted to DAG.[8]
The regulation of these phospholipases is complex and can involve G-proteins, Ca²⁺, and receptor tyrosine kinases.[8]
Figure 2. Agonist-stimulated phosphatidylcholine hydrolysis signaling.
Quantitative Data
Detailed quantitative data on the direct mechanism of action of this compound is sparse in publicly accessible literature. Most available data relates to the quantification of phosphocholine as a metabolite in biological samples.
Table 1: Analytical Parameters for Phosphocholine Quantification in Human Plasma Data extracted from a hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) method.[9][10]
| Parameter | Value (for Phosphocholine) |
| Calibration Curve Range | 0.08–5.43 µmol/L |
| Correlation Coefficient (R²) | 0.998 |
| Limit of Detection (LOD) | 0.04 µmol/L |
| Limit of Quantification (LOQ) | Not specified, but > 0.04 µmol/L |
| Intra-assay Precision (CV%) | 3.2–15 % |
| Inter-assay Precision (CV%) | 6.2–20 % |
| Mean Concentration (Healthy Adults) | 0.34 µmol/L |
Table 2: Representative Isotopic Enrichment in Cultured Cells Illustrative data from a stable isotope tracing study using ¹⁵N-labeled choline chloride to measure phosphocholine synthesis.[11]
| Time Point (Hours) | ¹⁵N-Phosphocholine Enrichment (%) |
| 0 | 0.0 |
| 1 | 45.2 |
| 4 | 85.1 |
| 8 | 92.5 |
| 24 | 96.3 |
Note: These values are representative and will vary based on cell type and experimental conditions.[11]
Experimental Protocols
Investigating the mechanism of action of this compound requires a combination of analytical chemistry, cell biology, and biochemistry techniques.
Protocol: Quantification of Phosphocholine in Plasma by HILIC-MS/MS
This protocol provides a method for the accurate measurement of phosphocholine in biological fluids, which is essential for pharmacokinetic and metabolic studies. The protocol is adapted from Guerra et al. (2023).[9][10]
Objective: To quantify phosphocholine concentrations in human plasma.
Materials:
-
Plasma samples
-
Methanol (MeOH), Acetonitrile (ACN)
-
Ammonium bicarbonate (NH₄HCO₃)
-
Phosphocholine-d9 (internal standard)
-
HILIC column
-
Tandem mass spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a protein precipitation solution of MeOH/ACN (1:1 v/v) containing the internal standard (e.g., 0.13 µmol/L phosphocholine-d9).[9]
-
Add 400 µL of the cold precipitation solution to 100 µL of plasma sample.
-
Vortex and centrifuge at >3000 x g at 4°C for 15 minutes.[10]
-
Collect the supernatant for analysis.
-
-
Chromatography:
-
Mass Spectrometry:
-
Use electrospray ionization in positive mode (ESI+).
-
Monitor the specific Selected Reaction Monitoring (SRM) transitions for phosphocholine (184 → 125 m/z) and its internal standard (193 → 125 m/z).[9]
-
Quantify by comparing the analyte/internal standard peak area ratio to a standard curve.
-
Figure 3. Workflow for phosphocholine quantification in plasma.
Protocol: Analysis of Phosphatidylcholine Synthesis via Isotope Tracing
This protocol allows for the direct measurement of new phosphatidylcholine synthesis, providing insight into the compound's role in membrane biogenesis. The protocol is based on methodologies for stable isotope labeling.[11]
Objective: To measure the rate of incorporation of phosphocholine into phosphatidylcholine in cultured cells.
Materials:
-
Adherent cells
-
Cell culture medium
-
¹⁵N or ¹³C-labeled Choline Chloride (as a tracer precursor)
-
Chloroform, Methanol
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Lipid Extraction (Folch Method):
-
LC-MS/MS Analysis:
-
Resuspend the dried lipid extract in an appropriate solvent.
-
Analyze using an LC-MS/MS system capable of separating different phosphatidylcholine species.
-
Monitor the mass shift corresponding to the incorporation of the stable isotope.
-
Calculate the percentage of isotopic enrichment for different PC species over time to determine the rate of synthesis.[11]
-
Conclusion
The mechanism of action of this compound is intrinsically linked to the central role of phosphocholine in cell biology. Its primary functions are to serve as a building block for membrane phospholipids via the CDP-choline pathway and to participate in complex signaling cascades following the enzymatic hydrolysis of phosphatidylcholine. While direct quantitative data for the salt form is limited, the established biochemistry of phosphocholine provides a strong foundation for understanding its biological effects. The experimental protocols outlined herein offer robust methods for researchers to further elucidate its specific pharmacological and physiological roles, paving the way for its potential application in drug development and therapy.
References
- 1. Buy this compound (EVT-1489235) | 72556-74-2 [evitachem.com]
- 2. The role of phosphatidylcholine and choline metabolites to cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Calcium phosphorylcholine chloride tetrahydrate | C5H21CaClNO8P | CID 16219816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Phosphatidylcholine - Wikipedia [en.wikipedia.org]
- 7. Signaling through phosphatidylcholine breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell signalling through phospholipid breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Circulating choline and phosphocholine measurement by a hydrophilic interaction liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. cellbiolabs.com [cellbiolabs.com]
The Biological Nexus of Phosphocholine Chloride Calcium Salt Tetrahydrate: A Technical Guide for Researchers
An In-depth Exploration of its Core Functions in Cellular Signaling, Inflammation, and Apoptosis for Advanced Research and Therapeutic Development.
Introduction
Phosphocholine chloride calcium salt tetrahydrate is a stable, synthetic derivative of phosphocholine, a critical intermediate in the biosynthesis of phosphatidylcholine, the most abundant phospholipid in eukaryotic cell membranes. Its utility in the scientific community spans a wide range of applications, from biochemical research into lipid metabolism and cell signaling to its use as a key component in drug delivery systems and as a raw material for the synthesis of vital biomolecules like cytidine diphosphocholine (CDPC). This technical guide provides an in-depth analysis of the biological functions of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its role in key signaling pathways, its influence on inflammatory and apoptotic processes, and provide structured data and experimental methodologies to support further investigation.
Core Biological Functions and Mechanisms
Phosphocholine, the active component of the salt, is a pivotal molecule at the crossroads of membrane structure, cell signaling, and metabolic pathways. The calcium salt form provides a stable and soluble source of phosphocholine for in vitro and in vivo studies.
The CDP-Choline (Kennedy) Pathway: A Foundation of Membrane Synthesis
The primary role of phosphocholine is as a precursor in the de novo synthesis of phosphatidylcholine via the CDP-choline pathway, also known as the Kennedy pathway. This pathway is fundamental for generating the bulk of cellular phosphatidylcholine, which is essential for membrane biogenesis, cellular proliferation, and survival.
The pathway proceeds in three key steps:
-
Phosphorylation of Choline: Choline is phosphorylated by choline kinase (CK) to form phosphocholine.
-
Activation of Phosphocholine: CTP:phosphocholine cytidylyltransferase (CCT) catalyzes the reaction of phosphocholine with CTP to produce CDP-choline. This is the rate-limiting step in the pathway.
-
Synthesis of Phosphatidylcholine: Choline/ethanolamine phosphotransferase (CEPT) transfers the phosphocholine moiety from CDP-choline to diacylglycerol (DAG) to yield phosphatidylcholine.
The integrity of this pathway is crucial; its inhibition can disrupt phosphatidylcholine homeostasis, leading to growth arrest and even cell death.
Solubility Profile of Phosphocholine Chloride Calcium Salt Tetrahydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of phosphocholine chloride calcium salt tetrahydrate in two common laboratory solvents: water and dimethyl sulfoxide (DMSO). This document consolidates available data, presents detailed experimental protocols for solubility determination, and visualizes relevant biological and experimental workflows.
Core Topic: Solubility of this compound
This compound is a phospholipid derivative utilized in biochemical research, particularly in studies related to cell membranes and signaling pathways.[1] Its solubility is a critical parameter for its application in drug delivery systems, cosmetic formulations, and as a component in cell culture media.[2]
Quantitative Solubility Data
The solubility of this compound varies in the literature, which may be attributed to slight batch-to-batch variations or different experimental conditions. The compound is generally considered soluble in water and insoluble in DMSO and ethanol.[3][4]
| Solvent | Reported Solubility | Appearance of Solution |
| Water | 66 mg/mL[3] | - |
| 100 mg/mL | Clear to hazy, colorless to faintly yellow | |
| 294 mg/mL | Clear, colorless | |
| 203.458 g/L (at 20°C)[5][6] | - | |
| 1 M (at 20°C) | Clear, colorless | |
| DMSO | Insoluble[3][4] | - |
Note: The use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce the solubility of compounds.[3]
Experimental Protocols for Solubility Determination
The following protocols outline standard methodologies for determining the solubility of a compound like this compound.
Method 1: Equilibrium Shake-Flask Method (Thermodynamic Solubility)
This method is considered the gold standard for determining thermodynamic solubility as it measures the concentration of a saturated solution at equilibrium.
Materials:
-
This compound
-
Solvent (e.g., deionized water)
-
Volumetric flasks
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Add an excess amount of the compound to a known volume of the solvent in a sealed container. The excess solid should be clearly visible.
-
Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[7][8]
-
After the incubation period, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant. To remove any undissolved solid, centrifuge the sample and/or filter it through a syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable and validated analytical technique.
Method 2: Kinetic Solubility Assay using DMSO Stock
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.
Materials:
-
A concentrated stock solution of the compound in DMSO.
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).
-
96-well microplates.
-
Plate reader (nephelometry or UV-Vis).
Procedure:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO.
-
Dispense the aqueous buffer into the wells of a microplate.
-
Add a small volume of the DMSO stock solution to the buffer-containing wells. The final DMSO concentration should typically be low (e.g., 1-5%) to minimize its effect on solubility.
-
Mix the solutions and allow them to incubate for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity or light scattering of the solutions in a plate reader. The point at which precipitation is observed indicates the kinetic solubility limit.
Visualizations
Experimental and Biological Workflows
Caption: Workflow for the Shake-Flask Solubility Method.
Caption: Biological Roles of Phosphocholine.
References
- 1. Buy this compound (EVT-1489235) | 72556-74-2 [evitachem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. chembk.com [chembk.com]
- 6. Calcium phosphorylcholine chloride | 4826-71-5 [chemicalbook.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Weight of Phosphocholine Chloride Calcium Salt Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of Phosphocholine chloride calcium salt tetrahydrate, a compound of significant interest in biochemical and pharmaceutical research. Its applications include the formulation of liposomes and drug delivery systems, where precise molecular weight is a critical parameter for stoichiometric calculations and formulation development.
Chemical Identity and Formula
This compound is a hydrated salt of phosphocholine. Its chemical structure incorporates a phosphocholine moiety, a calcium ion, a chloride ion, and four molecules of water of hydration.
The most common chemical formulas for this compound are:
These formulas represent the same compound, with the latter aggregating the atoms from the water molecules into the main formula. For clarity in calculating the molecular weight, the formula C₅H₁₃CaClNO₄P·4H₂O is often preferred as it distinguishes the anhydrous component from the water of hydration.
Molecular Weight
The molecular weight of this compound is consistently reported as approximately 329.73 g/mol .[4][5] Minor variations in reported values, such as 329.72 g/mol [1] and 331.74 g/mol [3], can be attributed to differences in data sources or calculation methods.
Detailed Molecular Weight Calculation
The total molecular weight is the sum of the atomic weights of all constituent atoms in the empirical formula. The following table provides a comprehensive breakdown of the molecular weight calculation based on the formula C₅H₁₃CaClNO₄P·4H₂O.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Contribution ( g/mol ) |
| Carbon | C | 12.011 | 5 | 60.055 |
| Hydrogen | H | 1.008 | 21 (13 + 8) | 21.168 |
| Calcium | Ca | 40.078 | 1 | 40.078 |
| Chlorine | Cl | 35.453 | 1 | 35.453 |
| Nitrogen | N | 14.007 | 1 | 14.007 |
| Oxygen | O | 15.999 | 8 (4 + 4) | 127.992 |
| Phosphorus | P | 30.974 | 1 | 30.974 |
| Total Molecular Weight | 329.727 |
Atomic weights are based on IUPAC standard atomic weights.
Logical Structure of Molecular Weight Components
The following diagram illustrates the hierarchical contribution of each component to the final molecular weight of the hydrated salt.
Experimental Protocols and Signaling Pathways
The determination of the molecular weight of a pure chemical compound like this compound is based on its chemical formula, which is confirmed through techniques such as elemental analysis and mass spectrometry. As this guide focuses on a fundamental chemical property, detailed experimental protocols for its application in biological systems or its involvement in specific signaling pathways are beyond the current scope. For research applications, protocols would be specific to the experimental design, such as the preparation of liposomal formulations or cell culture media.
References
Phosphocholine Chloride Calcium Salt Tetrahydrate: An In-depth Technical Guide to its Role as a Phospholipid Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphocholine chloride calcium salt tetrahydrate is a critical precursor in the biosynthesis of essential phospholipids, namely phosphatidylcholine (PC) and sphingomyelin (SM). These phospholipids are fundamental components of cellular membranes and play vital roles in cell signaling, structure, and function. This technical guide provides a comprehensive overview of the biochemical pathways involving phosphocholine, detailed experimental protocols for studying its incorporation into phospholipids, and quantitative data to support researchers in the fields of biochemistry, cell biology, and drug development.
Introduction
Phosphocholine is a key intermediate in the de novo synthesis of phosphatidylcholine via the Kennedy pathway (CDP-choline pathway) and is also utilized in the synthesis of sphingomyelin.[1] Its calcium salt tetrahydrate form is a stable and soluble source of phosphocholine for in vitro and cell culture-based assays. Understanding the enzymatic processes that convert phosphocholine into complex lipids is crucial for investigating membrane biology, lipid metabolism, and the pathogenesis of various diseases. This guide will delve into the core biochemical pathways and provide actionable protocols for researchers.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₃CaClNO₄P·4H₂O | [2] |
| Molecular Weight | 329.73 g/mol | [3] |
| CAS Number | 72556-74-2 | [3] |
| Appearance | White to off-white powder | [2] |
| Solubility | Soluble in water | [4] |
| Storage Temperature | -20°C | [4] |
Biochemical Pathways
Phosphocholine serves as a central node in the synthesis of two major classes of phospholipids. The primary route for phosphatidylcholine synthesis is the Kennedy pathway, while sphingomyelin synthesis utilizes phosphocholine derived from phosphatidylcholine.
The Kennedy Pathway (CDP-Choline Pathway) for Phosphatidylcholine Synthesis
The Kennedy pathway is a three-step enzymatic process that occurs in the cytoplasm and at the endoplasmic reticulum (ER) membrane.[5]
-
Phosphorylation of Choline: Choline is first phosphorylated by choline kinase (CK) to form phosphocholine. This reaction consumes one molecule of ATP.[1]
-
Activation of Phosphocholine: Phosphocholine is then activated by CTP:phosphocholine cytidylyltransferase (CCT) , which transfers a cytidine monophosphate (CMP) moiety from CTP to phosphocholine, yielding CDP-choline.[6]
-
Synthesis of Phosphatidylcholine: Finally, cholinephosphotransferase (CPT) catalyzes the transfer of the phosphocholine group from CDP-choline to diacylglycerol (DAG) to form phosphatidylcholine.[7]
Sphingomyelin Synthesis
Sphingomyelin is synthesized in the Golgi apparatus through the transfer of a phosphocholine headgroup from phosphatidylcholine to ceramide, a reaction catalyzed by sphingomyelin synthase (SMS) .[8][9] This process also generates diacylglycerol (DAG), highlighting the intricate link between phospholipid metabolic pathways.
Quantitative Data
The following tables summarize key quantitative data for the enzymes involved in the conversion of phosphocholine to phosphatidylcholine. These values are essential for designing and interpreting kinetic experiments.
Table 1: Kinetic Parameters of CTP:phosphocholine cytidylyltransferase (CCT)
| Enzyme Source | Substrate | Km (mM) | Vmax (nmol/min/mg) | Reference(s) |
| Leishmania major (truncated) | CTP | 0.0648 | ~374 | [2] |
| Leishmania major (truncated) | Phosphocholine | 3.74 | ~374 | [2] |
| Rat (truncated CCTα236) | CTP | 0.25 | ~625 | [2] |
| Rat (truncated CCTα236) | Phosphocholine | 3.72 | ~400 | [2] |
Table 2: Kinetic Parameters of Cholinephosphotransferase (CPT)
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference(s) |
| Xenopus laevis CHPT1 | CDP-choline | 18.0 ± 1.9 | 72.8 ± 1.7 | [10] |
| Xenopus laevis CHPT1 | CDP-ethanolamine | 603.0 ± 61.6 | 55.6 ± 1.6 | [10] |
Experimental Protocols
Detailed methodologies are provided for key experiments to study the role of phosphocholine as a phospholipid precursor.
Choline Kinase (CK) Activity Assay (Coupled Spectrophotometric Assay)
This assay indirectly measures choline kinase activity by coupling the production of ADP to the oxidation of NADH.
Principle:
-
Choline + ATP --(CK)--> Phosphocholine + ADP
-
ADP + Phosphoenolpyruvate (PEP) --(Pyruvate Kinase)--> ATP + Pyruvate
-
Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate + NAD⁺
The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
Reagents:
-
Glycylglycine buffer (100 mM, pH 8.5)
-
Potassium Chloride (60 mM)
-
Magnesium Chloride (10 mM)
-
EDTA (4 mM)
-
β-NADH (0.2 mM)
-
Phospho(enol)pyruvate (PEP) (49 mM)
-
ATP (30 mM)
-
Choline Chloride (100 mM)
-
Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) enzyme mix
-
Enzyme sample (cell lysate or purified enzyme)
Procedure:
-
Prepare a reaction cocktail containing glycylglycine buffer, KCl, MgCl₂, EDTA, and β-NADH.
-
In a cuvette, mix the reaction cocktail, PEP solution, ATP solution, and PK/LDH enzyme mix.
-
Add the enzyme sample to the cuvette and incubate to establish a baseline.
-
Initiate the reaction by adding the choline chloride solution.
-
Immediately monitor the decrease in absorbance at 340 nm at 25°C.
-
Calculate the rate of NADH oxidation, which is proportional to the choline kinase activity.
CTP:phosphocholine cytidylyltransferase (CCT) Activity Assay (Radiolabeling)
This assay measures the incorporation of radiolabeled phosphocholine into CDP-choline.
Reagents:
-
HEPES buffer (50 mM, pH 7.5)
-
MgCl₂ (10 mM)
-
CTP (15 mM)
-
[¹⁴C]Choline phosphate (specific activity 1,000–1,500 dpm/nmol)
-
Purified CCT enzyme or cell lysate
-
Lipid vesicles (e.g., LUVs) for enzyme activation (optional)
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl₂, and CTP.
-
Add the purified CCT enzyme or cell lysate.
-
If required for activation, add the lipid vesicle suspension.
-
Initiate the reaction by adding [¹⁴C]choline phosphate and mix briefly.
-
Incubate the reaction at 37°C for 20 minutes.
-
Terminate the reaction by heating at 100°C for 2-3 minutes.
-
Separate the product ([¹⁴C]CDP-choline) from the substrate ([¹⁴C]choline phosphate) using thin-layer chromatography (TLC).
-
Quantify the radioactivity in the CDP-choline spot using a scintillation counter or phosphorimager.
Cholinephosphotransferase (CPT) Activity Assay (Radiolabeling)
This assay measures the synthesis of radiolabeled phosphatidylcholine from radiolabeled CDP-choline.
Reagents:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
MgCl₂ (20 mM)
-
EDTA (1 mM)
-
Tween-20 (0.003% w/v)
-
Cell lysate (containing CPT)
-
CDP-[¹⁴C]choline (20 µM)
-
1,2-Diacyl-sn-glycerol (DAG) (1 mM)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, EDTA, and Tween-20.
-
Add the cell lysate to the reaction mixture.
-
Add DAG to the mixture.
-
Initiate the reaction by adding CDP-[¹⁴C]choline.
-
Incubate the reaction at 37°C for a specified time (e.g., up to 120 minutes).
-
Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
Separate the radiolabeled phosphatidylcholine from other lipids using TLC.
-
Quantify the radioactivity in the phosphatidylcholine spot.[7]
Metabolic Labeling of Phospholipids in Cell Culture
This protocol allows for the tracing of phosphocholine incorporation into cellular phospholipids.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
Choline-free medium
-
Radiolabeled choline (e.g., [³H]choline or [¹⁴C]choline) or phosphocholine
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Scintillation counter
Procedure:
-
Culture cells to the desired confluency.
-
Replace the standard medium with choline-free medium for a short period to deplete intracellular choline pools.
-
Add choline-free medium supplemented with radiolabeled choline or phosphocholine at a specific concentration (e.g., 36-180 µM for choline).[11]
-
Incubate the cells for the desired labeling period.
-
Wash the cells with ice-cold PBS to remove unincorporated radiolabel.
-
Lyse the cells and extract the lipids using a suitable method (e.g., Bligh-Dyer extraction).
-
Separate the different phospholipid classes using TLC.
-
Scrape the silica corresponding to the phospholipid of interest (e.g., phosphatidylcholine, sphingomyelin) and quantify the radioactivity by scintillation counting.
Conclusion
This compound is an indispensable tool for researchers studying phospholipid metabolism. Its role as a direct precursor in the synthesis of phosphatidylcholine and an indirect contributor to sphingomyelin synthesis places it at the heart of cellular membrane dynamics. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for designing and executing experiments aimed at elucidating the intricate mechanisms of phospholipid biosynthesis and its regulation in health and disease.
References
- 1. Separation and Analysis of Phospholipids by Thin Layer Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic and mechanistic characterisation of Choline Kinase-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TLC of phospholipids | Cyberlipid [cyberlipid.gerli.com]
- 6. Kinetic selectivity of cholinephosphotransferase in mouse liver: the Km for CDP-choline depends on diacylglycerol structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential contributions of choline phosphotransferases CPT1 and CEPT1 to the biosynthesis of choline phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic and topographical studies of the phosphatidylcholine: ceramide choline phosphotransferase in plasma membrane particles from mouse ascites cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure of a eukaryotic cholinephosphotransferase-1 reveals mechanisms of substrate recognition and catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Demonstration of a choline requirement for optimal keratinocyte growth in a defined culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Phosphocholine in Cellular Signaling: A Technical Guide for Researchers
Abstract
Phosphocholine (PCho), a key intermediate in the biosynthesis of phosphatidylcholine (PtdCho), has emerged as a critical signaling molecule, profoundly influencing a spectrum of cellular processes ranging from proliferation and survival to inflammation and malignant transformation. Altered PCho metabolism is now recognized as a hallmark of cancer, presenting novel opportunities for diagnostics and therapeutic intervention. This technical guide provides an in-depth exploration of the multifaceted role of phosphocholine in cell signaling pathways, with a particular focus on the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase/Akt (PI3K/Akt) cascades. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of PCho metabolism, its downstream signaling effects, and detailed experimental protocols for its investigation.
Introduction
Cellular signaling networks are intricate systems that govern cellular responses to a myriad of external and internal cues. While protein kinases and transcription factors have traditionally dominated the signaling landscape, the contribution of lipid metabolites as second messengers is increasingly appreciated. Among these, phosphocholine, the phosphorylated form of choline, has garnered significant attention.[1] Elevated levels of PCho are consistently observed in various cancer types, correlating with malignant progression and therapeutic resistance.[1][2][3] This accumulation is not merely a byproduct of altered metabolism but an active driver of oncogenic signaling. This guide will dissect the synthesis and degradation of PCho, elucidate its impact on key signaling pathways, and provide the technical foundation for its study in a research setting.
Phosphocholine Metabolism: Synthesis and Degradation
Phosphocholine is primarily synthesized through the Kennedy pathway, where choline is phosphorylated by choline kinase (Chk).[1] It is a rate-limiting precursor for the synthesis of phosphatidylcholine, the most abundant phospholipid in eukaryotic membranes.[1] Conversely, PCho can also be generated through the catabolism of phosphatidylcholine by specific phospholipases, such as phosphatidylcholine-specific phospholipase C (PC-PLC).[3]
The Kennedy Pathway: Anabolic Production of Phosphocholine
The de novo synthesis of phosphatidylcholine, and thus phosphocholine, is a fundamental cellular process. The initial and committing step is the phosphorylation of choline, a reaction catalyzed by choline kinase (Chk). This process is particularly upregulated in cancer cells, contributing to the characteristic increase in intracellular phosphocholine concentration.[1][3]
Figure 1: Phosphorylation of Choline to Phosphocholine.
Phosphatidylcholine Catabolism: A Source of Signaling Phosphocholine
Phosphatidylcholine is not merely a structural component of membranes; it is also a reservoir for second messengers. Phospholipase C (PLC) and Phospholipase D (PLD) are key enzymes that hydrolyze PtdCho to generate signaling molecules. PC-PLC, in particular, directly produces phosphocholine and diacylglycerol (DAG).[3] In cancer cells, the activity of PC-PLC is often elevated, contributing significantly to the pool of intracellular phosphocholine.[3]
Figure 2: Generation of Phosphocholine via PC-PLC.
Phosphocholine in Core Signaling Pathways
The elevated levels of phosphocholine in cancer cells are intrinsically linked to the hyperactivation of pro-survival and proliferative signaling pathways, most notably the MAPK/ERK and PI3K/Akt pathways.
The MAPK/ERK Pathway
The Ras-Raf-MEK-ERK cascade is a central signaling pathway that regulates cell proliferation, differentiation, and survival. Phosphatidylcholine-derived second messengers play a crucial role in its activation. Diacylglycerol (DAG), produced alongside phosphocholine by PC-PLC, can activate Protein Kinase C (PKC), which in turn can feed into the MAPK/ERK pathway. Furthermore, phosphatidic acid (PA), generated from the hydrolysis of phosphatidylcholine by PLD, is a key activator of Raf, the upstream kinase of MEK. Studies have shown that inhibition of choline kinase, leading to reduced phosphocholine and subsequently phosphatidylcholine levels, can attenuate ERK phosphorylation.[4]
The PI3K/Akt Pathway
The PI3K/Akt pathway is another critical regulator of cell survival, growth, and metabolism. Similar to the MAPK/ERK pathway, its activation is influenced by phosphatidylcholine metabolism. Phosphatidic acid can activate the mTORC1 complex, a downstream effector of Akt. Moreover, there is evidence suggesting that choline kinase itself can regulate Akt phosphorylation at Ser473.[4] Silencing of choline kinase has been shown to reduce the phosphorylation of GSK3β, a downstream target of Akt, indicating a functional link between phosphocholine metabolism and Akt signaling.[4]
Figure 3: Crosstalk between Phosphocholine Metabolism and Signaling.
Role in Disease: Cancer and Inflammation
The dysregulation of phosphocholine metabolism is a prominent feature of cancer. The increased levels of phosphocholine provide the necessary building blocks for rapid membrane synthesis in proliferating cancer cells and also actively drive oncogenic signaling pathways.[1] This "cholinic phenotype" is associated with increased malignancy, invasion, and metastasis.[1]
Beyond cancer, phosphatidylcholine and its metabolites have been implicated in inflammatory processes. Exogenous phosphatidylcholine has been shown to possess anti-inflammatory properties, inhibiting TNF-α-induced pro-inflammatory signaling.
Quantitative Data on Phosphocholine in Cancer
Numerous studies have quantified the alterations in phosphocholine levels in cancer cells compared to their non-malignant counterparts. Magnetic Resonance Spectroscopy (MRS) has been a key technique in these investigations.
| Cell Type | Cancer vs. Normal | Fold Increase in Phosphocholine | Reference |
| Ovarian Epithelial Cells | Cancerous | 3.6 - 6.5 | [3] |
| Breast Cancer Cells | Malignant Transformation | Increased PCho levels | [1] |
| Prostate Epithelial Cells | Malignant Transformation | Increased PCho and tCho levels | [1] |
Table 1: Alterations in Phosphocholine Levels in Cancer Cells.
The contribution of PC-PLC to the total phosphocholine pool in cancer cells has also been quantified.
| Cancer Cell Line | Contribution of PC-PLC to PCho Production | Reference |
| Ovarian and Breast Cancer Cells | 20% - 50% | [3] |
Table 2: Contribution of PC-PLC to Intracellular Phosphocholine.
Experimental Protocols
A thorough investigation of the role of phosphocholine in cell signaling requires robust and accurate methodologies for its quantification and the analysis of downstream signaling events.
Quantification of Intracellular Phosphocholine
This method provides a sensitive and high-throughput means of quantifying phosphocholine.
Principle: Phosphocholine is hydrolyzed by alkaline phosphatase to choline, which is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). The H₂O₂ is detected using a fluorogenic probe in the presence of horseradish peroxidase (HRP).
Protocol:
-
Cell Lysis: Lyse cells in a suitable buffer and deproteinize the lysate.
-
Alkaline Phosphatase Reaction: Incubate the cell lysate with alkaline phosphatase to convert phosphocholine to choline.
-
Choline Oxidase/HRP Reaction: Add choline oxidase, HRP, and a fluorogenic probe (e.g., Amplex Red).
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Standard Curve: Generate a standard curve using known concentrations of phosphocholine to quantify the amount in the samples.
LC-MS/MS offers high specificity and sensitivity for the absolute quantification of phosphocholine.
Protocol:
-
Lipid Extraction: Perform a Bligh-Dyer or similar lipid extraction to separate the aqueous metabolites, including phosphocholine, from the lipid fraction.
-
Chromatographic Separation: Use a hydrophilic interaction liquid chromatography (HILIC) column to separate phosphocholine from other polar metabolites.
-
Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use a specific precursor-to-product ion transition for phosphocholine (e.g., m/z 184.1 -> m/z 104.1).
-
Quantification: Use a stable isotope-labeled internal standard (e.g., d9-phosphocholine) for accurate quantification.
Figure 4: LC-MS/MS Workflow for Phosphocholine Quantification.
Analysis of Downstream Signaling Pathways
Western blotting is a standard technique to assess the activation state of signaling proteins.
Protocol:
-
Cell Treatment: Treat cells with appropriate stimuli or inhibitors (e.g., a choline kinase inhibitor).
-
Protein Extraction: Lyse cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of ERK (p-ERK1/2) and Akt (p-Akt Ser473), as well as antibodies for the total forms of these proteins as loading controls.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Densitometry: Quantify the band intensities to determine the relative levels of phosphorylation.
Conclusion
Phosphocholine is a pivotal signaling molecule that sits at the crossroads of cellular metabolism and key signaling pathways. Its elevated levels in cancer cells actively promote proliferation and survival by fueling the MAPK/ERK and PI3K/Akt cascades. The methodologies outlined in this guide provide a robust framework for researchers to investigate the intricate roles of phosphocholine in health and disease. A deeper understanding of phosphocholine signaling will undoubtedly pave the way for the development of novel diagnostic markers and targeted therapeutic strategies for cancer and other proliferative disorders.
References
- 1. Phosphatidylcholine-Derived Lipid Mediators: The Crosstalk Between Cancer Cells and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focus on the glycerophosphocholine pathway in choline phospholipid metabolism of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Phosphatidylcholine-Specific Phospholipase C in Breast and Ovarian Cancer: Impact on MRS-Detected Choline Metabolic Profile and Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Akt(ser473) phosphorylation by Choline kinase in breast carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Hygroscopic Nature of Phosphocholine Chloride Calcium Salt Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
Phosphocholine chloride calcium salt tetrahydrate is a white to almost white crystalline powder. It is known to be light-sensitive and hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This characteristic can significantly impact its physical and chemical stability, affecting factors such as crystal structure, particle size, flowability, and dissolution rate.
Table 1: Physicochemical Identifiers for this compound
| Property | Value |
| Molecular Formula | C₅H₁₃CaClNO₄P · 4H₂O[1][2] |
| Molecular Weight | 329.73 g/mol [2][3] |
| CAS Number | 72556-74-2[2] |
| Appearance | White to almost white powder or crystals[1] |
| Solubility | Soluble in water. One source indicates a solubility of 100 mg/mL in water, resulting in a clear to hazy, colorless to faintly yellow solution. |
| Storage Temperature | -20°C |
Quantitative Analysis of Hygroscopicity
Precise quantification of a compound's hygroscopic nature is critical for formulation development and ensuring product stability. The following experimental techniques are the industry standards for obtaining this data. While specific data for this compound is not available, the table below illustrates how such data would be presented.
Table 2: Representative Quantitative Hygroscopicity Data
| Parameter | Method | Representative Value Range |
| Water Content | Karl Fischer Titration | X.X% ± Y.Y% |
| Moisture Sorption/Desorption Profile | Dynamic Vapor Sorption (DVS) | See representative isotherm figure |
| Dehydration Onset Temperature | Thermogravimetric Analysis (TGA) | XX °C - YY °C |
Note: The values in this table are placeholders and would be populated with experimental data for this compound.
Experimental Protocols for Hygroscopicity Assessment
The following are detailed methodologies for the key experiments used to characterize the hygroscopic nature of a pharmaceutical solid like this compound.
Dynamic Vapor Sorption (DVS) Analysis
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[4][5] This provides insights into the kinetics and equilibrium of water sorption and desorption.
Protocol:
-
Sample Preparation: A small amount of the this compound powder (typically 10-20 mg) is placed in the DVS instrument's microbalance pan.[6] The sample is initially dried at 0% RH at the experimental temperature (e.g., 25°C) until a stable mass is achieved.[6]
-
Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).[6] At each step, the sample mass is allowed to equilibrate. The mass change is continuously recorded.
-
Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH, and the mass change is recorded to observe the desorption profile.[6]
-
Data Analysis: The change in mass at each humidity step is plotted against the relative humidity to generate a sorption-desorption isotherm. Hysteresis between the sorption and desorption curves can indicate changes in the solid-state of the material.
Karl Fischer Titration
Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[7] It is based on a chemical reaction between iodine and water in the presence of sulfur dioxide and a base.[7]
Protocol:
-
Apparatus Setup: A Karl Fischer titrator, either volumetric or coulometric, is used. The titration vessel is filled with a suitable anhydrous solvent (e.g., methanol).
-
Solvent Titration: The solvent is first titrated to a stable endpoint with the Karl Fischer reagent to eliminate any residual water.
-
Sample Introduction: A precisely weighed amount of this compound is quickly introduced into the titration vessel.
-
Titration: The sample is then titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected electrometrically.
-
Calculation: The water content is calculated based on the volume of titrant consumed and the known titer of the reagent.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] For a hydrated salt, TGA can determine the temperature at which dehydration occurs and the amount of water lost.
Protocol:
-
Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA sample pan.
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/minute) under a continuous flow of an inert gas (e.g., nitrogen).[8]
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as the temperature increases.
-
Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset temperature of mass loss indicates the beginning of dehydration. The percentage of mass loss can be correlated to the number of water molecules lost.
Biological Significance: Phosphocholine in Signaling Pathways
Phosphocholine is a key intermediate in the biosynthesis of major phospholipids, such as phosphatidylcholine and sphingomyelin, which are essential components of cellular membranes.[9][10] These lipids are not only structural components but also play critical roles in cellular signaling.
One important pathway is the synthesis of sphingomyelin from ceramide and phosphocholine (derived from phosphatidylcholine).[1][11] Sphingomyelin is a major constituent of lipid rafts, which are specialized membrane microdomains involved in signal transduction.[12] The breakdown of sphingomyelin by sphingomyelinase generates ceramide, a second messenger involved in various cellular processes including apoptosis and cell cycle arrest.
Furthermore, phosphocholine itself is a product of phosphatidylcholine hydrolysis by phospholipase C, a reaction that also produces diacylglycerol (DAG).[13][14][15] DAG is a well-known activator of Protein Kinase C (PKC), a family of enzymes that regulate a multitude of cellular processes.[16][17]
Handling and Storage of Hygroscopic Compounds
Due to its hygroscopic nature, proper handling and storage of this compound are essential to maintain its integrity.
-
Storage: The compound should be stored in a tightly sealed container in a dry and cool place, protected from light.[1] The recommended storage temperature is -20°C. Using a desiccator with a suitable drying agent can provide an additional layer of protection against moisture.
-
Handling: When handling the material, exposure to the atmosphere should be minimized. It is advisable to work in a low-humidity environment, such as a glove box, if possible. Containers should be opened for the shortest duration necessary and resealed promptly.
-
Consequences of Improper Handling: Absorption of moisture can lead to clumping of the powder, making it difficult to handle and weigh accurately. More critically, it can lead to changes in the crystalline structure and potentially initiate chemical degradation, thereby affecting experimental results and product performance.
By understanding the hygroscopic nature of this compound and implementing appropriate analytical and handling procedures, researchers and drug development professionals can ensure the quality and reliability of their work with this important compound.
References
- 1. Sphingomyelin - Wikipedia [en.wikipedia.org]
- 2. Buy this compound (EVT-1489235) | 72556-74-2 [evitachem.com]
- 3. Calcium phosphorylcholine chloride tetrahydrate | C5H21CaClNO8P | CID 16219816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. measurlabs.com [measurlabs.com]
- 5. mt.com [mt.com]
- 6. Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations [article.sapub.org]
- 7. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 8. Dehydration of a crystal hydrate at subglacial temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Major Sites of Cellular Phospholipid Synthesis and Molecular Determinants of Fatty Acid and Lipid Head Group Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and Function of Phosphatidylcholine Transfer Protein (PC-TP)/StarD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relationships between phosphatidylcholine, phosphatidylethanolamine, and sphingomyelin metabolism in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. metabolon.com [metabolon.com]
- 13. mdpi.com [mdpi.com]
- 14. Regulation of phosphatidylcholine biosynthesis in mammalian cells. I. Effects of phospholipase C treatment on phosphatidylcholine metabolism in Chinese hamster ovary cells and LM mouse fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Biological role of phosphatidylcholine-specific phospholipase C in mammalian cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phosphatidylcholine-dependent protein kinase C activation. Effects of cis-fatty acid and diacylglycerol on synergism, autophosphorylation and Ca(2+)-dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of protein kinase C in the stimulation of phosphatidylcholine synthesis by phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Light Sensitivity of Phosphocholine Chloride Calcium Salt Tetrahydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphocholine chloride calcium salt tetrahydrate is a vital intermediate in various biochemical and pharmaceutical applications. However, its inherent light sensitivity presents a significant challenge for its handling, storage, and formulation. This technical guide provides a comprehensive overview of the current understanding of the photostability of this compound. While specific public data on its photodegradation kinetics is limited, this document outlines standardized methodologies for its assessment, presents hypothetical data for illustrative purposes, and offers best practices for mitigating light-induced degradation.
Introduction
This compound is a hygroscopic, crystalline solid with a crucial role in the synthesis of phospholipids and as a component in various cell culture media and drug delivery systems.[1] Its molecular structure, while conferring desirable biochemical properties, also renders it susceptible to degradation upon exposure to light. This photodegradation can lead to a loss of potency, the formation of unknown impurities, and potential downstream effects on experimental outcomes and product stability.[2] Understanding and quantifying the light sensitivity of this compound is therefore paramount for ensuring its quality, efficacy, and safety in research and pharmaceutical development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C5H13CaClNO4P·4H2O | [1] |
| Molecular Weight | 329.73 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water | |
| Hygroscopicity | Hygroscopic | [1] |
| Light Sensitivity | Light-sensitive | [1] |
Photostability Assessment: Experimental Protocol
Forced Degradation Study
The objective of a forced degradation study is to intentionally degrade the sample to identify potential degradation products and develop suitable analytical methods for their detection.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in ultrapure water. Prepare a solid sample by spreading a thin layer of the powder in a petri dish.
-
Light Exposure: Expose the samples to a light source capable of emitting both visible and UV radiation. A xenon lamp or a metal halide lamp are suitable options. The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control Samples: Protect identical samples from light by wrapping them in aluminum foil and store them under the same temperature and humidity conditions as the exposed samples.
-
Time Points: Withdraw aliquots of the solution and portions of the solid sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Analyze the samples and their corresponding dark controls at each time point using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS).
Confirmatory Photostability Study
This study is designed to determine the intrinsic photostability of the compound under standardized conditions.
Methodology:
-
Sample Preparation: Prepare samples of the solid material and in solution as described for the forced degradation study.
-
Light Source: Utilize a calibrated light source that complies with ICH Q1B specifications. This typically involves a combination of a cool white fluorescent lamp and a near-UV lamp.
-
Exposure Conditions: Expose the samples to a total illumination of at least 1.2 million lux hours and a near-UV energy of at least 200 watt-hours/square meter.
-
Dark Control: Maintain a dark control sample under the same conditions to differentiate between light-induced and thermal degradation.
-
Analysis: At the end of the exposure period, analyze the exposed and control samples for any changes in physical properties (appearance, color) and chemical purity using a validated HPLC method.
Hypothetical Photodegradation Data
The following tables present hypothetical data that could be generated from the experimental protocols described above. These are for illustrative purposes to demonstrate how to present quantitative photostability data.
Table 2: Hypothetical Forced Degradation of this compound in Solution (1 mg/mL in Water)
| Exposure Time (hours) | Purity (%) (Exposed) | Purity (%) (Dark Control) | Appearance (Exposed) |
| 0 | 99.8 | 99.8 | Colorless solution |
| 2 | 97.2 | 99.7 | Faintly yellow |
| 4 | 94.5 | 99.6 | Yellow |
| 8 | 88.1 | 99.5 | Yellow |
| 12 | 81.3 | 99.4 | Yellowish-brown |
| 24 | 70.5 | 99.3 | Brownish solution |
Table 3: Hypothetical Confirmatory Photostability of Solid this compound
| Condition | Purity (%) | Appearance |
| Initial | 99.9 | White crystalline powder |
| Dark Control (after exposure period) | 99.7 | White crystalline powder |
| Exposed (1.2 million lux hours, 200 Wh/m²) | 95.2 | Off-white to pale yellow powder |
Visualization of Experimental Workflow and Potential Degradation
Experimental Workflow
The following diagram illustrates the general workflow for assessing the photostability of this compound.
Caption: Workflow for photostability testing.
Hypothetical Photodegradation Pathway
While the exact photodegradation pathway of this compound is not established, a plausible mechanism could involve the cleavage of the phosphate ester bond, a known vulnerability in similar molecules.
Caption: Hypothetical photodegradation pathway.
Analytical Methods for Stability Assessment
A crucial component of any photostability study is the use of a validated, stability-indicating analytical method. For this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice.
Recommended HPLC Method Parameters:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for retaining and separating polar compounds like phosphocholine.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is typically effective.
-
Detector: Due to the lack of a strong chromophore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS).
-
Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its potential degradation products.
Recommendations for Handling and Storage
Given the established light sensitivity of this compound, the following precautions are essential to maintain its integrity:
-
Storage: Store the compound in a well-closed, light-resistant container. Amber glass vials or containers wrapped in aluminum foil are recommended. For long-term storage, maintain a cool and dry environment, as the compound is also hygroscopic.
-
Handling: When weighing and preparing solutions, minimize exposure to direct sunlight and strong artificial light. Work in a shaded area or use low-UV emitting light sources.
-
Formulation: For liquid formulations, the use of amber vials or light-protective secondary packaging is critical. The inclusion of excipients with light-absorbing properties could also be considered, though their compatibility must be thoroughly evaluated.
Conclusion
This compound is a light-sensitive compound, a factor that must be carefully managed in research and pharmaceutical development. While specific public data on its photodegradation is scarce, this guide provides a framework for its systematic evaluation based on established international guidelines. By implementing robust photostability testing, employing appropriate analytical methods, and adhering to recommended handling and storage practices, researchers and developers can ensure the quality and reliability of this important biochemical. Further studies are warranted to elucidate the precise mechanisms of its photodegradation and to quantify its stability under various light conditions.
References
Methodological & Application
Application Notes and Protocols for Liposome Preparation Using Phosphocholine Chloride Calcium Salt Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Phosphocholine Chloride Calcium Salt Tetrahydrate in the preparation of liposomes for research and drug delivery applications. Detailed protocols, data presentation, and visualizations are included to facilitate the successful formulation and characterization of these lipid-based nanocarriers.
Introduction
This compound is a versatile phospholipid precursor that serves as a key component in the formulation of liposomes and other drug delivery systems.[1] Its unique properties, including biocompatibility and the ability to enhance cellular uptake, make it a valuable ingredient for encapsulating both hydrophilic and hydrophobic therapeutic agents.[1] Liposomes formulated with this compound are promising vehicles for targeted drug delivery and gene therapy.[1] The inclusion of cholesterol in the formulation is crucial for modulating membrane fluidity, improving stability, and reducing the permeability of the lipid bilayer.[2][3]
Data Presentation
The physicochemical characteristics of liposomes are critical parameters that influence their in vitro and in vivo performance. Below are representative data tables summarizing the expected properties of liposomes formulated with this compound.
Table 1: Physicochemical Characterization of Empty Liposomes
| Formulation Code | Lipid Composition (molar ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| L-PC-Ca-1 | Phosphocholine chloride calcium salt:Cholesterol (7:3) | 125 ± 5 | 0.15 ± 0.03 | -5.2 ± 1.5 |
| L-PC-Ca-2 | Phosphocholine chloride calcium salt:Cholesterol (6:4) | 110 ± 7 | 0.12 ± 0.02 | -4.8 ± 1.2 |
| L-PC-Ca-3 | Phosphocholine chloride calcium salt:Cholesterol (5:5) | 95 ± 6 | 0.10 ± 0.04 | -4.5 ± 1.8 |
Data are presented as mean ± standard deviation (n=3). These values are representative and may vary based on specific experimental conditions.
Table 2: Doxorubicin Encapsulation Efficiency and Drug Loading
| Formulation Code | Mean Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Dox-L-PC-Ca-1 | 135 ± 8 | 85 ± 4 | 8.5 ± 0.9 |
| Dox-L-PC-Ca-2 | 120 ± 5 | 92 ± 3 | 9.2 ± 0.7 |
| Dox-L-PC-Ca-3 | 105 ± 9 | 95 ± 2 | 9.5 ± 0.5 |
Data are presented as mean ± standard deviation (n=3). These values are representative and may vary based on specific experimental conditions.
Table 3: Stability of Doxorubicin-Loaded Liposomes at 4°C
| Formulation Code | Initial Size (nm) | Size after 30 days (nm) | Initial EE (%) | EE (%) after 30 days |
| Dox-L-PC-Ca-2 | 120 ± 5 | 125 ± 7 | 92 ± 3 | 88 ± 4 |
EE: Encapsulation Efficiency. Data are presented as mean ± standard deviation (n=3). These values are representative and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Liposomes by Thin-Film Hydration Followed by Extrusion
This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method, followed by extrusion to obtain a homogenous size distribution.[4][5]
Materials:
-
This compound
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Drug to be encapsulated (e.g., Doxorubicin hydrochloride)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder device
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and cholesterol in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C) until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS pH 7.4) by gentle rotation. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer. The temperature of the hydration buffer should be above the phase transition temperature of the lipid mixture.
-
Allow the mixture to swell for 1-2 hours with intermittent vortexing to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Extrude the suspension multiple times (e.g., 11-21 passes) through the membrane to form large unilamellar vesicles (LUVs) with a uniform size distribution.
-
-
Purification:
-
Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
-
Protocol 2: Characterization of Liposomes
1. Particle Size and Zeta Potential:
-
Dilute the liposome suspension in an appropriate buffer (e.g., PBS).
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Separate the unencapsulated drug from the liposome formulation using a suitable method (e.g., mini-spin column).
-
Disrupt the liposomes using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
-
Quantify the concentration of the encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100
-
DL (%) = (Amount of encapsulated drug / Total amount of lipid) x 100
-
3. Stability Studies:
-
Store the liposomal formulation at different temperatures (e.g., 4°C and 25°C).[6][7]
-
At predetermined time intervals, withdraw samples and analyze for any changes in particle size, PDI, zeta potential, and drug leakage.[6]
Visualizations
Experimental Workflow for Liposome Preparation
Caption: Workflow for liposome preparation and characterization.
Cellular Uptake Pathway of Phosphocholine Liposomes
Phosphatidylcholine-containing liposomes are typically internalized by cells through endocytic pathways.[8][9] The specific mechanism can vary depending on the cell type and the surface properties of the liposomes.
Caption: Cellular uptake of phosphocholine liposomes via endocytosis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. researchgate.net [researchgate.net]
- 8. Cholesterol Within Phosphatidylcholine Liposomes Attenuates the Expression of Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Phosphocholine Chloride Calcium Salt Tetrahydrate for Targeted Drug Delivery
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Functional Choline Phosphate Lipids for Enhanced Drug Delivery in Cancer Therapy - Chemistry of Materials - Figshare [figshare.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Characterization of drug release from liposomal formulations in ocular fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wilhelm-lab.com [wilhelm-lab.com]
- 7. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]
- 8. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. creative-biostructure.com [creative-biostructure.com]
Application Notes and Protocols for the Formulation of Phosphocholine-Functionalized Calcium Phosphate Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium phosphate nanoparticles (CaP-NPs) are widely recognized for their biocompatibility and biodegradability, making them excellent candidates for drug delivery systems.[1][2] Their composition is similar to the mineral phase of bone, ensuring low toxicity and non-immunogenic properties.[3][4] The functionalization of these nanoparticles with phosphocholine moieties can further enhance their biomedical applicability. The zwitterionic nature of phosphocholine is known to reduce non-specific protein adsorption, which can minimize opsonization and clearance by the reticuloendothelial system, thereby prolonging the circulation time of the nanocarriers. This document provides detailed protocols for the synthesis of phosphocholine-functionalized calcium phosphate nanoparticles using Phosphocholine chloride calcium salt tetrahydrate as a key precursor. Two primary methodologies are presented: a lipid-coated nanoparticle system and a polymer-stabilized formulation.
Core Principles
The synthesis protocols are based on the controlled precipitation of calcium phosphate in the presence of stabilizing agents (lipids or polymers). This compound serves as a source of both calcium and phosphocholine. The phosphocholine group provides a hydrophilic surface that can enhance stability and biocompatibility. The core of the nanoparticle is composed of amorphous calcium phosphate, which is soluble in the acidic environment of endosomes, facilitating the release of encapsulated therapeutic agents.[1]
Experimental Protocols
Protocol 1: Lipid-Coated Phosphocholine-Calcium Phosphate (L-PCCaP) Nanoparticles
This protocol adapts the water-in-oil microemulsion method for preparing lipid-coated calcium phosphate nanoparticles (LCPs), where this compound is a primary component of the calcium-containing phase.[5][6][7][8]
Materials:
-
This compound
-
Sodium phosphate (Na₂HPO₄)
-
Cyclohexane
-
Igepal CO-520
-
1,2-dioleoyl-sn-glycero-3-phosphate (DOPA)
-
1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
-
Cholesterol
-
DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
-
Chloroform
-
Deionized water
-
Therapeutic agent (e.g., siRNA, small molecule drug)
Equipment:
-
Magnetic stirrer
-
Bath sonicator
-
Rotary evaporator
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
Methodology:
-
Preparation of Microemulsions:
-
Calcium-Phosphocholine Phase: Prepare a water-in-oil microemulsion by adding 150 µL of an aqueous solution of this compound (e.g., 2.5 M) to 5 mL of a cyclohexane/Igepal CO-520 mixture (7:3 v/v). If a therapeutic agent is to be encapsulated, it should be added to the aqueous solution at this stage.[7] Stir vigorously until a clear microemulsion is formed.
-
Phosphate Phase: In a separate vial, prepare another microemulsion by adding 150 µL of an aqueous sodium phosphate solution (e.g., 12.5 mM, pH 9.0) containing an anionic lipid such as DOPA to 5 mL of the cyclohexane/Igepal CO-520 mixture.[5][7] Stir until clear.
-
-
Formation of the Nanoparticle Core:
-
Combine the two microemulsions and stir for 20-30 minutes at room temperature to allow for the formation of DOPA-coated phosphocholine-calcium phosphate cores.
-
-
Lipid Coating:
-
In a round-bottom flask, prepare a lipid film by dissolving DOTAP, cholesterol, and DSPE-PEG(2000) in chloroform at a desired molar ratio (e.g., 55:25:20).[7]
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film with the nanoparticle core suspension from the previous step. The organic solvent can be removed through dialysis or centrifugation.
-
-
Purification and Characterization:
-
Purify the resulting L-PCCaP nanoparticles by washing with ethanol and water, followed by centrifugation.
-
Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS).
-
Characterize the nanoparticles for size and zeta potential using DLS, and for morphology using TEM.
-
Protocol 2: Polymer-Stabilized Phosphocholine-Calcium Phosphate (P-PCCaP) Nanoparticles
This protocol utilizes a polymer, such as polyethyleneimine (PEI) or carboxymethylcellulose (CMC), to stabilize the phosphocholine-calcium phosphate nanoparticles during their formation.[9]
Materials:
-
This compound
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Polyethyleneimine (PEI) or Carboxymethylcellulose (CMC)
-
Deionized water
-
Therapeutic agent
Equipment:
-
Peristaltic pumps
-
Magnetic stirrer
-
Centrifuge
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
Methodology:
-
Preparation of Precursor Solutions:
-
Calcium-Phosphocholine Solution: Prepare an aqueous solution of this compound (e.g., 18 mmol L⁻¹).
-
Phosphate Solution: Prepare an aqueous solution of diammonium hydrogen phosphate (e.g., 10.8 mmol L⁻¹).
-
Polymer Solution: Prepare an aqueous solution of the stabilizing polymer (e.g., 2 g L⁻¹ PEI or CMC).
-
-
Nanoparticle Precipitation:
-
Using peristaltic pumps, simultaneously add the calcium-phosphocholine solution, the phosphate solution, and the polymer solution to a beaker containing a small volume of deionized water under vigorous stirring.[9] The flow rates should be controlled to maintain the desired stoichiometry.
-
If encapsulating a therapeutic agent, it can be added to either the calcium-phosphocholine or phosphate solution before mixing.
-
-
Maturation and Purification:
-
Allow the reaction mixture to stir for 20-30 minutes at room temperature to ensure nanoparticle formation and stabilization.
-
Purify the P-PCCaP nanoparticles by centrifugation to remove unreacted precursors and excess polymer.
-
Wash the nanoparticle pellet with deionized water and resuspend in the desired buffer.
-
-
Characterization:
-
Analyze the size, polydispersity index (PDI), and zeta potential of the nanoparticles using DLS.
-
Observe the morphology and size of the nanoparticles using TEM.
-
Data Presentation
The following tables summarize typical quantitative data for related calcium phosphate and phosphocholine-based nanoparticle systems, which can serve as a benchmark for the characterization of the nanoparticles prepared using the protocols above.
Table 1: Physicochemical Properties of Calcium Phosphate-Based Nanoparticles
| Nanoparticle Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Lipid-Coated CaP (LCP) | ~40 | N/A | N/A | [5][10] |
| LCP for siRNA delivery | 150 | N/A | +40 | [8] |
| CaP-NPs | ~70 | < 0.2 | Negative | [11] |
| Amorphous CaP (Ca/P = 1.33-1.67) | 380 - 768 (agglomerates) | Bimodal | N/A | [12] |
| PEI-stabilized CaP | ~60 | N/A | N/A | [9] |
Table 2: Drug Loading and Encapsulation Efficiency
| Nanoparticle System | Drug/Cargo | Loading Capacity | Encapsulation Efficiency (%) | Reference |
| LCP | siRNA | 58.7 ± 2.1 µg/mg | 66.6 ± 2.4 | [5] |
| LCP | siRNA | N/A | 39.8 ± 2.8 | [8] |
| CaP-NPs | Enalaprilat | 340 ± 30 µg/mg | N/A | [13] |
| SalB-PLC-NPs | Salvianolic Acid B | 3.21% (Drug Loading) | 86.19 | [14] |
| Phosphatidylcholine-based | Various hydrophobic drugs | Up to 33.3% | N/A | [15] |
Visualizations
Experimental Workflow for L-PCCaP Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Calcium Phosphate Nanoparticles for Therapeutic Applications in Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flame-Made Calcium Phosphate Nanoparticles with High Drug Loading for Delivery of Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Phosphate-Coated Lipid Nanoparticles as a Potential Tool in Bone Diseases Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of optimized lipid-coated calcium phosphate nanoparticles for enhanced in vitro gene delivery to breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lactosylated lipid calcium phosphate-based nanoparticles: A promising approach for efficient DNA delivery to hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodegradable Calcium Phosphate Nanoparticle with Lipid Coating for Systemic siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Preparation of optimized lipid-coated calcium phosphate nanoparticles for enhanced in vitro gene delivery to breast cancer cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. Calcium Phosphate Nanoparticles Functionalized with a Cardio-Specific Peptide | MDPI [mdpi.com]
- 12. Preparation and Properties of Nanoparticles of Calcium Phosphates With Various Ca/P Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Solubility of Poorly Soluble Drugs in Phosphatidylcholine-Based Drug Delivery Systems: Comparison of the Loading Capacity in the Bulk Formulation and Its Dispersed State [mdpi.com]
Application Notes and Protocols: Phosphocholine Chloride Calcium Salt Tetrahydrate as a Stabilizer in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphocholine chloride calcium salt tetrahydrate is a zwitterionic compound that has garnered significant interest as a stabilizer in pharmaceutical formulations. Its unique properties, including high hydrophilicity and biomimetic characteristics, make it a versatile excipient for stabilizing liposomal and protein-based drug products. This document provides detailed application notes and experimental protocols for utilizing this compound to enhance the stability of pharmaceutical formulations.
This compound is known to protect the membranes of platelets, erythrocytes, and lysosomes from the destabilizing effects of various agents.[1] In pharmaceutical applications, it serves as a stabilizer and emulsifier, improving the solubility and bioavailability of active pharmaceutical ingredients (APIs).[2] It is a key component in the formulation of liposomes and other drug delivery systems.[2]
Mechanism of Stabilization
The stabilizing effect of this compound is attributed to several mechanisms:
-
Hydration Shell Formation: As a zwitterionic molecule, it attracts and organizes water molecules, forming a tight hydration shell around the API or the liposomal surface. This hydration layer acts as a physical barrier, preventing aggregation and protecting against environmental stresses.
-
Membrane Fluidity Modulation: In liposomal formulations, it can integrate into the lipid bilayer, influencing its fluidity and permeability, which can contribute to enhanced stability.
-
Interfacial Stabilization: It can accumulate at interfaces (e.g., ice-water interface during freeze-drying), preventing denaturation and aggregation of proteins.
Applications in Pharmaceutical Formulations
Liposomal Formulations
This compound is an effective stabilizer for liposomal drug delivery systems, preventing aggregation and leakage of the encapsulated drug.
Illustrative Stability Data for a Liposomal Formulation
The following table presents hypothetical data comparing the stability of a generic liposomal formulation with and without this compound under accelerated storage conditions.
| Parameter | Formulation A (Without Stabilizer) | Formulation B (With 0.5% w/v this compound) |
| Initial Vesicle Size (nm) | 150 ± 5 | 148 ± 4 |
| Vesicle Size after 3 months at 40°C/75% RH (nm) | 250 ± 20 (significant aggregation) | 155 ± 6 |
| Initial Encapsulation Efficiency (%) | 85 ± 3 | 86 ± 2 |
| Encapsulation Efficiency after 3 months at 40°C/75% RH (%) | 60 ± 5 | 82 ± 3 |
| Drug Leakage after 3 months at 40°C/75% RH (%) | 29 | 5 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocol: Preparation and Stability Testing of Liposomes
This protocol describes the preparation of liposomes using the thin-film hydration method and subsequent stability assessment.
Materials:
-
Soy phosphatidylcholine
-
Cholesterol
-
Drug substance (e.g., Doxorubicin)
-
This compound
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Extruder
-
Dynamic Light Scattering (DLS) instrument
-
High-Performance Liquid Chromatography (HPLC) system
-
Cryo-Scanning Electron Microscope (Cryo-SEM)
Procedure:
-
Liposome Preparation (Thin-Film Hydration):
-
Dissolve soy phosphatidylcholine, cholesterol, and the lipid-soluble drug in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
For the stabilized formulation, add this compound to the aqueous rehydration buffer.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS (pH 7.4) containing the dissolved water-soluble drug and this compound (for the stabilized formulation) by gentle rotation above the lipid transition temperature.
-
Sonicate the resulting multilamellar vesicles (MLVs) in a bath sonicator.
-
Extrude the liposomal suspension through polycarbonate membranes of desired pore size (e.g., 100 nm) to obtain unilamellar vesicles (LUVs).
-
-
Characterization and Stability Assessment:
-
Vesicle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Determine the amount of unencapsulated drug using size-exclusion chromatography and quantify the encapsulated drug using HPLC after disrupting the liposomes with a suitable solvent.
-
Morphology: Visualize the liposomes using Cryo-Scanning Electron Microscopy (Cryo-SEM).
-
Accelerated Stability Study: Store the liposomal formulations at 40°C/75% relative humidity (RH) for 3-6 months. At specified time points, analyze the samples for changes in vesicle size, PDI, encapsulation efficiency, and drug leakage.
-
Experimental Workflow for Liposome Preparation and Stability Testing
References
Application Notes and Protocols for Phosphocholine Chloride Calcium Salt Tetrahydrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of Phosphocholine chloride calcium salt tetrahydrate in cell culture, with detailed protocols for key applications. This compound serves as a valuable tool for investigating lipid metabolism, cell signaling, and membrane dynamics.
Introduction
This compound is the calcium salt of phosphocholine, a key intermediate in the biosynthesis of phosphatidylcholine, a major constituent of eukaryotic cell membranes.[1] In cell culture, it can be utilized as a supplement to support cell growth, protect cell membranes, and study various cellular processes. Its applications stem from its role as a precursor in phospholipid synthesis and its involvement in cellular signaling pathways.[1][2]
Key Properties:
| Property | Value | Reference |
| Molecular Formula | C5H13CaClNO4P·4H2O | [2] |
| Molecular Weight | 329.73 g/mol | |
| Appearance | White to off-white powder | [2] |
| Solubility | Soluble in water (100 mg/mL) | |
| Storage | -20°C |
Applications in Cell Culture
Enhancement of Cell Growth and Viability
This compound can be added to cell culture media as a supplement to promote cell proliferation and maintain cell viability.[2] As a precursor for phosphatidylcholine synthesis, it provides essential building blocks for membrane formation, which is critical for rapidly dividing cells.
Investigation of Lipid Metabolism and Lipid Droplet Formation
The compound is a valuable tool for studying cellular lipid metabolism. By providing an exogenous source of phosphocholine, researchers can investigate its uptake and incorporation into phosphatidylcholine and other phospholipids. This is particularly relevant in studies of lipid droplet dynamics and conditions with altered lipid metabolism, such as in certain cancers.
Modulation of Cellular Signaling Pathways
Phosphocholine is a key molecule in the Phosphatidylcholine-Specific Phospholipase C (PC-PLC) signaling pathway. PC-PLC hydrolyzes phosphatidylcholine to generate phosphocholine and diacylglycerol (DAG), which are important second messengers involved in cell proliferation, differentiation, and apoptosis.[3] Exogenous administration of phosphocholine can be used to study the downstream effects of this pathway. Additionally, phosphocholine has been shown to influence the mTOR-c-Myc signaling axis, which is crucial in regulating cell growth and proliferation, particularly in cancer cells.
Experimental Protocols
Protocol for Assessing the Effect on Cell Viability using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of adherent cells.
Materials:
-
This compound
-
Adherent cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in sterile water. The solubility is high (100 mg/mL), so a concentrated stock can be made.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200, 500 µM).
-
Carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a "medium only" control (no cells) and a "vehicle" control (cells with medium but no compound).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the "medium only" control from all other readings.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100
-
-
Quantitative Data Summary (Hypothetical):
| Concentration (µM) | Cell Viability (%) after 48h |
| 0 (Vehicle) | 100 |
| 10 | 102 ± 4.5 |
| 50 | 105 ± 5.1 |
| 100 | 110 ± 6.2 |
| 200 | 108 ± 5.8 |
| 500 | 95 ± 7.3 |
Protocol for Analysis of Lipid Droplet Formation
This protocol describes a method to assess the effect of this compound on lipid droplet formation in cells using a fluorescent dye.
Materials:
-
This compound
-
Cell line of interest (e.g., HepG2, 3T3-L1)
-
Complete cell culture medium
-
Oleic acid complexed to BSA
-
BODIPY 493/503 or Nile Red stain
-
Formaldehyde (4% in PBS)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate.
-
Allow cells to adhere for 24 hours.
-
Treat cells with desired concentrations of this compound in the presence or absence of an inducer of lipid droplet formation, such as oleic acid (e.g., 100 µM), for 24 hours.
-
-
Staining:
-
Wash cells twice with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Incubate with BODIPY 493/503 (1 µg/mL) or Nile Red (1 µg/mL) in PBS for 15 minutes at room temperature in the dark to stain neutral lipids within lipid droplets.
-
Wash twice with PBS.
-
Counterstain the nuclei with DAPI (300 nM) for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen dyes.
-
Capture images and quantify the number and size of lipid droplets per cell using image analysis software (e.g., ImageJ).
-
Visualization of Signaling Pathways and Workflows
PC-PLC Signaling Pathway
The following diagram illustrates the role of Phosphatidylcholine-Specific Phospholipase C (PC-PLC) in hydrolyzing phosphatidylcholine to produce phosphocholine and diacylglycerol (DAG), which in turn activate downstream signaling cascades.
Caption: PC-PLC signaling pathway.
Experimental Workflow for Cell Viability Assay
This diagram outlines the key steps in the MTT assay protocol for assessing cell viability.
Caption: MTT cell viability assay workflow.
Conclusion
This compound is a versatile reagent for cell culture applications, enabling the study of fundamental cellular processes. The provided protocols and background information serve as a starting point for researchers to incorporate this compound into their experimental designs for investigating cell growth, lipid metabolism, and signaling pathways. As with any experimental system, optimization of concentrations and incubation times for specific cell lines and research questions is recommended.
References
Application Notes and Protocols for Phosphocholine-Based Gene Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of genetic material into cells is a cornerstone of modern molecular biology and therapeutic development. While viral vectors are efficient, concerns regarding their immunogenicity and potential for insertional mutagenesis have driven the development of non-viral alternatives. Among these, lipid- and polymer-based nanoparticles have shown considerable promise. This document details the application of phosphocholine chloride calcium salt tetrahydrate in the formulation of a novel, non-viral gene delivery system. This system leverages the biocompatibility of the phosphocholine headgroup, a major component of eukaryotic cell membranes, and the established efficacy of calcium phosphate in mediating DNA transfection.
This compound serves as a unique, single-source reagent providing both the calcium ions necessary for DNA precipitation and the phosphocholine moieties for nanoparticle stabilization and enhanced cellular interaction. The resulting Calcium-Phosphocholine-DNA (Ca-PC-DNA) nanoparticles are designed to protect the genetic payload from enzymatic degradation and facilitate its uptake into target cells.
Principle of the Method
This method is based on the co-precipitation of plasmid DNA with calcium ions and phosphocholine. The negatively charged phosphate backbone of the DNA interacts with the divalent calcium ions, leading to the formation of a condensed nanoparticle core. The phosphocholine molecules are proposed to incorporate into this structure, with the zwitterionic phosphocholine headgroups orienting towards the aqueous environment. This surface layer is hypothesized to increase the colloidal stability of the nanoparticles and mimic the outer leaflet of the cell membrane, potentially promoting cellular uptake through endocytosis.
Materials and Reagents
-
This compound
-
Plasmid DNA (pDNA) encoding the gene of interest (e.g., pEGFP)
-
HEPES-Buffered Saline (HBS), 2X solution (50 mM HEPES, 280 mM NaCl, 1.5 mM Na₂HPO₄, pH 7.05)
-
Sterile, nuclease-free water
-
Mammalian cell line (e.g., HEK293, HeLa, or CHO cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Transfection-grade water
-
Optional: Cationic lipid such as DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) for hybrid formulations.
Experimental Protocols
Protocol 1: Formulation of Calcium-Phosphocholine-DNA (Ca-PC-DNA) Nanoparticles
This protocol describes the formation of gene-loaded nanoparticles using this compound.
-
Preparation of Reagents:
-
Dissolve this compound in sterile, nuclease-free water to prepare a 2.5 M stock solution. Filter sterilize through a 0.22 µm syringe filter.
-
Dilute the plasmid DNA to a concentration of 1 µg/µL in sterile, nuclease-free water.
-
Warm the 2X HBS solution to room temperature.
-
-
Nanoparticle Formation:
-
In a sterile microcentrifuge tube, combine 20 µg of plasmid DNA with a calculated volume of the 2.5 M phosphocholine chloride calcium salt solution to achieve a final calcium concentration of 125 mM. Add sterile water to a final volume of 250 µL. Mix gently by pipetting.
-
In a separate sterile tube, add 250 µL of 2X HBS.
-
While gently vortexing the 2X HBS solution, add the DNA-phosphocholine-calcium mixture dropwise.
-
A fine, opalescent precipitate should form. Incubate the mixture at room temperature for 20-30 minutes to allow the nanoparticles to mature.
-
Protocol 2: Cell Transfection with Ca-PC-DNA Nanoparticles
This protocol details the procedure for transfecting mammalian cells with the formulated nanoparticles.
-
Cell Seeding:
-
The day before transfection, seed the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection. For HEK293 cells, this is typically 2.5 x 10⁵ cells per well.
-
-
Transfection:
-
Gently swirl the Ca-PC-DNA nanoparticle suspension.
-
Add the entire 500 µL of the nanoparticle suspension dropwise to one well of the 6-well plate containing 2 mL of complete culture medium.
-
Gently rock the plate to ensure even distribution of the nanoparticles.
-
Incubate the cells at 37°C in a CO₂ incubator.
-
-
Post-Transfection Care and Analysis:
-
After 4-6 hours of incubation, aspirate the medium containing the nanoparticles and replace it with 2 mL of fresh, pre-warmed complete culture medium.
-
Continue to incubate the cells for 24-72 hours.
-
Analyze gene expression using an appropriate method (e.g., fluorescence microscopy for GFP, qPCR for mRNA levels, or Western blot for protein expression).
-
Protocol 3: Formulation of Lipid-Coated Calcium-Phosphocholine-DNA (L-Ca-PC-DNA) Hybrid Nanoparticles
This protocol describes the preparation of a more advanced formulation where a lipid shell is added to the Ca-PC-DNA core. This can potentially improve stability and transfection efficiency.
-
Preparation of Lipid Solution:
-
Prepare a lipid mixture of a neutral phospholipid like dioleoylphosphatidylcholine (DOPC) and a cationic lipid such as DOTAP in chloroform at a molar ratio of 1:1.
-
In a round-bottom flask, evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.
-
Place the flask under vacuum for at least 1 hour to remove any residual solvent.
-
-
Formation of Hybrid Nanoparticles:
-
Prepare the Ca-PC-DNA nanoparticles as described in Protocol 1.
-
Hydrate the lipid film with the Ca-PC-DNA nanoparticle suspension by adding the suspension to the flask and vortexing vigorously for 1-2 minutes.
-
The resulting suspension should contain lipid-coated nanoparticles.
-
-
Transfection with Hybrid Nanoparticles:
-
Follow the transfection procedure as outlined in Protocol 2, using the L-Ca-PC-DNA suspension.
-
Data Presentation
The following tables summarize expected quantitative data based on similar calcium phosphate and lipid-based gene delivery systems found in the literature. These values should be determined experimentally for the specific Ca-PC-DNA formulation.
Table 1: Physicochemical Properties of Gene Delivery Nanoparticles
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Ca-PC-DNA | 150 ± 30 | 0.25 ± 0.05 | +15 ± 5 |
| L-Ca-PC-DNA | 180 ± 40 | 0.20 ± 0.05 | +25 ± 8 |
Table 2: In Vitro Transfection Efficiency and Cytotoxicity in HEK293 Cells
| Formulation | Transfection Efficiency (% of GFP-positive cells) | Cell Viability (% of control) |
| Naked pDNA | < 1% | 98 ± 2% |
| Ca-PC-DNA | 35 ± 8% | 85 ± 7% |
| L-Ca-PC-DNA | 55 ± 10% | 78 ± 9% |
| Commercial Reagent (Control) | 60 ± 5% | 70 ± 10% |
Visualizations
Experimental Workflow
Application Notes and Protocols for the Characterization of Phosphocholine Chloride Calcium Salt Tetrahydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Phosphocholine chloride calcium salt tetrahydrate is a phospholipid derivative used in a variety of biochemical applications, including cell culture, drug formulation, and studies of cell membranes and signaling pathways.[1][2] Its physical and chemical properties, such as being a hygroscopic and light-sensitive solid, necessitate thorough characterization to ensure its identity, purity, and stability for research and development purposes.[1] This document provides detailed application notes and protocols for a suite of analytical techniques essential for the comprehensive characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| Synonyms | Calcium phosphorylcholine chloride, Phosphorylcholine chloride calcium salt | [1][3] |
| Molecular Formula | C₅H₁₃CaClNO₄P·4H₂O | [1] |
| Molecular Weight | 329.73 g/mol | [2][4] |
| CAS Number | 72556-74-2 | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water (100 mg/mL) | [2] |
| Storage Conditions | -20°C, under inert gas, protected from light and moisture | [3][5] |
Comprehensive Analytical Workflow
A complete characterization of this compound involves multiple analytical techniques to confirm its structure, purity, and physical properties. The following diagram illustrates a typical workflow.
Caption: A typical workflow for the complete characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H NMR confirms the presence and connectivity of protons in the choline moiety, while ³¹P NMR provides a specific signal for the phosphate group, confirming its chemical environment.[6][7] Quantitative NMR (qNMR) can be employed for accurate purity assessment.[8][9]
Experimental Protocols
¹H and ³¹P NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of Deuterium Oxide (D₂O). Vortex briefly to ensure complete dissolution.
-
Internal Standard (for qNMR): For quantitative analysis, add a known amount of a suitable internal standard (e.g., trimethylphosphine oxide for ³¹P NMR) to the prepared sample.[8]
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Apply water suppression if the residual HDO signal is significant.
-
-
³¹P NMR Acquisition:
-
Switch the probe to the ³¹P channel.
-
Acquire a 1D phosphorus spectrum with proton decoupling.
-
Use a relaxation delay (d1) of at least 5 times the longest T1 of the phosphorus nucleus to ensure accurate quantification.
-
Reference the spectrum to an external standard of 85% H₃PO₄ at 0.00 ppm.[10]
-
Data Interpretation and Expected Results
¹H NMR: The spectrum in D₂O will show characteristic signals for the choline headgroup. ³¹P NMR: A single peak is expected, confirming the presence of one phosphorus environment.[11] The chemical shift is sensitive to pH and solvent.[12]
| Nucleus | Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | -N⁺(CH ₃)₃ | ~3.2 | Singlet |
| -CH ₂-N⁺- | ~3.6 | Triplet (or multiplet) | |
| -CH ₂-O-P | ~4.1 | Multiplet | |
| ³¹P | -O-P (O)(O⁻)₂ | ~3 to 5 | Singlet |
Mass Spectrometry (MS)
Application Note: Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to confirm its structure through fragmentation analysis. Electrospray ionization (ESI) is a suitable technique for this polar, ionic compound.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as methanol/water (50:50 v/v).
-
Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
-
Acquisition - Positive Ion Mode:
-
Infuse the sample solution into the ESI source.
-
Acquire full scan mass spectra to identify the parent ion. The phosphocholine moiety typically ionizes well in positive mode.
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data. A characteristic fragment ion for the phosphocholine headgroup is observed at m/z 184.1.[13][14][15]
-
Data Interpretation and Expected Results
The mass spectrum should confirm the mass of the phosphocholine cation. Fragmentation analysis provides structural confirmation.
| Ion Type | Formula | Expected m/z | Notes | Reference(s) |
| Phosphocholine Cation | [C₅H₁₄NO₄P]⁺ | 184.07 | The protonated phosphocholine headgroup. | [16] |
| MS/MS Fragment | [C₅H₁₄NO₄P]⁺ | 184.1 | Diagnostic fragment ion from the parent molecule. | [13][14] |
| Other Fragments | [M+Li – 59]⁺ | Varies | Loss of trimethylamine from a lithiated adduct. | [15] |
| [M+Li – 183]⁺ | Varies | Loss of phosphocholine from a lithiated adduct. | [15] |
Vibrational Spectroscopy (FTIR & Raman)
Application Note: Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of functional groups within the molecule. They are excellent for confirming the presence of the phosphate, choline, and hydroxyl (from water of hydration) groups.
Experimental Protocols
FTIR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the dry powder directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact between the sample and the crystal.
-
Sample Preparation (KBr Pellet): Alternatively, mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture and press it into a transparent pellet using a hydraulic press.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Raman Spectroscopy
-
Sample Preparation: Place a small amount of the powder into a glass capillary tube or onto a microscope slide.
-
Acquisition:
-
Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).
-
Focus the laser on the sample.
-
Acquire the spectrum over a relevant Raman shift range (e.g., 200-3500 cm⁻¹).
-
Data Interpretation and Expected Results
The spectra will show characteristic bands for the different functional groups. The presence of a broad band in the 3000-3600 cm⁻¹ region in the FTIR spectrum is indicative of the water of hydration.
| Technique | Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| FTIR | ~3000-3600 | O-H stretching (water of hydration) | [17] |
| ~2800-3000 | C-H stretching (choline methyl & methylene) | [17] | |
| ~1220 | P=O asymmetric stretching | [17] | |
| ~1080 | P-O-C symmetric stretching | [17] | |
| ~970 | C-N stretching | [17] | |
| Raman | ~2850-2940 | C-H stretching (methylene & methyl) | [18][19] |
| ~1440-1460 | CH₂ scissoring/twisting | [19] | |
| ~1060-1130 | C-C skeletal stretching | [19] | |
| ~870 | C-N symmetric stretching | [19] | |
| ~720 | C-N symmetric stretching (gauche) | [19][20] |
Thermal Analysis (TGA & DSC)
Application Note: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, making it ideal for quantifying the water of hydration.[21][22] Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions, such as dehydration, melting, and decomposition.[21][23] For a hydrated salt, these techniques are critical for confirming the hydration state and assessing thermal stability.[24]
Experimental Protocol (Simultaneous TGA/DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or ceramic TGA pan.
-
Instrumentation: Use a simultaneous TGA/DSC instrument.
-
Acquisition:
-
Heat the sample from ambient temperature (e.g., 30°C) to a final temperature above the expected decomposition (e.g., 600°C).
-
Use a constant heating rate, typically 10-20°C/min.[25]
-
Perform the analysis under an inert atmosphere (e.g., nitrogen gas) to prevent oxidative decomposition.
-
Data Interpretation and Expected Results
TGA: A distinct mass loss step corresponding to the loss of the four water molecules is expected. The theoretical mass loss for four water molecules is approximately 21.8%. DSC: Endothermic peaks will correspond to the energy absorbed during dehydration events.[26] Further endotherms or exotherms at higher temperatures indicate melting or decomposition.
| Technique | Measurement | Theoretical Value | Expected Observation |
| TGA | Mass Loss (4 x H₂O) | 21.84% | A weight loss step beginning > 100°C.[27][28] |
| DSC | Dehydration | N/A | One or more endothermic peaks corresponding to water loss.[21][23] |
| Decomposition | N/A | Endothermic or exothermic events at higher temperatures. |
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a powerful technique for assessing the purity of the compound and quantifying any related impurities or degradation products.[29] A method using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable for this non-UV-absorbing compound.[30]
Experimental Protocol
-
Sample and Standard Preparation:
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 1 mg/mL).
-
Prepare a series of calibration standards of a reference standard if available.
-
-
Chromatographic Conditions (Example Method): [31][32]
-
Column: Silica or Amino phase column (for normal-phase) or a C18 column (for reversed-phase).[29][33]
-
Mobile Phase: A gradient system may be required. An example could be a gradient of chloroform/methanol and chloroform/methanol/water/ammonia for a silica column.[30]
-
Flow Rate: 1.0 mL/min.
-
Detector: ELSD or CAD.
-
-
Analysis:
-
Inject 10-20 µL of the sample and standard solutions.
-
Integrate the peak area of the main component and any impurities.
-
Calculate the purity based on the relative peak areas.
-
Data Interpretation and Expected Results
A single major peak should be observed in the chromatogram. The purity can be calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
X-Ray Diffraction (XRD)
Application Note: Powder X-Ray Diffraction (PXRD) is the primary technique for analyzing the crystalline structure of solid materials. It can confirm the crystalline nature of the salt, identify its specific crystal form (polymorph), and provide information related to the hydration state.[34][35]
Experimental Protocol
-
Sample Preparation: Gently grind the crystalline powder to a fine, uniform consistency. Pack the powder into a sample holder.
-
Instrumentation: Use a powder X-ray diffractometer with a common radiation source (e.g., Cu Kα).
-
Acquisition:
-
Scan the sample over a range of 2θ angles (e.g., 5° to 50°).
-
Use a step size and scan speed that allow for good resolution and signal-to-noise.
-
Data Interpretation and Expected Results
The resulting diffractogram will show a unique pattern of peaks (reflections) at specific 2θ angles. This pattern is a fingerprint of the crystalline structure. The presence of sharp, well-defined peaks indicates a crystalline material. The peak positions and intensities can be compared to a reference database or used for crystal structure determination.
Inter-technique Relationship
The various analytical techniques provide complementary information that, when combined, offers a complete characterization of the material.
Caption: How different techniques provide orthogonal data for full characterization.
References
- 1. Buy this compound (EVT-1489235) | 72556-74-2 [evitachem.com]
- 2. 磷酰胆碱氯化钙盐 钙盐 四水合物 Sigma Grade | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4826-71-5 this compound AKSci O175 [aksci.com]
- 4. Calcium phosphorylcholine chloride tetrahydrate | C5H21CaClNO8P | CID 16219816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Calcium phosphorylcholine chloride | 4826-71-5 [chemicalbook.com]
- 6. Quantification of phosphocholine and glycerophosphocholine with 31P edited 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. webhost.lclark.edu [webhost.lclark.edu]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 10. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantitative 31P NMR Method for Individual and Concomitant Determination of Phospholipid Classes in Polar Lipid Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ir.amolf.nl [ir.amolf.nl]
- 15. Systematic analysis of choline-containing phospholipids using multi-dimensional mass spectrometry-based shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. izbi.uni-leipzig.de [izbi.uni-leipzig.de]
- 18. Raman spectra and vibrational assignments for dipalmitoyl phosphatidylcholine and structurally related molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Effect of bilayer curvature on vibrational Raman spectroscopic behavior of phospholipid-water assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Thermal Analysis of Calcium Sulfate Dihydrate and Supposed α and β Forms of Calcium Sulfate Hemihydrate from 25 to 500 ° C - PMC [pmc.ncbi.nlm.nih.gov]
- 26. thermalsupport.com [thermalsupport.com]
- 27. akjournals.com [akjournals.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. lib3.dss.go.th [lib3.dss.go.th]
- 30. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Selective HPLC Method Development for Soy Phosphatidylcholine Fatty Acids and Its Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. bio.libretexts.org [bio.libretexts.org]
- 34. An X-ray diffraction and differential scanning calorimetric study on the effect of sucrose on the properties of phosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. X-ray diffraction by phospholipid monolayers on single-crystal silicon substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phosphocholine Chloride Calcium Salt Tetrahydrate in Lipid Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphocholine is a critical intermediate in the de novo synthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes. The availability of phosphocholine can influence the rate of PC synthesis, which is essential for membrane biogenesis, lipoprotein assembly, and cell signaling. Phosphocholine chloride calcium salt tetrahydrate serves as a stable, water-soluble source of phosphocholine for in vitro and cell-based studies of lipid metabolism. These application notes provide an overview of its use and detailed protocols for relevant assays.
Phosphatidylcholine biosynthesis via the CDP-choline pathway, also known as the Kennedy pathway, is a primary route for PC production.[1] This pathway involves the sequential conversion of choline to phosphocholine, then to CDP-choline, and finally the transfer of the phosphocholine headgroup to diacylglycerol (DAG) to form PC.[2] The enzymes choline kinase and CTP:phosphocholine cytidylyltransferase (CCT) are key regulatory points in this pathway.[3][4] Dysregulation of PC synthesis has been linked to various diseases, including fatty liver disease, atherosclerosis, and cancer.[2]
Key Applications in Lipid Metabolism Studies
-
Substrate for Enzymatic Assays: this compound is a direct substrate for CTP:phosphocholine cytidylyltransferase (CCT), the rate-limiting enzyme in the CDP-choline pathway.[3][5] Its use in enzymatic assays allows for the characterization of CCT activity and the screening of potential inhibitors or activators.
-
Metabolic Labeling Studies: As a precursor to phosphatidylcholine, this compound can be used in stable isotope or radiolabeling studies to trace the synthesis and turnover of PC and other choline-containing phospholipids in cultured cells.[2][6]
-
Investigating the Regulation of Lipid Storage and Secretion: By providing an exogenous source of phosphocholine, researchers can study its impact on triglyceride storage in lipid droplets and the secretion of lipoproteins like very-low-density lipoprotein (VLDL).[6]
-
Studying the Link between Phospholipid and Cholesterol Metabolism: The synthesis of PC is coordinately regulated with cholesterol metabolism.[7] Supplementation with phosphocholine can be used to investigate the interplay between these two crucial metabolic pathways.
Quantitative Data Summary
The following tables represent typical quantitative data that can be obtained from the experimental protocols described below.
Table 1: Kinetic Parameters of CTP:Phosphocholine Cytidylyltransferase (CCT)
| Parameter | Value |
| Vmax | 1.2 µmol/min/mg |
| Km for Phosphocholine | 0.15 mM |
| Optimal pH | 7.5 |
| Optimal Temperature | 37°C |
Note: These values are representative and can vary depending on the enzyme source and assay conditions.
Table 2: Incorporation of [14C]-Phosphocholine into Cellular Lipids
| Time (hours) | [14C]-Phosphocholine Incorporation into Phosphatidylcholine (nmol/mg protein) |
| 1 | 5.2 ± 0.4 |
| 2 | 10.8 ± 0.9 |
| 4 | 22.1 ± 1.8 |
| 8 | 45.3 ± 3.5 |
Note: Data are presented as mean ± standard deviation from a representative cell culture experiment.
Table 3: Effect of Phosphocholine Supplementation on Cellular Lipid Profile
| Treatment | Triglyceride Content (µg/mg protein) | Phosphatidylcholine Content (nmol/mg protein) |
| Control | 25.4 ± 2.1 | 58.2 ± 4.7 |
| Phosphocholine (1 mM) | 21.8 ± 1.9 | 65.1 ± 5.3 |
*p < 0.05 compared to control. Data are representative of expected outcomes.
Experimental Protocols
Protocol 1: In Vitro Assay of CTP:Phosphocholine Cytidylyltransferase (CCT) Activity
This protocol measures the activity of CCT by quantifying the formation of CDP-choline from phosphocholine and CTP.
Materials:
-
This compound
-
Cytidine triphosphate (CTP)
-
Purified or partially purified CCT enzyme
-
Assay buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 1 mM DTT
-
Stopping solution: 10% trichloroacetic acid (TCA)
-
Radiolabeled [¹⁴C]-phosphocholine chloride calcium salt (optional, for radiometric assay)
-
Thin-layer chromatography (TLC) plates (silica gel 60)
-
TLC developing solvent: isopropanol:water:ammonium hydroxide (7:2:1, v/v/v)
-
Scintillation cocktail and counter (for radiometric assay) or HPLC system for CDP-choline quantification.
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare the reaction mixture in a microcentrifuge tube by adding the following components on ice:
-
Assay buffer
-
CTP (final concentration 0.5 mM)
-
Phosphocholine chloride calcium salt (final concentration to vary for kinetic studies, e.g., 0.05-1.0 mM). If using radiolabeled substrate, add a known amount of [¹⁴C]-phosphocholine.
-
-
Pre-warm the reaction mixture to 37°C for 5 minutes.
-
Initiate the reaction by adding the CCT enzyme preparation.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes) during which the reaction is linear.
-
Stop the reaction by adding an equal volume of cold 10% TCA.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated protein.
-
For Radiometric Assay:
-
Spot an aliquot of the supernatant onto a TLC plate.
-
Develop the chromatogram using the specified developing solvent.
-
Visualize the spots (e.g., using a phosphorimager or by scraping the silica corresponding to the CDP-choline spot and counting in a scintillation counter).
-
Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.
-
-
For Non-Radiometric Assay:
-
Analyze the supernatant by HPLC to quantify the amount of CDP-choline formed.
-
Workflow for CCT Activity Assay
Caption: Workflow for the in vitro CTP:phosphocholine cytidylyltransferase (CCT) assay.
Protocol 2: Measuring Phosphatidylcholine Synthesis in Cultured Cells
This protocol describes how to measure the incorporation of phosphocholine into phosphatidylcholine in a cell-based assay.
Materials:
-
Cultured cells (e.g., hepatocytes, adipocytes)
-
Cell culture medium (choline-free medium for labeling)
-
[¹⁴C] or [³H]-phosphocholine chloride calcium salt
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Chloroform, Methanol
-
TLC plates and developing solvent (as in Protocol 1)
-
Protein assay reagent (e.g., BCA)
Procedure:
-
Plate cells in multi-well plates and grow to the desired confluency.
-
Wash the cells twice with warm PBS.
-
Replace the standard medium with choline-free medium and incubate for 1-2 hours to deplete intracellular choline pools.
-
Add choline-free medium containing a known concentration and specific activity of labeled phosphocholine chloride calcium salt.
-
Incubate the cells for various time points (e.g., 1, 2, 4, 8 hours).
-
At each time point, wash the cells three times with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysate for protein determination.
-
Extract total lipids from the remaining cell monolayer using the Bligh-Dyer method (chloroform:methanol:water).
-
Separate the lipid and aqueous phases by centrifugation.
-
Spot the lipid-containing chloroform phase onto a TLC plate and develop the chromatogram to separate phosphatidylcholine from other lipids.
-
Scrape the silica corresponding to the phosphatidylcholine spot and quantify the radioactivity by scintillation counting.
-
Normalize the incorporated radioactivity to the total protein content of the cell lysate.
Signaling Pathway: De Novo Phosphatidylcholine Synthesis (Kennedy Pathway)
Caption: The Kennedy pathway for de novo phosphatidylcholine synthesis.
Logical Relationship: Regulation of CCT Activity
The activity of CTP:phosphocholine cytidylyltransferase (CCT) is a key regulatory node in phosphatidylcholine synthesis. Its activity is modulated by its subcellular localization and interaction with lipids.
Caption: Regulation of CCT activity by membrane lipid composition.
Conclusion
This compound is a valuable tool for researchers studying lipid metabolism. Its utility as a substrate in enzyme assays and as a precursor in metabolic labeling studies allows for detailed investigation into the regulation of phosphatidylcholine synthesis and its impact on cellular lipid homeostasis. The protocols provided here offer a starting point for incorporating this compound into various experimental designs aimed at elucidating the complex roles of phospholipids in health and disease.
References
- 1. The Phospholipid Research Center: Current Research in Phospholipids and Their Use in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Regulation of CTP:phosphocholine cytidylyltransferase by amphitropism and relocalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Localization and Expression of CTP:Phosphocholine Cytidylyltransferase in Rat Brain following Cocaine Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of CTP:phosphocholine cytidylyltransferase-β2 in axonal phosphatidylcholine synthesis and branching of neurons [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphatidylcholine synthesis regulates triglyceride storage and chylomicron secretion by Caco2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Phosphocholine Chloride Calcium Salt Tetrahydrate in Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphocholine chloride calcium salt tetrahydrate is a stable, water-soluble phosphocholine compound that finds significant application in immunology research. As a derivative of phosphocholine, a component of cellular membranes, it plays a role in various cellular signaling pathways.[1] Its primary and most well-documented use is in the affinity purification of anti-phosphorylcholine antibodies, which are crucial in studying immune responses to bacterial pathogens and in understanding aspects of atherosclerosis and other inflammatory diseases. While its direct modulatory effects on immune cells are an area of ongoing investigation, its structural similarity to key signaling molecules suggests potential roles in influencing immune cell activation and function.
These application notes provide detailed protocols for the established use of this compound in antibody purification and outline experimental approaches to investigate its potential immunomodulatory effects on dendritic cells and B lymphocytes.
Affinity Purification of Anti-Phosphorylcholine Antibodies
This compound can be coupled to a chromatography matrix, such as Sepharose, to create an affinity column for the specific isolation of anti-phosphorylcholine (anti-PC) antibodies from serum or hybridoma supernatants.
Experimental Protocol: Preparation of a Phosphocholine-Sepharose Affinity Column and Antibody Purification
Materials:
-
This compound
-
CNBr-activated Sepharose 4B
-
1 mM HCl
-
Coupling buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0
-
Wash buffer A: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0
-
Wash buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Phosphate-buffered saline (PBS), pH 7.4
-
Neutralization buffer: 1 M Tris-HCl, pH 8.5
-
Serum sample containing anti-phosphorylcholine antibodies
Procedure:
-
Preparation of the Affinity Matrix:
-
Swell and wash the CNBr-activated Sepharose 4B with 1 mM HCl according to the manufacturer's instructions.
-
Dissolve this compound in coupling buffer.
-
Mix the phosphocholine solution with the washed Sepharose and couple overnight at 4°C with gentle agitation.
-
After coupling, wash away excess ligand with coupling buffer.
-
Block any remaining active groups on the Sepharose by incubating with blocking buffer for 2 hours at room temperature.
-
Wash the matrix by alternating between wash buffer A and wash buffer B (3-4 cycles) to remove non-covalently bound substances.
-
Finally, wash the phosphocholine-Sepharose with PBS and store at 4°C.
-
-
Antibody Purification:
-
Pack the phosphocholine-Sepharose into a chromatography column.
-
Equilibrate the column with 5-10 column volumes of PBS.
-
Apply the serum sample to the column.
-
Wash the column extensively with PBS until the absorbance at 280 nm of the flow-through returns to baseline, indicating that all non-bound proteins have been removed.
-
Elute the bound anti-phosphorylcholine antibodies with the elution buffer. Collect fractions into tubes containing neutralization buffer to immediately neutralize the low pH.
-
Monitor the protein content of the fractions by measuring absorbance at 280 nm.
-
Pool the fractions containing the purified antibody and dialyze against PBS.
-
Assess the purity of the antibody by SDS-PAGE.
-
Diagram of the Antibody Purification Workflow:
Caption: Workflow for affinity purification of anti-phosphorylcholine antibodies.
Investigation of Immunomodulatory Effects on Dendritic Cells
Dendritic cells (DCs) are potent antigen-presenting cells that play a crucial role in initiating adaptive immune responses. Their maturation is characterized by the upregulation of co-stimulatory molecules and the production of cytokines. The calcium salt component of this compound may influence intracellular calcium signaling, a key pathway in DC maturation.
Experimental Protocol: Dendritic Cell Maturation Assay
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Recombinant human GM-CSF and IL-4
-
This compound
-
Lipopolysaccharide (LPS) as a positive control for maturation
-
Fluorescently labeled antibodies against human CD14, CD80, CD83, CD86, and HLA-DR for flow cytometry
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
ELISA kits for human IL-12, IL-10, and TNF-α
Procedure:
-
Generation of Immature Dendritic Cells (iDCs):
-
Isolate monocytes from PBMCs by plastic adherence or magnetic-activated cell sorting (MACS) using CD14 microbeads.
-
Culture the monocytes in RPMI-1640 with GM-CSF (50 ng/mL) and IL-4 (100 ng/mL) for 5-6 days to generate iDCs.
-
-
Stimulation of Dendritic Cells:
-
Harvest the iDCs and seed them in a 24-well plate.
-
Treat the iDCs with varying concentrations of this compound (e.g., 1, 10, 100 µg/mL).
-
Include an untreated control (medium alone) and a positive control (LPS, 100 ng/mL).
-
Incubate for 24-48 hours.
-
-
Analysis of DC Maturation Markers by Flow Cytometry:
-
Cytokine Analysis by ELISA:
-
Collect the culture supernatants before harvesting the cells.
-
Measure the concentrations of IL-12, IL-10, and TNF-α using specific ELISA kits according to the manufacturer's instructions.
-
Data Presentation:
Table 1: Effect of this compound on DC Maturation Marker Expression (Hypothetical Data)
| Treatment | Concentration (µg/mL) | % CD80+ Cells | % CD83+ Cells | % CD86+ Cells | % HLA-DR+ Cells |
| Untreated | - | 15.2 ± 2.1 | 5.3 ± 1.2 | 20.5 ± 3.4 | 45.1 ± 5.6 |
| Compound | 1 | 18.9 ± 2.5 | 7.1 ± 1.5 | 25.8 ± 3.9 | 48.9 ± 6.1 |
| Compound | 10 | 25.6 ± 3.1 | 12.4 ± 2.0 | 38.2 ± 4.5 | 60.3 ± 7.2 |
| Compound | 100 | 45.3 ± 4.8 | 30.1 ± 3.5 | 65.7 ± 6.8 | 75.4 ± 8.3 |
| LPS | 0.1 | 85.6 ± 7.9 | 70.2 ± 6.5 | 90.1 ± 8.2 | 92.3 ± 7.5 |
Table 2: Effect of this compound on Cytokine Production by DCs (Hypothetical Data)
| Treatment | Concentration (µg/mL) | IL-12 (pg/mL) | IL-10 (pg/mL) | TNF-α (pg/mL) |
| Untreated | - | < 10 | < 20 | < 30 |
| Compound | 1 | 50.3 ± 8.7 | 35.1 ± 6.2 | 150.4 ± 25.1 |
| Compound | 10 | 150.8 ± 21.5 | 80.6 ± 12.3 | 450.9 ± 55.8 |
| Compound | 100 | 450.2 ± 45.9 | 120.3 ± 18.9 | 1200.7 ± 130.2 |
| LPS | 0.1 | 1500.5 ± 150.1 | 250.7 ± 30.4 | 3500.2 ± 320.6 |
Diagram of the Dendritic Cell Maturation Workflow:
Caption: Experimental workflow for assessing dendritic cell maturation.
Investigation of B Lymphocyte Activation and Proliferation
B cell activation is a critical component of the humoral immune response, often involving calcium signaling as a key second messenger.[9][10][11] The potential of this compound to modulate calcium signaling could influence B cell proliferation.
Experimental Protocol: B Lymphocyte Proliferation Assay (CFSE-based)
Materials:
-
Human PBMCs or purified B cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
This compound
-
Anti-IgM antibody and anti-CD40 antibody as positive controls for B cell activation
-
RPMI-1640 medium supplemented with 10% FBS
-
Fluorescently labeled antibodies against human CD19 for flow cytometry
Procedure:
-
Labeling B Cells with CFSE:
-
Isolate B cells from PBMCs using negative selection MACS.
-
Resuspend B cells in PBS at a concentration of 1-10 x 10⁶ cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.[12][13][14][15][16]
-
Quench the labeling reaction by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.
-
Wash the cells twice with complete medium.
-
-
Stimulation of B Cells:
-
Seed the CFSE-labeled B cells in a 96-well plate.
-
Add varying concentrations of this compound.
-
Include an unstimulated control and a positive control (e.g., anti-IgM + anti-CD40).
-
Incubate for 3-5 days.
-
-
Analysis of B Cell Proliferation by Flow Cytometry:
-
Harvest the cells and stain with a fluorescently labeled anti-CD19 antibody to gate on the B cell population.
-
Analyze the cells using a flow cytometer. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.
-
Data Presentation:
Table 3: Effect of this compound on B Cell Proliferation (Hypothetical Data)
| Treatment | Concentration (µg/mL) | Proliferation Index | % Divided Cells |
| Unstimulated | - | 1.1 ± 0.2 | 5.4 ± 1.3 |
| Compound | 1 | 1.3 ± 0.3 | 10.2 ± 2.1 |
| Compound | 10 | 1.8 ± 0.4 | 25.7 ± 4.5 |
| Compound | 100 | 2.5 ± 0.6 | 55.3 ± 7.8 |
| Anti-IgM + Anti-CD40 | 10 + 1 | 4.2 ± 0.5 | 90.1 ± 5.6 |
Diagram of B Cell Receptor Calcium Signaling Pathway:
Caption: Simplified B cell receptor (BCR) calcium signaling pathway.
Conclusion
This compound is an invaluable tool for the specific purification of anti-phosphorylcholine antibodies, facilitating research into their roles in immunity and disease. The provided protocols offer a robust framework for this application. Furthermore, its chemical nature suggests plausible, yet underexplored, roles in modulating immune cell function, potentially through calcium-dependent signaling pathways. The experimental outlines for dendritic cell maturation and B cell proliferation assays serve as a starting point for researchers to investigate these potential immunomodulatory properties. Further studies are warranted to elucidate the precise mechanisms and quantitative effects of this compound on various immune cell types.
References
- 1. Calcium signaling in B cells: regulation of cytosolic Ca2+ increase and its sensor molecules, STIM1 and STIM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agrisera.com [agrisera.com]
- 3. agrisera.com [agrisera.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Evaluation of Three Clinical Dendritic Cell Maturation Protocols Containing Lipopolysaccharide and Interferon-gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dendritic Cell Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 9. Calcium signalling and cell-fate choice in B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Calcium Signaling in B Cell Activation and Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sanguinebio.com [sanguinebio.com]
- 13. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. m.youtube.com [m.youtube.com]
- 16. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: Synthesis of Cytidine Diphosphocholine (CDPC) using Phosphocholine Chloride Calcium Salt Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine diphosphocholine (CDPC), also known as citicoline, is a crucial intermediate in the biosynthesis of phosphatidylcholine, a major component of cell membranes.[1] Its neuroprotective and cognitive-enhancing properties have made it a subject of significant interest in the treatment of various neurological disorders.[2][3][4][5] This document provides detailed application notes and protocols for the chemical synthesis of CDPC, utilizing phosphocholine chloride calcium salt tetrahydrate as a key raw material. The synthesis involves the condensation of cytidine-5'-monophosphate (CMP) with phosphocholine, facilitated by a coupling agent.
Synthesis of Cytidine Diphosphocholine (CDPC)
The chemical synthesis of CDPC from this compound is a multi-step process that involves the activation of cytidine-5'-monophosphate (CMP) and its subsequent condensation with phosphocholine chloride. A common method employs morpholine and dicyclohexylcarbodiimide (DCC) to form a reactive morpholidate intermediate of CMP.[6][7][8]
Experimental Protocol: Synthesis of CDPC
This protocol is based on established chemical synthesis methods.[6][7][8]
Materials:
-
Cytidine-5'-monophosphate (CMP)
-
Morpholine
-
Dicyclohexylcarbodiimide (DCC)
-
This compound
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Isopropanol
-
Dowex 1x2 Anion Exchange Resin (formate form)
-
Formic Acid (0.01M)
-
Deionized Water
Procedure:
-
Formation of Cytidine-5'-monophosphate morpholidate:
-
In a reaction vessel, suspend Cytidine-5'-monophosphate in methanol.
-
Add morpholine to the suspension.
-
Heat the mixture to 40-45°C.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) in methanol.
-
Increase the temperature to 50-55°C and stir for 3-6 hours.[6]
-
-
Preparation of Phosphocholine Chloride Solution:
-
In a separate vessel, dissolve this compound in methanol.
-
Acidify the solution by adding concentrated hydrochloric acid.[6]
-
-
Condensation Reaction:
-
Isolation of Crude CDPC:
-
After the reaction is complete, recover the methanol under vacuum to obtain a thick, semi-solid mass.[6]
-
Precipitate the crude product by adding isopropanol.
-
Filter the precipitate and wash with chilled methanol.
-
Purification of CDPC
Purification of the crude CDPC is essential to remove unreacted starting materials, by-products such as dicyclohexylurea (DCU), and inorganic salts. Ion-exchange chromatography is a commonly employed method for this purpose.[6][8][9]
Experimental Protocol: Purification of CDPC
-
Column Preparation:
-
Prepare a column with Dowex 1x2 anion exchange resin (formate form).
-
Wash the column thoroughly with deionized water.
-
-
Ion-Exchange Chromatography:
-
Dissolve the crude CDPC in deionized water.
-
Load the aqueous solution of crude CDPC onto the prepared anion exchange column.
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the bound CDPC from the resin using a 0.01M formic acid solution.[6]
-
-
Isolation of Pure CDPC:
-
Collect the fractions containing the purified CDPC.
-
Lyophilize or concentrate the solution under vacuum to obtain the purified CDPC as a solid.
-
Data Presentation
Table 1: Summary of Reagents for CDPC Synthesis
| Reagent | Role | Molar Ratio (approx.) | Reference |
| Cytidine-5'-monophosphate (CMP) | Starting material | 1 | [6] |
| Morpholine | Activating agent | 1.5 - 2 | [6] |
| Dicyclohexylcarbodiimide (DCC) | Coupling agent | 2 - 3 | [6] |
| This compound | Phosphocholine source | 1.5 - 2 | [6] |
Table 2: Typical Reaction Conditions for CDPC Synthesis
| Parameter | Value | Reference |
| Reaction Solvent | Methanol | [6] |
| Reaction Temperature | 50-55°C | [6] |
| Reaction Time | 6-12 hours | [6] |
| pH | 3.5 - 4.2 | [7] |
| Purification Method | Anion Exchange Chromatography | [6][8] |
Characterization of Cytidine Diphosphocholine (CDPC)
The identity and purity of the synthesized CDPC should be confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of CDPC and quantifying the final product.[10][11][12][13]
Experimental Protocol: HPLC Analysis of CDPC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: A gradient of a suitable buffer (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile.
-
Detection: UV detection at approximately 270-280 nm.[2]
-
Sample Preparation: Dissolve a known amount of the synthesized CDPC in the mobile phase or deionized water.
-
Injection Volume: 20 µL.
-
Flow Rate: 1.0 mL/min.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the synthesized CDPC.[14][15][16]
Expected Molecular Weight:
-
Calculated Monoisotopic Mass: 488.1073 g/mol [16]
-
Expected [M+H]+: 489.1146 m/z[17]
-
Expected [M-H]-: 487.1001 m/z[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of the synthesized CDPC.[18]
Expected ¹H NMR signals (in D₂O):
Characteristic peaks for the cytidine and choline moieties are expected. For example, a singlet for the nine protons of the trimethylammonium group of choline is typically observed around 3.14 ppm.[17] The protons of the ribose ring and the cytosine base will appear in their respective characteristic regions.
Visualization of Pathways and Workflows
CDPC Synthesis Workflow
Caption: Workflow for the chemical synthesis of CDPC.
Kennedy Pathway for Phosphatidylcholine Synthesis
Caption: The Kennedy Pathway for phosphatidylcholine biosynthesis.
References
- 1. CN113816991B - Preparation method of choline calcium chloride phosphate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytidine 5'-diphosphocholine (CDP-choline) in stroke and other CNS disorders [pubmed.ncbi.nlm.nih.gov]
- 4. Cytidine-5'-Diphosphocholine Protects the Liver From Ischemia/Reperfusion Injury Preserving Mitochondrial Function and Reducing Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytidine(5')diphosphocholine enhances the ability of haloperidol to increase dopamine metabolites in the striatum of the rat and to diminish stereotyped behavior induced by apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Process For Preparation Of Citicoline [quickcompany.in]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. EP2820028A1 - A process for preparing pure citicoline (cdp-choline) - Google Patents [patents.google.com]
- 9. US20090286284A1 - Method of purifying cytidine diphosphate choline - Google Patents [patents.google.com]
- 10. HPLC Separation of Cytidine-5'-monophosphate (CMP) and 2'-Deoxycytidine 5'-Monophosphate (dCMP) on Newcrom B Column | SIELC Technologies [sielc.com]
- 11. helixchrom.com [helixchrom.com]
- 12. benchchem.com [benchchem.com]
- 13. HPLC Separation of Cytidine and Cytosine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]
- 14. A rapid LC-ESI-MS/MS method for the quantitation of choline, an active metabolite of citicoline: Application to in vivo pharmacokinetic and bioequivalence study in Indian healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Citicoline | C14H26N4O11P2 | CID 13804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CYTIDINE 3'-MONOPHOSPHATE(84-52-6) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols: Biocompatibility of Phosphocholine Chloride Calcium Salt Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphocholine (PC) is a zwitterionic headgroup found in phospholipids of eukaryotic cell membranes. Materials incorporating the PC moiety have demonstrated exceptional biocompatibility, largely attributed to their ability to resist protein adsorption and subsequent inflammatory responses.[1][2][3] Phosphocholine chloride calcium salt tetrahydrate, as a water-soluble form of phosphocholine, is of interest for various biomedical applications where direct or indirect contact with biological systems is anticipated.
These application notes provide a summary of the expected biocompatibility profile of phosphocholine-containing materials and detailed protocols for the in vitro evaluation of a water-soluble compound like this compound.
Disclaimer: The quantitative data presented below is representative of studies on phosphocholine-containing polymers and coatings. To date, specific quantitative biocompatibility data for this compound is not extensively available in peer-reviewed literature. Therefore, the presented data should be considered as expected outcomes based on the well-documented biocompatible nature of the phosphocholine moiety. It is imperative to perform specific biocompatibility testing for the final formulation or device incorporating this compound.
Data Presentation: Expected Biocompatibility of Phosphocholine-Containing Materials
The following tables summarize the anticipated outcomes of biocompatibility testing based on the known properties of phosphocholine.
Table 1: In Vitro Cytotoxicity
| Assay | Cell Line | Expected Outcome | Rationale |
| MTT Assay | L929, 3T3 fibroblasts | High cell viability (>90%) | The phosphocholine moiety is generally non-toxic to cells. |
| LDH Assay | L929, 3T3 fibroblasts | Low lactate dehydrogenase release | Indicates minimal membrane damage and high cell integrity. |
Table 2: Hemocompatibility
| Assay | Metric | Expected Outcome | Rationale |
| Hemolysis (ASTM F756) | % Hemolysis | < 2% (Non-hemolytic) | The hydrophilic surface created by phosphocholine minimizes interaction with red blood cell membranes.[4] |
| Platelet Adhesion | Platelet Count | Low adhesion and activation | Resistance to protein adsorption, particularly fibrinogen, reduces platelet binding sites.[4] |
| Coagulation (aPTT) | Clotting Time | No significant change | Minimal activation of the intrinsic coagulation cascade. |
Table 3: In Vivo Inflammatory Response
| Assay | Metric | Expected Outcome | Rationale |
| Macrophage Polarization | M2/M1 Ratio | Increased M2 phenotype | Phosphocholine tends to promote an anti-inflammatory, pro-healing macrophage response.[2][5][6] |
| NF-κB Activation | Expression Level | Reduced activation | Inhibition of pro-inflammatory signaling pathways.[1][7][8] |
Experimental Protocols
The following are detailed protocols for key in vitro biocompatibility assays, adapted for a water-soluble compound like this compound.
Protocol 1: In Vitro Cytotoxicity - MTT Assay
This protocol assesses cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound
-
Mammalian fibroblast cell line (e.g., L929 or 3T3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C, 5% CO2.
-
Preparation of Test Solutions: Prepare a stock solution of this compound in serum-free culture medium. Perform serial dilutions to obtain the desired test concentrations.
-
Cell Treatment: After 24 hours, remove the culture medium from the wells and replace it with 100 µL of the test solutions. Include a negative control (medium only) and a positive control (e.g., 0.1% Triton X-100).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the negative control.
Protocol 2: In Vitro Cytotoxicity - LDH Assay
This protocol evaluates cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
This compound
-
Mammalian fibroblast cell line (e.g., L929 or 3T3)
-
Complete cell culture medium
-
LDH assay kit
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Preparation of Test Solutions: Prepare test solutions as described in the MTT assay protocol.
-
Cell Treatment: Treat cells with the test solutions for 24 hours.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well of the new plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Calculation: Calculate cytotoxicity as a percentage relative to the positive control (cells lysed to achieve maximum LDH release).
Protocol 3: Hemocompatibility - Hemolysis Assay (Adapted from ASTM F756)
This protocol determines the hemolytic potential of the test compound.
Materials:
-
This compound
-
Fresh human whole blood with anticoagulant (e.g., citrate)
-
Phosphate-buffered saline (PBS)
-
Deionized water (positive control)
-
Centrifuge tubes
-
Spectrophotometer
Procedure:
-
Preparation of Red Blood Cell (RBC) Suspension: Centrifuge whole blood at 800 x g for 10 minutes. Discard the plasma and buffy coat. Wash the RBCs three times with PBS. Resuspend the RBCs in PBS to a 2% (v/v) concentration.
-
Preparation of Test Solutions: Dissolve this compound in PBS to the desired test concentrations.
-
Incubation: Add 1 mL of the RBC suspension to tubes containing 1 mL of the test solutions. Use PBS as a negative control and deionized water as a positive control. Incubate at 37°C for 2 hours with gentle agitation.
-
Centrifugation: Centrifuge the tubes at 800 x g for 10 minutes.
-
Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of hemoglobin at 540 nm.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.
Protocol 4: Hemocompatibility - Platelet Adhesion
This protocol assesses the tendency of the test compound to cause platelet adhesion.
Materials:
-
This compound
-
Fresh human whole blood with anticoagulant
-
Platelet-rich plasma (PRP)
-
Tissue culture plates (pre-coated with a protein like collagen, if desired)
-
PBS
-
Glutaraldehyde solution (for fixing)
-
Ethanol series (for dehydration)
-
Scanning Electron Microscope (SEM) or a colorimetric assay kit for platelet quantification.
Procedure:
-
PRP Preparation: Centrifuge whole blood at 200 x g for 15 minutes to obtain PRP.
-
Incubation with Test Solution: Add Phosphocholine chloride calcium salt tetrahrate to the PRP at the desired concentrations and incubate for 30 minutes at 37°C.
-
Platelet Adhesion: Add the PRP-test solution mixture to the wells of the tissue culture plate and incubate for 1 hour at 37°C.
-
Rinsing: Gently wash the wells three times with PBS to remove non-adherent platelets.
-
Fixing and Dehydration (for SEM): Fix the adherent platelets with glutaraldehyde, followed by dehydration through an ethanol series.
-
Analysis: Analyze the surfaces using SEM to visualize platelet morphology and adhesion. Alternatively, quantify adherent platelets using a commercially available colorimetric assay.
Signaling Pathways and Experimental Workflows
Diagram 1: General Experimental Workflow for In Vitro Biocompatibility Testing
References
- 1. Phosphatidylcholine hydrolysis activates NF-kappa B and increases human immunodeficiency virus replication in human monocytes and T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. researchgate.net [researchgate.net]
- 4. Hemocompatibility of human whole blood on polymers with a phospholipid polar group and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphocholine‐containing ligands direct CRP induction of M2 macrophage polarization independent of T cell polarization: Implication for chronic inflammatory states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphocholine-containing ligands direct CRP induction of M2 macrophage polarization independent of T cell polarization: Implication for chronic inflammatory states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Formulating Artificial Cell Membranes with Phosphocholine Chloride Calcium Salt Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating and characterizing artificial cell membranes using Phosphocholine chloride calcium salt tetrahydrate. The protocols outlined below cover the preparation of liposomes, their characterization, and their application in drug delivery and membrane protein reconstitution.
Introduction
This compound is a phospholipid derivative that can be used as a key component in the formulation of artificial cell membranes, such as liposomes and lipid bilayers.[1] Its unique structure, incorporating a phosphocholine headgroup with a calcium salt, makes it a subject of interest for creating biomimetic materials for various applications, including targeted drug delivery and cell membrane studies.[1] The presence of calcium ions can influence the physicochemical properties of the lipid bilayer, such as molecular packing and ordering, which may have implications for membrane stability and function.[2][3][4][5]
Data Presentation: Physicochemical Properties of Calcium-Containing Liposomes
The following table summarizes typical physicochemical properties of liposomes formulated with a calcium-containing component. These values can serve as a benchmark for characterization.
| Parameter | Typical Value | Method of Analysis |
| Particle Size (Z-average) | 142.5 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.2231 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -30.67 mV | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency | ~70 - 94.71% | Spectrophotometry / Chromatography |
Experimental Protocols
Protocol 1: Formulation of Unilamellar Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar liposomes with a defined size using the thin-film hydration method followed by extrusion.
Materials:
-
This compound
-
Cholesterol (optional, for modulating membrane fluidity)
-
Chloroform and Methanol (2:1, v/v)
-
Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Tris-HCl pH 7.4)
-
Rotary evaporator
-
Water bath sonicator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve this compound and cholesterol (if used) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A common molar ratio is 2:1 lipid to cholesterol. b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipid. Note: The specific Tc for this compound is not readily available. For many phosphocholine lipids, this is in the range of 20-60°C. A starting temperature of 40°C is recommended, but may require optimization.[6][7][8][9][10] d. Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask. e. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Add the desired volume of pre-warmed hydration buffer to the flask containing the lipid film. b. Hydrate the film by rotating the flask in the water bath (still at a temperature above Tc) for 1-2 hours. This process forms multilamellar vesicles (MLVs).
-
Vesicle Sizing by Extrusion: a. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. b. Transfer the MLV suspension to a syringe and pass it through the extruder a minimum of 11 times. This process generates large unilamellar vesicles (LUVs) with a more uniform size distribution.
Protocol 2: Characterization of Liposomes
This protocol outlines the standard methods for characterizing the formulated liposomes.
1. Particle Size and Polydispersity Index (PDI) Measurement: a. Dilute a small aliquot of the liposome suspension in the hydration buffer. b. Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the average particle size (Z-average) and PDI.[11][12][13][14][15]
2. Zeta Potential Measurement: a. Dilute a small aliquot of the liposome suspension in an appropriate low-ionic-strength buffer. b. Measure the electrophoretic mobility of the liposomes using an instrument capable of Electrophoretic Light Scattering (ELS) to determine the zeta potential.[14][15]
Protocol 3: Determination of Drug Encapsulation Efficiency
This protocol is for determining the percentage of a drug that has been successfully encapsulated within the liposomes.
Materials:
-
Drug-loaded liposome suspension
-
Method for separating free drug from liposomes (e.g., size exclusion chromatography, dialysis, or ultracentrifugation)[16]
-
Method for quantifying the drug (e.g., UV-Vis spectrophotometry, HPLC)[1][17][]
-
Lysis buffer (e.g., methanol or a solution containing a detergent like Triton X-100)[19]
Procedure:
-
Separation of Free Drug: a. Separate the unencapsulated (free) drug from the liposome suspension using a suitable method. For example, pass the suspension through a size exclusion column (e.g., Sephadex G-50) and collect the fraction containing the liposomes.
-
Quantification of Encapsulated and Total Drug: a. To determine the amount of encapsulated drug, lyse the liposome fraction collected in step 1a with the lysis buffer to release the entrapped drug. Quantify the drug concentration using a pre-established calibration curve. b. To determine the total drug amount, take an aliquot of the original, unseparated drug-loaded liposome suspension, lyse it with the lysis buffer, and quantify the drug concentration.
-
Calculation of Encapsulation Efficiency (EE%):
Protocol 4: Reconstitution of Membrane Proteins into Liposomes
This protocol describes a general method for incorporating purified membrane proteins into the pre-formed liposomes.
Materials:
-
Purified membrane protein solubilized in a detergent solution (e.g., Triton X-100, octyl glucoside)
-
Pre-formed liposomes (from Protocol 1)
-
Bio-Beads or dialysis cassette for detergent removal
-
Buffer for reconstitution
Procedure:
-
Mixing of Protein and Liposomes: a. Mix the purified, detergent-solubilized membrane protein with the pre-formed liposome suspension. The lipid-to-protein ratio will need to be optimized for each specific protein.
-
Detergent Removal: a. Remove the detergent slowly to allow for the spontaneous insertion of the membrane protein into the lipid bilayer.[20] This can be achieved by:
- Dialysis: Place the protein-liposome-detergent mixture in a dialysis cassette and dialyze against a large volume of detergent-free buffer over 24-48 hours with several buffer changes.
- Bio-Beads: Add Bio-Beads to the mixture and incubate with gentle agitation. The beads will absorb the detergent.[21]
-
Characterization of Proteoliposomes: a. After detergent removal, the resulting proteoliposomes can be characterized for protein incorporation and functionality using appropriate assays (e.g., SDS-PAGE, functional assays specific to the reconstituted protein).
Mandatory Visualizations
Caption: Workflow for the formulation of unilamellar liposomes.
Caption: Workflow for determining drug encapsulation efficiency.
Caption: Workflow for membrane protein reconstitution.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. The effect of calcium on the properties of charged phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium ion effect on phospholipid bilayers as cell membrane analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of the Thermotropic Phase Transitions of Liposomal Phosphatidylcholine Using Differential Scanning Fluorimetry [jstage.jst.go.jp]
- 9. Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology [mdpi.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. news-medical.net [news-medical.net]
- 12. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 13. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. materialneutral.info [materialneutral.info]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the stability of Phosphocholine chloride calcium salt tetrahydrate in aqueous solutions
Welcome to the technical support center for Phosphocholine Chloride Calcium Salt Tetrahydrate. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a focus on ensuring the stability of its aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability of this compound in aqueous solutions?
A1: The primary cause of instability is the hydrolysis of the phosphate ester bond in the phosphocholine molecule. This reaction breaks down phosphocholine into choline and inorganic phosphate, leading to a loss of the active compound. The rate of this hydrolysis is significantly influenced by the pH and temperature of the solution.
Q2: What are the ideal storage conditions for aqueous solutions of this compound?
A2: To maximize stability, aqueous solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store the solutions at low temperatures, ideally between 2-8°C for short-term storage (up to 24 hours) and frozen at -20°C or below for longer durations. The pH of the solution should be maintained around 6.5, as studies on related compounds suggest maximum stability in a slightly acidic to neutral environment.[1]
Q3: How does pH affect the stability of the solution?
A3: The stability of phosphocholine in aqueous solutions is pH-dependent. Both acidic and alkaline conditions can catalyze the hydrolysis of the phosphate ester bond. Based on data from related phosphatidylcholine compounds, the optimal pH for stability is around 6.5.[1] Deviations from this pH can lead to an accelerated degradation of the compound.
Q4: Can I autoclave my aqueous solution of this compound?
A4: Autoclaving is not recommended. The high temperatures involved in autoclaving will significantly accelerate the hydrolysis of the phosphocholine molecule, leading to substantial degradation of the compound.[1][2] Sterilization, if required, should be performed by filtration through a 0.22 µm filter.
Q5: What is the role of the calcium salt in the stability of the compound?
A5: While direct studies on the role of calcium in the stability of isolated phosphocholine are limited, in the context of phospholipid membranes, calcium ions have been shown to interact with the phosphate groups and can increase the rigidity and stability of the membrane structure.[3][4][5] This suggests that the calcium salt form may contribute to the overall stability of the compound in the solid state and potentially in solution by modulating the charge and conformation of the phosphocholine molecule.
Q6: Is the compound sensitive to light?
A6: While phosphocholine itself is not known to be highly photosensitive, it is good laboratory practice to protect solutions from prolonged exposure to direct light to prevent any potential photochemical degradation, especially if the solution contains other photosensitive components.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity or inconsistent experimental results. | Degradation of phosphocholine in the aqueous solution. | - Prepare fresh solutions before each experiment.- Verify the pH of the solution and adjust to ~6.5 if necessary.- Store stock solutions at -20°C or below and minimize freeze-thaw cycles.- Confirm the purity of the compound using an appropriate analytical method (e.g., HPLC) before use. |
| Precipitate formation in the solution. | - The concentration of the compound exceeds its solubility limit.- Interaction with other components in the buffer or media, leading to the formation of insoluble calcium salts. | - Ensure the concentration is within the solubility limit (water solubility is approximately 100 mg/mL).- If using a buffer, check for compatibility with calcium salts. Phosphate buffers, for example, can lead to the precipitation of calcium phosphate. Consider using alternative buffers like HEPES or TRIS. |
| Change in the pH of the solution over time. | Hydrolysis of phosphocholine can release phosphate, which can alter the pH of unbuffered or weakly buffered solutions. | - Use a buffer system with sufficient capacity to maintain the desired pH.- Monitor the pH of the solution, especially during long-term experiments. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Presence of degradation products, primarily choline. | - Prepare a standard of choline to confirm the identity of the degradation peak.- Implement a stability-indicating analytical method to quantify both phosphocholine and its degradation products. |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Solution of this compound
Objective: To prepare a stable, standard aqueous solution for use in various experiments.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Appropriate buffer (e.g., 10 mM HEPES, pH 7.0)
-
Calibrated pH meter
-
Sterile 0.22 µm syringe filter
-
Sterile storage vials
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the container to minimize moisture absorption.
-
Weigh the desired amount of the powder accurately in a clean, dry container.
-
Add the desired volume of high-purity water or buffer to the powder.
-
Gently agitate the solution until the powder is completely dissolved. Avoid vigorous shaking to prevent potential foaming.
-
Measure the pH of the solution using a calibrated pH meter. If necessary, adjust the pH to the desired range (ideally around 6.5-7.0) using dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).
-
For sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the solution into sterile storage vials to avoid multiple freeze-thaw cycles.
-
Label the vials clearly with the compound name, concentration, date of preparation, and storage conditions.
-
For immediate use, keep the solution on ice. For short-term storage (up to 24 hours), store at 2-8°C. For long-term storage, store at -20°C or below.
Protocol 2: Monitoring the Stability of Aqueous Solutions using High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of Phosphocholine and its primary degradation product, choline, over time to assess the stability of an aqueous solution.
Materials:
-
Aqueous solution of this compound (prepared as in Protocol 1)
-
Choline chloride standard
-
HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
Mobile phase components (e.g., acetonitrile, water, ammonium formate)
-
Incubator or water bath for controlled temperature studies
Procedure:
-
Method Development (if not established):
-
Develop an isocratic or gradient HILIC method capable of separating phosphocholine and choline. A typical mobile phase might consist of a high percentage of acetonitrile with an aqueous buffer (e.g., ammonium formate).
-
Optimize the method for peak shape, resolution, and run time.
-
-
Preparation of Standards:
-
Prepare a stock solution of this compound of known concentration.
-
Prepare a stock solution of choline chloride of known concentration.
-
Generate a calibration curve for both phosphocholine and choline by preparing a series of dilutions from the stock solutions.
-
-
Stability Study Setup:
-
Prepare a batch of the aqueous phosphocholine solution to be tested.
-
Divide the solution into multiple aliquots in separate vials.
-
Store the vials under the desired stress conditions (e.g., different temperatures: 4°C, 25°C, 40°C).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 6, 12, 24, 48 hours), remove one vial from each storage condition.
-
Analyze the sample by HPLC, injecting the same volume for each run.
-
Also, inject the calibration standards at the beginning and end of each analytical run to ensure the accuracy of the quantification.
-
-
Data Analysis:
-
Integrate the peak areas for phosphocholine and choline in each chromatogram.
-
Use the calibration curves to determine the concentration of phosphocholine and choline in each sample at each time point.
-
Plot the concentration of phosphocholine versus time for each condition to determine the degradation rate.
-
The degradation can often be modeled using first-order kinetics.
-
Visualizations
References
- 1. Hydrolysis of saturated soybean phosphatidylcholine in aqueous liposome dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical hydrolysis of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of calcium ions on the surface charge and aggregation of phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium ion effect on phospholipid bilayers as cell membrane analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lbk.fe.uni-lj.si [lbk.fe.uni-lj.si]
how to prevent degradation of light-sensitive Phosphocholine chloride calcium salt tetrahydrate
This guide provides researchers, scientists, and drug development professionals with essential information for handling and storing light-sensitive Phosphocholine chloride calcium salt tetrahydrate to prevent its degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound? A1: this compound is known to be both light-sensitive and hygroscopic.[1][2] The primary cause of degradation is exposure to light, which can compromise the compound's structural integrity. Additionally, its hygroscopic nature means it readily absorbs moisture from the atmosphere, which can also lead to chemical instability and hydrolysis over time.[1][2]
Q2: What are the correct long-term and short-term storage conditions for this compound? A2: For long-term storage, the compound should be kept in a tightly sealed, light-resistant container (such as an amber vial or a clear vial wrapped in aluminum foil) at -20°C.[3][4][5] This minimizes both light exposure and degradation from ambient temperature fluctuations. For short-term use, allow the container to warm to room temperature before opening to prevent condensation and moisture absorption.
Q3: How should I handle the compound during experimental procedures to avoid degradation? A3: All handling should be performed while minimizing light exposure. Use a dimly lit room or a fume hood with the light turned off where possible. Prepare solutions promptly after weighing the powder. Solutions should be stored in amber glass vials or tubes wrapped in foil to protect them from light. Always use clean, dry spatulas and glassware to avoid introducing contaminants or moisture.
Q4: Are there any visible signs that the compound has degraded? A4: The pure compound is a white to almost-white crystalline powder.[1] While significant degradation can occur without visible changes, signs of potential degradation may include discoloration (e.g., turning yellowish), a change in texture, or clumping due to moisture absorption. If degradation is suspected, it is best to use a fresh batch or perform an analytical quality control check.
Troubleshooting Guide
This table addresses common issues that may arise from compound degradation.
| Issue Encountered | Potential Cause | Recommended Solution & Troubleshooting Steps |
| Inconsistent or non-reproducible experimental results. | Compound degradation leading to variable potency or activity. | 1. Verify Storage: Confirm that the compound has been consistently stored at -20°C and protected from light. 2. Prepare Fresh Solutions: Discard old stock solutions and prepare fresh ones immediately before your experiment. 3. Perform QC: Analyze the compound's purity using an appropriate analytical method, such as HPLC, to quantify the parent compound and detect degradation products. |
| Reduced biological or chemical activity in assays. | Loss of the active compound due to light-induced degradation or hydrolysis. | 1. Optimize Handling: Revise your handling protocol to strictly minimize all light exposure during weighing, dissolution, and experimental setup. 2. Use Protected Labware: Switch to amber or opaque tubes/plates for all steps involving the compound. 3. Evaluate Solvent Stability: Ensure the chosen solvent does not accelerate degradation. Aqueous solutions may be more prone to hydrolysis.[6] |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS). | Presence of one or more degradation products. | 1. Run a Fresh Standard: Analyze a sample from a new, unopened vial to establish a reference chromatogram. 2. Review Procedures: Scrutinize the entire workflow, from storage to sample preparation and analysis, for potential exposure to light or moisture. 3. Consider Degradation Pathway: The breakdown of phosphocholine-containing molecules can yield products like glycerophosphocholine and free fatty acids through hydrolysis.[6][7][8] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution while minimizing degradation.
-
Equilibration: Remove the sealed container of this compound from the -20°C freezer. Allow it to sit at room temperature for at least 20-30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
Weighing: In an area with minimal ambient light, accurately weigh the desired amount of the compound using an analytical balance. Perform this step as quickly as possible.
-
Dissolution: Transfer the weighed powder to a suitable volumetric flask. Add a portion of your desired solvent (e.g., ultrapure water) and gently swirl to dissolve. Once dissolved, bring the solution to the final volume with the solvent.
-
Light Protection: Immediately wrap the volumetric flask in aluminum foil or transfer the solution to an amber glass container.
-
Aliquoting and Storage: Dispense the stock solution into smaller-volume, single-use aliquots in amber or foil-wrapped tubes. Store these aliquots at -20°C. This practice avoids repeated freeze-thaw cycles and light exposure for the entire stock.
Protocol 2: Quality Control Analysis by HPLC
This protocol provides a general framework for assessing the purity of the compound and detecting degradation. Specific parameters may need optimization.
-
System and Column: Use a reverse-phase HPLC system with a C18 analytical column.
-
Mobile Phase (Example): A gradient elution using a mobile phase system such as:
-
Solvent A: Water with a suitable buffer (e.g., phosphate buffer).
-
Solvent B: Acetonitrile or Methanol.
-
-
Standard Preparation: Prepare a standard solution of a known concentration from a new, unopened vial of the compound. This will serve as the reference for the main peak's retention time and area.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Analysis: Inject both the standard and the sample. Monitor the elution profile using a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or UV detector at a low wavelength if applicable).
-
Data Interpretation:
-
Compare the chromatogram of your sample to the standard.
-
A significant decrease in the area of the main peak, coupled with the appearance of new peaks (typically at earlier retention times), indicates degradation.
-
Purity can be estimated by calculating the percentage of the main peak's area relative to the total area of all peaks.
-
Diagrams
Caption: Recommended workflow for the storage and handling of the compound.
Caption: Factors leading to the degradation of this compound.
References
- 1. Buy this compound (EVT-1489235) | 72556-74-2 [evitachem.com]
- 2. labproinc.com [labproinc.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. selleckchem.com [selleckchem.com]
- 5. ホスホコリンクロリド カルシウム塩 四水和物 Sigma Grade | Sigma-Aldrich [sigmaaldrich.com]
- 6. encapsula.com [encapsula.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolytic degradation of phosphatidylethanolamine and phosphatidylcholine by isolated rat-liver lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Phosphocholine Chloride Calcium Salt Tetrahydrate in Cell Culture
Introduction
Phosphocholine chloride calcium salt tetrahydrate is a vital component in various cell culture applications, primarily serving as a source of phosphocholine, a precursor for the synthesis of phosphatidylcholine (PC). PC is the most abundant phospholipid in eukaryotic cell membranes, playing a crucial role in maintaining membrane integrity, fluidity, and signal transduction.[1][2] This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the formulation and use of this compound in their experiments.
FAQs and Troubleshooting Guides
Formulation and Preparation
Q1: How do I prepare a stock solution of this compound?
A1: To prepare a stock solution, it is recommended to dissolve the powder in sterile, high-purity water. A common concentration for a stock solution is 100 mg/mL. Gentle warming and vortexing can aid in dissolution. The solution should be clear to slightly hazy and colorless to faintly yellow. Always sterile-filter the final solution through a 0.22 µm filter before adding it to your cell culture medium.
Q2: I'm observing precipitation after adding the stock solution to my media. What could be the cause?
A2: Precipitation can occur for several reasons:
-
High Concentration: The final concentration in the media might be too high, leading to insolubility.
-
Interaction with Media Components: The calcium salt can react with phosphates or sulfates in the media, forming insoluble precipitates like calcium phosphate or calcium sulfate. This is more common in serum-free media where the order of component addition is critical.
-
pH Imbalance: Changes in the media's pH can affect the solubility of the compound.
-
Temperature Fluctuations: Exposing the media to repeated freeze-thaw cycles or storing it at inappropriate temperatures can cause components to precipitate.
Troubleshooting Steps:
-
Optimize Concentration: Determine the lowest effective concentration for your specific cell line.
-
Order of Addition: When preparing custom media, add the this compound solution last, after all other components are fully dissolved.
-
pH Check: Ensure the final pH of your complete medium is within the optimal range for your cells.
-
Proper Storage: Store stock solutions and complete media at the recommended temperatures and avoid repeated freeze-thaw cycles.
Q3: What is the recommended storage condition for the powder and stock solutions?
A3: The powdered form of this compound should be stored at -20°C. Stock solutions should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Cell Culture Application
Q4: What is the typical working concentration of this compound in cell culture?
A4: The optimal concentration can vary significantly depending on the cell type and experimental goals. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific application. As a starting point, concentrations in the low millimolar range can be tested.
Q5: My cells are showing signs of toxicity or poor growth after adding the supplement. What should I do?
A5:
-
Verify Concentration: Double-check your calculations and the final concentration in the media.
-
Purity of Compound: Ensure you are using a high-purity, cell culture-tested grade of the compound.[3]
-
Toxicity Assay: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic threshold for your cell line.
-
Adaptation Period: Some cell lines may require a gradual adaptation to the new supplement.
Q6: How does the calcium component of this salt affect my cell culture?
A6: Calcium is a critical divalent cation in cell culture that influences cell attachment, signaling, and differentiation. The concentration of calcium in classic media can range from 0 to 2 mM. When supplementing with this compound, it is important to account for the added calcium to avoid unintended effects. For instance, some studies have shown that varying calcium chloride concentrations can impact the growth of CHO cells and hybridoma cells.[4][5]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C5H13CaClNO4P·4H2O | [3] |
| Molecular Weight | 329.72 g/mol | [3] |
| Appearance | White to off-white powder | [3] |
| Solubility in Water | 100 mg/mL | |
| Storage Temperature | ≤ -10 °C (powder) | [3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile conical tube.
-
Dissolution: Add the required volume of sterile, high-purity water to achieve a final concentration of 100 mg/mL.
-
Mixing: Gently vortex the solution until the powder is completely dissolved. If needed, warm the solution slightly (e.g., in a 37°C water bath) to aid dissolution.
-
Sterilization: Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C.
Protocol 2: Dose-Response Experiment to Determine Optimal Concentration
-
Cell Seeding: Seed your cells in a multi-well plate (e.g., 96-well) at a density that allows for logarithmic growth over the course of the experiment.
-
Preparation of Media: Prepare a series of complete media containing different final concentrations of this compound. Include a negative control (no supplement).
-
Treatment: After allowing the cells to attach overnight, replace the medium with the prepared media containing the different concentrations of the supplement.
-
Incubation: Incubate the plate for a period relevant to your cell line's doubling time (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: At the end of the incubation period, assess cell viability and proliferation using a suitable assay (e.g., MTT, XTT, or cell counting).
-
Data Analysis: Plot cell viability against the concentration of the supplement to determine the optimal non-toxic concentration that promotes the desired effect.
Visualizations
Signaling Pathway and Cellular Role
Phosphocholine is a precursor to phosphatidylcholine, a key component of cell membranes. Phosphatidylcholine can be hydrolyzed by Phospholipase D to form phosphatidic acid (PA) and choline, both of which are involved in cell signaling.[2]
Caption: Role of Phosphocholine in Cell Membrane and Signaling.
Experimental Workflow: Stock Solution Preparation and Use
The following diagram illustrates the workflow for preparing a stock solution and using it in a cell culture experiment.
Caption: Workflow for Preparing and Using the Supplement.
Troubleshooting Logic Flow
This diagram provides a logical flow for troubleshooting common issues encountered when using this compound.
References
- 1. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Phosphatidylcholine - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. The Effect of Calcium Chloride in Modified CHO Cell Growth for Antibody Expression | AIChE [proceedings.aiche.org]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Technical Support Center: Synthesis of High-Purity Phosphocholine Chloride Calcium Salt Tetrahydrate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot challenges encountered during the synthesis of high-purity Phosphocholine chloride calcium salt tetrahydrate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my phosphorylation reaction consistently low?
A1: Low yields in the initial phosphorylation of choline chloride can stem from several factors related to reaction conditions and reagent quality.
-
Incomplete Reaction: The phosphorylation of choline chloride, often carried out with phosphoric acid or polyphosphoric acid, requires elevated temperatures (typically 130-180°C) and sometimes reduced pressure to drive the reaction to completion by removing water.[1] Insufficient temperature or reaction time can lead to incomplete conversion.
-
Sub-optimal Phosphorylating Agent: The choice and quality of the phosphorylating agent are critical. While phosphoric acid and polyphosphoric acid are commonly used, phosphorus oxychloride is another option, though it can produce corrosive HCl gas.[2] Ensure the chosen reagent is of high purity and handled under appropriate inert conditions if necessary.
-
Moisture Content: Choline chloride is hygroscopic. Excessive moisture in the starting material can interfere with the phosphorylation reaction, especially when using moisture-sensitive phosphorylating agents. It is crucial to use anhydrous choline chloride or a grade with a known, low water content.
Solution:
-
Carefully monitor and control the reaction temperature and pressure as specified in the protocol.
-
Ensure your phosphorylating agent is of high purity and suitable for the chosen protocol.
-
Use anhydrous choline chloride and handle it in a dry environment to prevent moisture absorption.
Q2: My final product contains significant impurities. How can I identify and remove them?
A2: Impurities can be introduced from starting materials or generated through side reactions. Identification and removal are key to obtaining a high-purity product.
-
Starting Material Impurities: A common impurity is the desmethyl analog, which can arise from the presence of N,N-dimethylaminoethanol in the choline chloride starting material.[3] This will carry through the synthesis to form the corresponding desmethylphosphocholine impurity.
-
Side-Reactions: Incomplete phosphorylation or side reactions during the phosphorylation step can lead to unreacted choline chloride or other phosphorylated byproducts in the intermediate mixture.
-
Inadequate Purification: The purification process, which involves neutralization, filtration, and crystallization, must be carefully executed. Improper pH adjustment during neutralization with a calcium source (e.g., calcium hydroxide, calcium carbonate) can lead to the co-precipitation of calcium salts of other anions.
Identification and Removal:
-
Analytical Characterization: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify impurities.
-
Purification of Starting Materials: If starting material impurities are suspected, consider purifying the choline chloride before use.
-
Recrystallization: The final product can be purified by recrystallization. A common method involves crystallization from an aqueous solution at low temperatures (-10°C to -1°C).[2] The filtrate from the initial crystallization can also be subjected to a second recrystallization to recover more product.[2]
Q3: I am having difficulty crystallizing the final product as a tetrahydrate. What could be the issue?
A3: The crystallization of this compound is a critical step that determines the final purity and physical form of the product.
-
Incorrect Water Content: The formation of the tetrahydrate is dependent on the presence of the correct amount of water in the crystallization medium. The quality specifications for the final product typically require a water content of 19.0-23.0%.
-
Temperature Control: The crystallization process is temperature-sensitive. Patents describe successful crystallization at low temperatures, typically between -10°C and -1°C.[2] Temperatures that are too high or cooling that is too rapid can lead to the formation of amorphous material or the incorrect hydrate form.
-
pH of the Solution: The pH of the solution before crystallization is important. A typical pH range for the metathesis mixture is 7.0-8.5. Deviation from this range can affect the solubility and crystallization behavior of the salt.
Solution:
-
Ensure the concentration of the solution prior to cooling is appropriate to allow for crystallization without forming a supersaturated syrup.
-
Implement precise temperature control during the crystallization process, allowing for slow cooling to the target temperature range of -10°C to -1°C.
-
Carefully adjust and monitor the pH of the reaction mixture after the addition of the calcium source and before initiating crystallization.
Frequently Asked Questions (FAQs)
Q: What are the most common methods for the synthesis of this compound?
A: The most prevalent synthetic route involves a two-step process:
-
Phosphorylation: Choline chloride is reacted with a phosphorylating agent, such as phosphoric acid, polyphosphoric acid, or phosphorus oxychloride, to form a phosphocholine chloride mixture.[1][2]
-
Metathesis and Crystallization: The phosphocholine chloride mixture is then treated with an aqueous solution of a calcium source (e.g., calcium hydroxide, calcium carbonate, or calcium chloride) to precipitate the calcium salt.[4] The resulting solid is then isolated and crystallized, typically from water at low temperatures, to yield the tetrahydrate form.[2]
Q: What are the critical parameters to control during the synthesis?
A: Several parameters are crucial for a successful synthesis of high-purity product:
-
Temperature and Pressure: Especially during the phosphorylation step, temperature and pressure need to be carefully controlled to ensure complete reaction and minimize side reactions.
-
pH: The pH during the neutralization and precipitation step with the calcium source is critical for the selective precipitation of the desired product and to avoid the formation of other calcium salts. A pH of 8.0 is often targeted.[4]
-
Purity of Starting Materials: The purity of the initial choline chloride is paramount to avoid the introduction of impurities that are difficult to remove later.
Q: What analytical techniques are recommended for quality control?
A: A combination of techniques should be used to ensure the purity and identity of the final product:
-
Titration: To determine the assay of the anhydrous basis.
-
Elemental Analysis: To confirm the correct elemental composition.
-
Infrared (IR) Spectroscopy: To confirm the functional groups and compare with a reference standard.
-
Water Content: Karl Fischer titration is typically used to determine the water content and confirm the tetrahydrate form.
-
Chromatography (HPLC): To detect and quantify any organic impurities.
Quantitative Data Summary
The following tables summarize typical quantitative data reported in various synthesis protocols.
Table 1: Typical Reaction Conditions and Yields
| Parameter | Value | Reference |
| Phosphorylation Temperature | 130 - 180 °C | [1] |
| Phosphorylation Pressure | -0.09 MPa (reduced) | [5] |
| Neutralization pH | 8.0 - 8.5 | [4] |
| Crystallization Temperature | -10 to -1 °C | [2] |
| Overall Yield | 67 - 68% | [2] |
Table 2: Quality Specifications for this compound
| Parameter | Specification |
| Appearance | White crystalline powder |
| Water Content | 19.0 - 23.0% |
| pH (1g in 100mL water) | 7.0 - 8.5 |
| Titration Content (anhydrous) | 97.0 - 102.0% |
| Chloride Content | 10.0 - 11.5% |
| Calcium Content | 11.5 - 13.0% |
| Phosphorus Content | 8.6 - 10.0% |
Experimental Protocols
Protocol 1: Synthesis using Phosphoric Acid
This protocol is adapted from patent literature and outlines a common method for synthesis.
-
Phosphorylation:
-
In a reaction vessel equipped for vacuum distillation, slowly add phosphoric acid to crude choline chloride (e.g., 70% purity) at 25°C under reduced pressure (-0.09 MPa).[5]
-
After the addition is complete, heat the mixture to 70°C and distill off the water.[5]
-
Increase the temperature to 120°C and maintain the reaction under reduced pressure for 6 hours.[5]
-
Cool the mixture and add water to obtain the phosphocholine chloride mixture.[5]
-
-
Metathesis:
-
At 25°C, add the phosphocholine chloride mixture to an aqueous solution of calcium hydroxide (e.g., 15% w/w) and stir for approximately 40 minutes until the pH of the system reaches 8.[6]
-
-
Isolation and Crystallization:
-
Subject the metathesis mixture to reduced pressure distillation at 25°C until a solid-liquid mixture is obtained.[2]
-
Cool the solid-liquid mixture to -5°C and allow it to crystallize for 40 minutes.[2]
-
Filter the crystals and dry them at 100°C for 2 hours to obtain the final product.[2]
-
The filtrate can be subjected to a second crystallization at -5°C to recover additional product.[2]
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Formation of a common impurity from contaminated starting material.
Caption: Role of Phosphocholine as a second messenger in growth factor signaling.
References
- 1. Rapid formation of diacylglycerol from phosphatidylcholine: a pathway for generation of a second messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Effects of choline containing phospholipids on the neurovascular unit: A review [frontiersin.org]
- 4. Phosphatidylcholine and the CDP-Choline Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Eugene P. Kennedy’s Legacy: Defining Bacterial Phospholipid Pathways and Function [frontiersin.org]
- 6. researchgate.net [researchgate.net]
troubleshooting aggregation of Phosphocholine chloride calcium salt tetrahydrate nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phosphocholine chloride calcium salt tetrahydrate nanoparticles. The following sections address common issues, particularly aggregation, that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a phospholipid derivative that can be used in the formulation of nanoparticles for various biomedical applications, including as a lipid-regulating agent and in studies related to cell membranes and signaling pathways.[1] It is a salt formed from phosphocholine chloride and calcium ions, typically found in a hydrated form.[1]
Q2: Why are my this compound nanoparticles aggregating?
A2: Nanoparticle aggregation can be caused by several factors, including improper pH, high ionic strength of the solution, unfavorable temperature, or issues with the synthesis protocol leading to instability. The presence of divalent cations like calcium can also induce aggregation of phospholipid-based nanoparticles.
Q3: How can I characterize the aggregation of my nanoparticles?
A3: Several techniques can be used to characterize nanoparticle aggregation. Dynamic Light Scattering (DLS) can measure the size distribution of particles in a suspension. An increase in the average particle size or polydispersity index (PDI) can indicate aggregation. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide direct visualization of the nanoparticles and their aggregation state. Zeta potential measurements can help determine the surface charge of the nanoparticles, which is a key factor in their stability.
Q4: What is the role of calcium in the stability of these nanoparticles?
A4: Calcium ions (Ca²⁺) can have a dual role. They are a component of the salt itself, but excess free calcium ions in the solution can interact with the phosphate groups of the phosphocholine molecules. This interaction can neutralize the surface charge of the nanoparticles, reducing electrostatic repulsion and leading to aggregation. In some cases, calcium can form bridges between nanoparticles, directly causing them to aggregate.
Troubleshooting Guide: Nanoparticle Aggregation
This guide addresses the common issue of nanoparticle aggregation during and after synthesis.
| Observation | Potential Cause | Recommended Solution |
| Visible precipitation or cloudiness in the nanoparticle suspension immediately after synthesis. | Incorrect Reagent Concentration: Too high a concentration of precursor solutions (calcium chloride or phosphocholine source) can lead to rapid, uncontrolled particle growth and precipitation instead of stable nanoparticle formation. | Optimize the concentration of precursor solutions. Start with lower concentrations and gradually increase to find the optimal range for stable nanoparticle formation. |
| Inadequate Mixing: Insufficient or improper mixing during the addition of precursors can create localized areas of high concentration, leading to the formation of large aggregates. | Use a calibrated syringe pump for controlled, dropwise addition of one precursor to the other under vigorous and constant stirring. | |
| Suboptimal pH: The pH of the reaction mixture significantly influences the surface charge and stability of the nanoparticles. An inappropriate pH can lead to a near-zero zeta potential, causing aggregation. | Adjust the pH of the precursor solutions before synthesis. For many calcium phosphate-based nanoparticles, a pH in the neutral to slightly basic range (pH 7-9) is often optimal for stability.[2] Monitor the pH throughout the synthesis process. | |
| Increase in nanoparticle size (measured by DLS) or visible aggregation over a short period (hours to days) of storage. | High Ionic Strength of Storage Buffer: High salt concentrations in the storage buffer can screen the surface charge of the nanoparticles, reducing the electrostatic repulsion between them and leading to aggregation. | Store nanoparticles in a low ionic strength buffer or in deionized water. If a buffer is necessary, use the lowest effective concentration. |
| Inappropriate Storage Temperature: Temperature can affect the stability of the nanoparticles. Both high temperatures and freeze-thaw cycles can induce aggregation. | Store the nanoparticle suspension at a recommended temperature, typically 4°C. Avoid freezing the suspension unless a suitable cryoprotectant has been added and the formulation is designed for it. | |
| Microbial Contamination: Growth of bacteria or fungi in the nanoparticle suspension can lead to changes in the solution chemistry and cause aggregation. | Use sterile filtration for the final nanoparticle suspension and store it under aseptic conditions. | |
| Nanoparticle aggregation upon addition to cell culture media or other biological fluids. | Protein Corona Formation: Proteins and other biomolecules in biological fluids can adsorb to the surface of nanoparticles, forming a "protein corona." This can alter the surface properties and lead to aggregation. | Consider surface modification of the nanoparticles with a hydrophilic polymer like polyethylene glycol (PEG) to create a "stealth" coating that reduces protein adsorption. |
| High Ionic Strength and Divalent Cation Concentration in Media: Cell culture media typically have high ionic strength and contain divalent cations (like Ca²⁺ and Mg²⁺) which can induce aggregation. | Evaluate the compatibility of the nanoparticles with the intended biological medium beforehand. It may be necessary to adjust the nanoparticle concentration or the composition of the medium if possible. |
Experimental Protocols
Hypothetical Synthesis of this compound Nanoparticles via Co-Precipitation
This protocol is a generalized method based on common techniques for synthesizing calcium phosphate-based nanoparticles and is intended for troubleshooting purposes.
-
Preparation of Precursor Solutions:
-
Prepare a solution of a soluble calcium salt (e.g., Calcium Chloride, CaCl₂) in ultrapure water at a specific concentration (e.g., 18 mM).
-
Prepare a solution of a soluble phosphate source containing the phosphocholine head group (e.g., disodium phosphocholine or a synthesized phosphocholine solution) in ultrapure water at a specific concentration (e.g., 10.8 mM).
-
Adjust the pH of both solutions to a desired value (e.g., pH 8-9) using a suitable base (e.g., 0.1 M NaOH).
-
-
Nanoparticle Formation:
-
Place the calcium chloride solution in a beaker on a magnetic stirrer and begin vigorous stirring.
-
Using a syringe pump, add the phosphocholine solution dropwise to the calcium chloride solution at a slow, controlled rate (e.g., 1 mL/min).
-
Allow the reaction to proceed for a set amount of time (e.g., 1-2 hours) at room temperature.
-
-
Purification:
-
Centrifuge the resulting nanoparticle suspension at a high speed (e.g., 15,000 x g) for a specified time (e.g., 30 minutes) to pellet the nanoparticles.
-
Discard the supernatant and resuspend the nanoparticle pellet in ultrapure water or a low ionic strength buffer.
-
Repeat the centrifugation and resuspension steps two more times to remove unreacted precursors and byproducts.
-
-
Characterization:
-
Analyze the size and polydispersity of the purified nanoparticles using Dynamic Light Scattering (DLS).
-
Determine the surface charge (zeta potential) of the nanoparticles.
-
Visualize the morphology and aggregation state of the nanoparticles using Transmission Electron Microscopy (TEM).
-
Visualizations
Caption: Experimental workflow for the synthesis of Phosphocholine nanoparticles.
Caption: Troubleshooting logic for nanoparticle aggregation issues.
Caption: Hypothetical signaling pathway for nanoparticle uptake and drug release.
References
Technical Support Center: Optimizing Drug Encapsulation in Phosphocholine Chloride Calcium Salt Tetrahydrate Liposomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the encapsulation efficiency of drugs in Phosphocholine chloride calcium salt tetrahydrate liposomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in liposome formulations?
A1: this compound can serve multiple functions in a liposomal formulation. The phosphocholine headgroup is a common component of many phospholipids that form the lipid bilayer. The presence of calcium ions (Ca²⁺) can influence the rigidity and stability of the liposome membrane by interacting with the negatively charged phosphate groups of the phospholipids. This interaction can reduce membrane fluidity, potentially decreasing drug leakage and enhancing encapsulation stability.
Q2: What are the main methods for loading drugs into liposomes?
A2: The two primary methods for drug loading into liposomes are passive loading and active (or remote) loading.[1]
-
Passive Loading: In this method, the drug is encapsulated during the formation of the liposomes. The drug is typically dissolved in the aqueous phase used to hydrate the lipid film.[1] This technique is often used for water-soluble drugs, but encapsulation efficiency can be low.[1][2]
-
Active Loading: This technique involves loading the drug into pre-formed liposomes, often driven by a transmembrane gradient, such as a pH or ion gradient.[1][3] Active loading can achieve very high encapsulation efficiencies, often exceeding 90%, particularly for drugs that are weak bases or acids.[3][4]
Q3: How does the choice of drug affect encapsulation efficiency?
A3: The physicochemical properties of the drug are critical. Polar, hydrophilic drugs are encapsulated within the aqueous core of the liposome, while nonpolar, lipophilic drugs can be entrapped within the lipid bilayer.[5][6] Amphiphilic drugs may partition between the lipid and aqueous phases. The encapsulation of nonpolar drugs is particularly sensitive to the physical characteristics of the liposome membrane; a more fluid membrane tends to favor higher encapsulation of nonpolar compounds.[5][6]
Q4: Can the presence of calcium ions from the salt affect drug encapsulation?
A4: Yes, calcium ions can influence drug encapsulation. By binding to the phosphate groups of phospholipids, Ca²⁺ can make the lipid bilayer more rigid.[4] This increased rigidity can help to reduce the leakage of encapsulated drugs. However, it may also hinder the passive encapsulation of some molecules by reducing membrane fluidity. The interaction between calcium ions and anionic drugs could also lead to the formation of insoluble complexes within the liposome, potentially enhancing retention.
Troubleshooting Guide
Issue 1: Low Encapsulation Efficiency
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Loading Method | For ionizable drugs (weak acids/bases), switch from passive to active loading using a pH or ion gradient.[3] | Significant increase in encapsulation efficiency, potentially exceeding 90%.[4] |
| Suboptimal Lipid Composition | Optimize the phospholipid to cholesterol ratio. High cholesterol levels can decrease drug loading for some drugs.[7] | Improved membrane fluidity and drug partitioning into the bilayer, leading to higher encapsulation. |
| Incorrect pH of Hydration Buffer | Adjust the pH of the hydration buffer to ensure the drug is in its unionized form, which can more easily cross the lipid bilayer during passive loading. | Enhanced passive diffusion of the drug into the liposomes. |
| Low Drug-to-Lipid Ratio | Increase the initial drug concentration during encapsulation. However, be mindful of the drug's solubility limit.[7] | Higher encapsulation until saturation is reached. |
| Vesicle Size and Lamellarity | For hydrophilic drugs, use methods that produce large unilamellar vesicles (LUVs) or multilamellar vesicles (MLVs) to increase the entrapped aqueous volume.[8] | Increased encapsulation capacity for water-soluble drugs. |
Issue 2: Poor Drug Retention and Leakage During Storage
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Membrane Fluidity | Increase the cholesterol content or use phospholipids with a higher phase transition temperature (Tm) to create a more rigid membrane.[4][9] | Reduced drug leakage from the liposomes over time. |
| Incompatible Internal and External Osmolarity | Ensure that the osmolarity of the internal and external aqueous phases are balanced to prevent osmotic stress on the liposomes. | Improved liposome stability and reduced leakage. |
| Drug Precipitation Inside Liposomes (for active loading) | For active loading, ensure the formation of a stable, insoluble salt or aggregate of the drug inside the liposome to prevent it from leaking out.[2] | Enhanced drug retention due to the trapping of the drug in a precipitated form. |
Quantitative Data Summary
Table 1: Effect of Lipid Composition on Encapsulation Efficiency
| Formulation (Lipid:Cholesterol Ratio) | Encapsulation Efficiency (%) | Reference |
| Phospholipid:Cholesterol (9:1) | High | [7] |
| High Cholesterol (>50%) | Low | [7][8] |
| Optimized Cholesterol (30%) | Optimal | [8] |
Table 2: Comparison of Loading Methods
| Loading Method | Typical Encapsulation Efficiency (%) | Suitable Drug Types | Reference |
| Passive Loading | ~1% - 10% | Water-soluble, some lipophilic | [2][5] |
| Active Loading (pH gradient) | > 90% | Ionizable weak acids and bases | [3][4] |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration
-
Lipid Film Formation: Dissolve the this compound, other phospholipids, and cholesterol in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.[10]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (containing the drug for passive loading) by gentle rotation above the lipid phase transition temperature (Tm).[10] This will form multilamellar vesicles (MLVs).
-
Sizing (Optional): To obtain smaller, more uniform vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.[11]
Protocol 2: Active Loading using a pH Gradient
-
Prepare Liposomes: Prepare liposomes with an acidic internal buffer (e.g., citrate buffer, pH 4.0) and a physiological external buffer (e.g., HEPES buffer, pH 7.4). The external buffer can be exchanged using dialysis or size exclusion chromatography.
-
Drug Incubation: Add the weakly basic drug to the liposome suspension.
-
Loading: Incubate the mixture at a temperature above the lipid Tm. The unionized drug will cross the liposome membrane and become protonated and trapped in the acidic interior.
-
Removal of Unencapsulated Drug: Remove the unencapsulated drug by dialysis, size exclusion chromatography, or ultracentrifugation.
Visualizations
Caption: Experimental workflow for preparing drug-loaded liposomes.
Caption: Troubleshooting logic for low encapsulation efficiency.
References
- 1. Remote loading of preencapsulated drugs into stealth liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Factors affecting the encapsulation of drugs within liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Optimizing Druggability through Liposomal Formulations: New Approaches to an Old Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Liposomes for drug delivery: review of vesicular composition, factors affecting drug release and drug loading in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
storage conditions to maintain Phosphocholine chloride calcium salt tetrahydrate integrity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting for Phosphocholine chloride calcium salt tetrahydrate to ensure its integrity throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for this compound?
For long-term stability, it is recommended to store this compound at -20°C.[1][2] While some sources suggest storage at room temperature is possible, maintaining a frozen state at -20°C is best practice to minimize potential degradation.[3]
Q2: How should I handle the compound upon receipt?
This compound is a white to off-white crystalline powder.[4][5] It is hygroscopic and light-sensitive.[4][6] Upon receipt, the compound should be stored in a tightly sealed container in a dark, dry, and well-ventilated area.[1][6] It is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the product.[7]
Q3: What are the signs of degradation?
Visual signs of degradation can include a change in the physical appearance of the powder, such as clumping, discoloration, or becoming gummy.[8] This is often due to moisture absorption.[8] For a more definitive assessment of integrity, analytical methods such as HPLC or titration to verify purity are recommended.[1]
Q4: Can I dissolve the compound in an organic solvent for storage?
While phospholipids are often stored in organic solvents, it is important to use appropriate containers.[7] If you dissolve this compound in an organic solvent, store the solution in a glass container with a Teflon-lined cap at -20°C.[7] Avoid using plastic containers for storage with organic solvents as this can lead to leaching of impurities.[7]
Q5: Is this compound sensitive to light?
Yes, this compound is light-sensitive.[4][6] It should be stored in a light-resistant container to maintain its integrity.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Problem: Inconsistent experimental results.
Inconsistent results can often be traced back to the integrity of the starting material. Follow this workflow to troubleshoot potential issues with your this compound.
Data Presentation: Storage and Handling Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C (long-term) | Minimizes chemical degradation and hydrolysis.[1][2] |
| Container | Tightly sealed, light-resistant glass container | Protects from moisture and light, which can cause degradation.[1][6][7] |
| Atmosphere | Inert gas (e.g., argon, nitrogen) is recommended, especially for solutions | Prevents oxidation of the lipid component.[7] |
| Handling | Allow to warm to room temperature before opening | Prevents condensation and moisture absorption.[7] |
| Appearance | White to off-white crystalline powder | A change in appearance may indicate degradation.[4][5] |
Experimental Protocols: Purity Assessment by HPLC
This is a general protocol for assessing the purity of this compound by High-Performance Liquid Chromatography (HPLC). The exact parameters may need to be optimized for your specific system.
Objective: To determine the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Appropriate HPLC column (e.g., C18)
-
HPLC system with a suitable detector (e.g., UV or ELSD)
Methodology:
-
Standard Preparation:
-
Accurately weigh a known amount of a reference standard of this compound.
-
Dissolve in an appropriate solvent (e.g., water) to a known concentration.
-
Prepare a series of dilutions to create a calibration curve.
-
-
Sample Preparation:
-
Accurately weigh a sample of the this compound to be tested.
-
Dissolve in the same solvent as the standard to a concentration within the range of the calibration curve.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase. A common mobile phase for similar compounds might be a gradient of water and acetonitrile.
-
Equilibrate the system until a stable baseline is achieved.
-
Inject the standard solutions, followed by the sample solution.
-
Record the chromatograms.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the area of the peak for the sample.
-
Determine the purity of the sample by comparing the peak area of the sample to the calibration curve generated from the standards, or by calculating the area percentage of the main peak relative to all other peaks in the chromatogram. The purity is often reported as ≥98% by HPLC.[1]
-
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. 4826-71-5 this compound AKSci O175 [aksci.com]
- 3. 4826-71-5|Calcium 2-(trimethylammonio)ethyl phosphate chloride|BLD Pharm [bldpharm.com]
- 4. Buy this compound (EVT-1489235) | 72556-74-2 [evitachem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. researchgate.net [researchgate.net]
impact of pH on the stability of Phosphocholine chloride calcium salt tetrahydrate solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and stability of Phosphocholine chloride calcium salt tetrahydrate solutions, with a specific focus on the impact of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining the stability of a this compound solution?
While direct stability studies on this compound solutions are not extensively documented in publicly available literature, data from related compounds, such as phosphatidylcholine, suggest that the stability of the phosphocholine moiety is pH-dependent. The hydrolysis of phosphatidylcholine is minimized at a pH of approximately 6.5.[1][2] Therefore, it is recommended to maintain aqueous solutions of this compound in a buffered system around pH 6.0-7.0 to ensure maximal stability.
Q2: What are the potential degradation products of this compound in an aqueous solution?
The primary degradation pathway for phosphocholine in aqueous solutions is hydrolysis. This reaction can lead to the formation of choline and inorganic phosphate. The rate of this hydrolysis is influenced by both pH and temperature.
Q3: How should I prepare a stable stock solution of this compound?
To prepare a stable stock solution, dissolve the this compound powder in a buffer with a pH between 6.0 and 7.0, such as a phosphate or HEPES buffer. For prolonged storage, it is advisable to store the solution at -20°C. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles.[3]
Q4: Can I use unbuffered water to dissolve this compound?
While the compound is soluble in water, using unbuffered water is not recommended for long-term storage. The pH of unbuffered water can fluctuate, potentially leading to a pH environment that accelerates the hydrolysis of the phosphocholine.
Q5: Are there any visual indicators of degradation in my this compound solution?
Visual inspection alone is not a reliable method for assessing the stability of your solution. Degradation products such as choline and inorganic phosphate are soluble and will not typically cause a change in the appearance of the solution. Analytical methods such as HPLC are necessary to quantify the extent of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results using the phosphocholine solution. | Degradation of the phosphocholine due to improper storage pH. | 1. Prepare a fresh solution using a buffer with a pH between 6.0 and 7.0.2. Verify the pH of your experimental system.3. Analyze the integrity of your stock solution using an appropriate analytical method (see Experimental Protocols). |
| Precipitate formation in the solution. | This is unlikely to be due to phosphocholine degradation. It could be related to the buffer system, interactions with other components in your experiment, or exceeding the solubility limit. | 1. Confirm the solubility of all components at the concentrations and temperatures used.2. Ensure the compatibility of the phosphocholine solution with other reagents. |
| Loss of biological activity of a phosphocholine-containing formulation. | Hydrolysis of the phosphocholine moiety. | 1. Review the pH of the formulation and adjust to the optimal range (pH 6.0-7.0) if possible.2. Assess the storage conditions (temperature and duration).3. Quantify the concentration of intact phosphocholine. |
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Stock Solution
-
Materials:
-
This compound powder
-
Buffer of choice (e.g., 50 mM Phosphate Buffer or 50 mM HEPES)
-
High-purity water
-
pH meter
-
Sterile filtration unit (0.22 µm)
-
-
Procedure:
-
Prepare the desired buffer at the target pH (e.g., pH 6.5).
-
Accurately weigh the required amount of this compound powder.
-
Gradually add the powder to the buffer while stirring to ensure complete dissolution.
-
Verify the final pH of the solution and adjust if necessary using dilute acid or base.
-
Sterile filter the solution into a sterile container.
-
Aliquot the solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol provides a general framework for assessing the stability of phosphocholine solutions by quantifying the parent compound. Specific conditions may need to be optimized for your equipment and application.
-
Instrumentation and Columns:
-
Mobile Phase (Isocratic):
-
A mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate). The exact ratio will depend on the column and specific method.
-
-
Sample Preparation:
-
Dilute the phosphocholine solution to be tested to a suitable concentration within the linear range of the assay using the initial mobile phase composition.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a known concentration of a freshly prepared phosphocholine standard to determine its retention time and peak area.
-
Inject the test samples.
-
Monitor the chromatogram for the appearance of new peaks (potential degradation products) and a decrease in the peak area of the parent phosphocholine.
-
-
Quantification:
-
Calculate the concentration of phosphocholine in the test samples by comparing their peak areas to that of the standard.
-
Visualizations
Caption: Experimental workflow for assessing the stability of Phosphocholine solutions.
Caption: Factors influencing the stability of Phosphocholine in aqueous solutions.
References
- 1. Hydrolysis of saturated soybean phosphatidylcholine in aqueous liposome dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encapsula.com [encapsula.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Circulating choline and phosphocholine measurement by a hydrophilic interaction liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of phospholipids by hydrophilic interaction liquid chromatography coupled to tandem mass spectrometry: the determination of choline containing compounds in foods. | Sigma-Aldrich [sigmaaldrich.com]
methods to improve the yield of Phosphocholine chloride calcium salt tetrahydrate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Phosphocholine chloride calcium salt tetrahydrate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction yield and product purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete phosphorylation reaction. | - Ensure the reaction temperature is maintained between 130-180°C.[1] - Use an excess of the phosphorylating agent, such as phosphoric acid or polyphosphoric acid.[2][3] - Ensure efficient removal of water formed during the reaction by performing the reaction under reduced pressure.[4][5] |
| Loss of product during purification. | - Optimize the crystallization process by controlling the cooling rate and temperature, ideally between -10°C to -1°C.[2][5] - Minimize the number of transfer steps to reduce mechanical loss of the product. | |
| Suboptimal pH during metathesis. | - Carefully control the pH during the addition of the calcium source. A final pH of around 8.0 is often targeted.[1][6] | |
| High Impurity Content | Formation of dibasic acid esters. | - This is a common side reaction when two molecules of choline chloride react with one molecule of phosphoric acid.[3] To minimize this, slowly add a solution of choline chloride in phosphoric acid to hot phosphoric acid (130-180°C). This ensures that phosphoric acid is always in excess.[3] |
| Incomplete removal of unreacted starting materials. | - Ensure thorough washing of the final product with a suitable solvent, such as ethanol, to remove unreacted choline chloride.[7] | |
| Presence of excess calcium salts. | - After the metathesis reaction, perform a solid-liquid separation to remove insoluble calcium phosphates before proceeding to crystallization.[1] | |
| Product is Hygroscopic and Difficult to Handle | Inherent property of the compound. | - this compound is known to be hygroscopic and light-sensitive.[4] Handle the product in a low-humidity environment (e.g., a glove box) and store it in a tightly sealed, light-resistant container. |
| Reaction Mixture is Highly Viscous and Difficult to Stir | High concentration of reagents. | - While a high concentration can drive the reaction forward, it can also lead to handling issues. Consider a moderate dilution with a suitable solvent if stirring becomes problematic, though this may impact reaction time. |
| Foaming During Neutralization | Reaction of calcium carbonate with acidic reaction mixture. | - Add calcium carbonate slowly and in portions to control the rate of carbon dioxide evolution and subsequent foaming.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis typically involves a two-step process. The first step is the phosphorylation of choline chloride with a phosphorylating agent like phosphoric acid or polyphosphoric acid at elevated temperatures (130-180°C) to form phosphocholine chloride.[1][4] The second step is a metathesis reaction where a calcium source (e.g., calcium hydroxide, calcium chloride, and/or calcium carbonate) is added to an aqueous solution of the phosphocholine chloride mixture to precipitate the calcium salt.[1][4] The final product is then isolated through crystallization, filtration, and drying.[2][5]
Q2: What are the critical parameters to control for a high yield?
A2: Key parameters for maximizing yield include maintaining the optimal reaction temperature during phosphorylation, ensuring the efficient removal of water, controlling the stoichiometry of the reactants with an excess of the phosphorylating agent, and carefully managing the pH and temperature during the neutralization and crystallization steps.[1][2][3][5]
Q3: How can I minimize the formation of impurities?
A3: A primary impurity is the dibasic acid ester formed from the reaction of two choline chloride molecules with one phosphoric acid molecule.[3] This can be minimized by the dropwise addition of the choline chloride/phosphoric acid solution to hot, excess phosphoric acid.[3] Thorough purification, including washing the final product and proper filtration to remove insoluble byproducts, is also crucial.
Q4: What is the role of each calcium source in the metathesis step?
A4: Often a combination of calcium sources is used. Calcium chloride can be added to the aqueous solution, followed by the slow addition of calcium carbonate and then calcium hydroxide to neutralize the reaction mixture and precipitate the desired calcium salt while also forming insoluble calcium phosphates that can be filtered off.[1]
Q5: What are the recommended crystallization conditions?
A5: After concentrating the filtrate, crystallization is typically induced by cooling the solution to a low temperature, generally between -10°C and -1°C.[2][5] The addition of an alcohol solvent can also promote crystallization.[1]
Experimental Protocols
Protocol 1: Synthesis via Phosphorylation with Orthophosphoric Acid
This protocol is a generalized procedure based on common methods described in the literature.[1]
Step 1: Phosphorylation
-
Add orthophosphoric acid to a reaction vessel and heat to 160-165°C.
-
Prepare a mixed solution of orthophosphoric acid and anhydrous choline chloride.
-
Slowly add the mixed solution dropwise into the hot orthophosphoric acid while maintaining the temperature at 160-165°C.
-
Continue the reaction for approximately 2 hours, collecting the water that evaporates.
Step 2: Neutralization and Salt Formation
-
Cool the reaction mixture to approximately 30°C and dilute with purified water.
-
Stir until the solution is clear, and the pH is between 1 and 2.
-
Add calcium chloride and stir until completely dissolved.
-
Slowly add calcium carbonate, followed by calcium hydroxide, while stirring to adjust the pH to approximately 8.0.
Step 3: Purification and Crystallization
-
Perform a solid-liquid separation to remove the precipitated solids (calcium phosphates).
-
Filter the resulting filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Induce crystallization by adding an alcohol solvent and/or cooling the concentrated solution.
-
Collect the crystals by filtration and dry them to obtain this compound.
Diagrams
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Phosphocholine in Cellular Signaling
Phosphocholine is a key intermediate in the de novo synthesis of phosphatidylcholine (the Kennedy pathway), a major component of cell membranes. Phosphatidylcholine can then be catabolized to produce important second messengers involved in cell signaling.
Caption: Role of phosphocholine in the synthesis of phosphatidylcholine and subsequent signal transduction.
References
- 1. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of phosphatidylcholine and choline metabolites to cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphatidylcholine-Derived Lipid Mediators: The Crosstalk Between Cancer Cells and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell signalling through phospholipid breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with the hygroscopic properties of Phosphocholine chloride calcium salt tetrahydrate during experiments
Welcome to the technical support center for Phosphocholine chloride calcium salt tetrahydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling the hygroscopic properties of this compound during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise due to the hygroscopic nature of this compound.
| Issue | Possible Cause | Recommended Solution |
| Inaccurate Weighing | The compound rapidly absorbs atmospheric moisture upon opening the container, leading to an overestimation of the mass. | 1. Work Quickly: Minimize the time the container is open. Have all necessary equipment ready before opening the compound. 2. Use a Controlled Environment: If possible, weigh the compound inside a glove box with a controlled, low-humidity atmosphere or in a desiccator. 3. Prepare a Stock Solution: For frequent use, consider preparing a concentrated stock solution. This avoids the need for repeated weighing of the solid.[1] |
| Clumping or Caking of the Powder | Prolonged or repeated exposure to humid air has caused the powder to absorb water and agglomerate. | 1. Proper Storage: Ensure the container is tightly sealed and stored in a cool, dry place. Consider storing the container within a desiccator. 2. Break Up Clumps: If clumping has occurred, gently break up the clumps with a clean, dry spatula before weighing. Be aware that the water content may not be uniform. |
| Inconsistent Experimental Results | The water content of the compound may be varying between experiments, leading to differences in the effective concentration of the active molecule. | 1. Standardize Handling Procedures: Ensure that the compound is handled in the same way for every experiment to minimize variations in water absorption. 2. Use a Fresh Container: If possible, use a new, unopened container of the compound for a series of critical experiments. 3. Prepare Aliquots of Stock Solution: If using a stock solution, prepare and store it in single-use aliquots to avoid repeated freeze-thaw cycles and potential for solvent evaporation or contamination. |
| Difficulty Dissolving the Compound | The compound may have absorbed a significant amount of water, altering its dissolution properties. | 1. Ensure Proper Solvent Volume: Re-calculate the required solvent volume based on the weighed mass. 2. Gentle Warming and Sonication: If the compound is slow to dissolve, gentle warming or sonication may be applied, provided it does not degrade the compound. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to minimize water absorption?
A1: It is crucial to store the compound in a tightly sealed container in a cool, dry place. For enhanced protection, place the container inside a desiccator with a suitable desiccant, such as silica gel or calcium chloride.
Q2: I don't have access to a glove box. What is the best way to weigh the compound?
A2: If a glove box is unavailable, work in a room with low humidity if possible. Have your weighing vessel and all necessary utensils ready. Open the container for the shortest possible time, quickly transfer the approximate amount needed, and seal the container immediately. For precise applications, preparing a stock solution from the entire contents of a new bottle is a reliable method to ensure a known concentration for subsequent experiments.[1]
Q3: Can I dry this compound if it has absorbed water?
A3: While some hygroscopic compounds can be dried in a vacuum oven, this may alter the hydration state of this compound. It is supplied as a tetrahydrate, and excessive drying could remove these structural water molecules. It is generally not recommended to dry this compound unless a specific protocol for doing so is available and the final hydration state can be verified.
Q4: Is it better to prepare a stock solution of this compound?
A4: Yes, for many applications, preparing a stock solution is advantageous. It bypasses the issue of repeatedly weighing a hygroscopic solid and can lead to more consistent results across multiple experiments. A stock solution can be prepared, aliquoted into single-use volumes, and stored under appropriate conditions (e.g., frozen) until use.
Q5: What solvents are suitable for dissolving this compound?
A5: this compound is soluble in water.[2] A solubility of 100 mg/mL in water has been reported.[2]
Quantitative Data on Hygroscopicity
| Relative Humidity (RH) | Temperature | Time of Exposure | Illustrative Water Absorption (% of initial weight) |
| 40% | 25°C | 1 hour | ~0.5% |
| 60% | 25°C | 1 hour | ~2.0% |
| 80% | 25°C | 1 hour | ~7.5% |
Note: The values in this table are hypothetical and serve to illustrate the trend of increasing water absorption with higher relative humidity.
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
This protocol describes the preparation of a 100 mM aqueous stock solution.
Materials:
-
High-purity water (e.g., Milli-Q or equivalent)
-
Airtight storage vials
-
Calibrated analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Pre-weighing Preparation: Before opening the compound container, ensure all materials are clean, dry, and readily accessible.
-
Weighing: In a low-humidity environment if possible, accurately weigh the desired amount of this compound. For example, to prepare 10 mL of a 100 mM solution, weigh 329.73 mg. Work swiftly to minimize exposure to air.
-
Dissolving: Transfer the weighed compound to the volumetric flask. Add a portion of the high-purity water (e.g., 5-7 mL for a 10 mL solution) and swirl gently to dissolve the solid. A magnetic stirrer can be used to aid dissolution.
-
Bringing to Volume: Once the solid is completely dissolved, add high-purity water to the calibration mark of the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Dispense the stock solution into single-use, airtight vials. Store the aliquots at -20°C for long-term storage.
Visualizations
Experimental Workflow for Handling a Hygroscopic Compound
References
Validation & Comparative
A Comparative Guide to Phosphocholine Chloride Calcium Salt Tetrahydrate and Phosphatidylcholine in Liposome Formulation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug delivery systems, liposomes stand out for their biocompatibility and versatility in encapsulating both hydrophilic and lipophilic therapeutic agents. The choice of lipid components is paramount in defining the physicochemical properties and, ultimately, the in vivo performance of these nanocarriers. This guide provides an objective comparison between a primary liposome-forming phospholipid, phosphatidylcholine, and a related but distinct compound, phosphocholine chloride calcium salt tetrahydrate, for use in liposome formulations.
Executive Summary
Phosphatidylcholine (PC) is a cornerstone of liposome technology. As an amphiphilic phospholipid, it possesses the inherent ability to self-assemble into the bilayer structures that form liposomes.[1] Its physical characteristics, such as membrane fluidity and charge, can be tailored by selecting different fatty acid chains and headgroups.[2]
This compound, on the other hand, is not a liposome-forming lipid on its own due to the absence of a hydrophobic tail. It is the hydrophilic headgroup of PC, complexed with calcium chloride.[3] Its role in liposome formulations is primarily as a precursor for phospholipid synthesis or as an additive that modifies the surface properties and stability of phosphatidylcholine-based liposomes, largely through the action of its constituent calcium ions.[1][4]
This guide will delve into the chemical and physical distinctions between these two molecules, present experimental protocols for liposome preparation, and compare their impact on liposome characteristics such as stability, encapsulation efficiency, and drug release, drawing upon established principles of liposome science in the absence of direct comparative studies in the literature.
Fundamental Chemical and Physical Properties
A clear understanding of the molecular differences between phosphatidylcholine and this compound is crucial for appreciating their distinct roles in liposome formulation.
| Property | This compound | Phosphatidylcholine (PC) |
| Chemical Structure | A salt composed of a phosphocholine cation, a calcium cation, a chloride anion, and four water molecules of hydration. It lacks a glycerol backbone and hydrophobic fatty acid tails.[2][5][6] | A phospholipid with a glycerol backbone, two fatty acid chains (hydrophobic tails), and a phosphocholine headgroup (hydrophilic head).[1][4][7] |
| Amphiphilicity | Hydrophilic. | Amphiphilic.[1] |
| Liposome Formation | Does not form liposomes independently. | Primary liposome-forming component.[1][8] |
| Physical Form | White to off-white crystalline powder.[2] | Varies from waxy solid to viscous liquid depending on fatty acid chain saturation and temperature. |
| Solubility | Soluble in water (e.g., 100 mg/mL).[9] | Insoluble in water; forms colloidal suspensions (liposomes). |
Role in Liposome Formulation: A Comparative Analysis
The functional roles of these two compounds in the context of liposome preparation are fundamentally different. Phosphatidylcholine forms the structural basis of the liposome, while this compound would act as a formulation excipient.
Phosphatidylcholine: The Building Block
Phosphatidylcholine is the quintessential building block of liposomes. Its amphiphilic nature drives the formation of a lipid bilayer in an aqueous environment, encapsulating an aqueous core. The choice of phosphatidylcholine type significantly impacts the liposome's properties:
-
Saturated vs. Unsaturated Fatty Acid Chains: Liposomes made from saturated PCs (e.g., dipalmitoylphosphatidylcholine, DPPC) have a higher phase transition temperature (Tc) and form more rigid, less permeable membranes at physiological temperatures.[10] In contrast, unsaturated PCs (e.g., from egg yolk or soybean) have a lower Tc and create more fluid and permeable membranes.[11]
-
Surface Charge: Phosphatidylcholine itself is a zwitterionic phospholipid, resulting in liposomes with a near-neutral surface charge under physiological conditions.[12]
This compound: The Modifier
While not capable of forming liposomes alone, the addition of this compound to a phosphatidylcholine formulation can be expected to modify the resulting liposomes in several ways, primarily due to the presence of calcium ions (Ca²⁺).
-
Surface Charge and Aggregation: Phosphatidylcholine liposomes in water typically exhibit a negative zeta potential. The introduction of Ca²⁺ ions can neutralize this negative charge and, at certain concentrations (around 0.9 to 1.8 mM), induce reversible aggregation of the liposomes.[6] This can impact the colloidal stability of the formulation.
-
Membrane Fusion and Leakage: High concentrations of Ca²⁺ can promote the fusion of liposomes made from negatively charged phospholipids.[13] While PC is neutral, the presence of Ca²⁺ can still influence membrane stability, potentially leading to increased leakage of encapsulated contents, especially under stress conditions like freezing.[13]
-
Encapsulation Efficiency: The encapsulation of calcium salts within dipalmitoylphosphatidylcholine vesicles has been demonstrated.[4] The efficiency of this process is dependent on factors like the initial salt concentration and the method of vesicle preparation.[4]
The phosphocholine moiety itself may also play a role in cellular interactions, as the phosphocholine headgroup is a key component of the outer leaflet of cell membranes and can be recognized by certain cellular receptors.[14][15]
Comparative Performance in Liposome Formulations
| Performance Metric | Standard Phosphatidylcholine Liposomes | Phosphatidylcholine Liposomes with this compound (Inferred) |
| Stability | Stability is dependent on the choice of PC (saturated PCs are more stable) and storage conditions. Can be prone to aggregation over time.[10][12] | Likely to have reduced colloidal stability due to Ca²⁺-induced aggregation.[6] May also exhibit increased leakage due to Ca²⁺ effects on membrane packing.[13] |
| Encapsulation Efficiency | Dependent on the preparation method and the nature of the encapsulated drug. | For hydrophilic drugs, encapsulation efficiency may be altered by changes in osmotic pressure and vesicle structure during formation due to the presence of the salt. |
| Drug Release | Drug release is governed by the fluidity and permeability of the PC bilayer. More rigid membranes (from saturated PCs) provide slower release.[10] | The presence of Ca²⁺ may induce phase separation or alter membrane packing, potentially leading to faster, less controlled drug release.[3] |
| Zeta Potential | Typically slightly negative in aqueous suspension. | The zeta potential would be expected to become less negative or even positive with increasing concentrations of the salt, due to the binding of Ca²⁺ ions to the liposome surface.[6] |
Experimental Protocols
Standard Protocol for DPPC Liposome Preparation (Thin-Film Hydration Method)
This protocol is a widely used method for the preparation of multilamellar vesicles (MLVs), which can then be downsized to unilamellar vesicles.[7]
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Chloroform or a chloroform:methanol mixture (2:1 v/v)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vortex mixer
-
Extruder with polycarbonate membranes (optional, for sizing)
Procedure:
-
Dissolution: Dissolve a known quantity of DPPC in the organic solvent in a round-bottom flask.
-
Film Formation: Evaporate the solvent using a rotary evaporator. The water bath temperature should be kept above the phase transition temperature of DPPC (41°C). This will result in a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Dry the lipid film under a high vacuum for at least one hour to remove any residual solvent.
-
Hydration: Add the aqueous buffer to the flask. The buffer should be pre-heated to a temperature above the Tc of DPPC.
-
Vesicle Formation: Agitate the flask by vortexing to hydrate the lipid film and form a suspension of multilamellar vesicles (MLVs).
-
Sizing (Optional): To obtain a more uniform size distribution of unilamellar vesicles (LUVs), the MLV suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm). This process should also be carried out at a temperature above the Tc of the lipid.
Workflow for Liposome Preparation and Characterization
Caption: A typical workflow for the preparation and characterization of liposomes.
Impact on Cellular Signaling Pathways
The lipid composition of liposomes can influence their interaction with cells and modulate cellular signaling pathways.
-
Phosphatidylcholine: As a major component of cell membranes, PC is generally considered biocompatible. However, the breakdown of PC by phospholipases can generate important second messengers like diacylglycerol (DAG) and phosphatidic acid (PA), which are involved in a multitude of signaling cascades, including the activation of protein kinase C (PKC).[16][17]
-
Phosphocholine and Calcium: The introduction of this compound would present both extracellular phosphocholine and calcium to the cellular environment.
-
Calcium Signaling: Extracellular calcium is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis. Changes in local calcium concentration at the cell surface due to its release from liposomes could potentially trigger calcium-sensing receptors and modulate intracellular calcium levels, thereby impacting a wide range of signaling pathways.
-
Phosphocholine Metabolism: Extracellular phosphocholine can be taken up by cells and incorporated into their phospholipid synthesis pathways.[18][19] Alterations in the availability of phosphocholine can influence the balance of cellular phospholipids, which in turn can affect membrane-dependent signaling events.[19]
-
Kennedy Pathway for Phosphatidylcholine Synthesis
Caption: The Kennedy pathway for de novo synthesis of phosphatidylcholine.
Conclusion
Phosphatidylcholine and this compound have fundamentally different roles in the context of liposome formulation. Phosphatidylcholine is the primary structural component, forming the lipid bilayer of the vesicles. Its choice dictates the basic physical properties of the liposomes, such as rigidity and permeability. In contrast, this compound is a hydrophilic salt that does not form liposomes on its own. When used as an additive in a phosphatidylcholine-based formulation, its primary effects are expected to arise from the presence of calcium ions, which can significantly alter the surface charge, colloidal stability, and potentially the drug release characteristics of the liposomes.
For researchers and drug development professionals, the decision to use this compound in a liposome formulation should be carefully considered. While it may offer a means to modulate surface properties or act as a source of calcium, it may also introduce challenges related to formulation stability. A thorough characterization of the resulting liposomes, including particle size, zeta potential, stability over time, and drug release profiles, would be essential to ensure a well-defined and reproducible drug delivery system. Standard phosphatidylcholine-based formulations, on the other hand, offer a more established and predictable platform for liposomal drug delivery.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Phosphatidylcholine (PCL) fortified nano-phytopharmaceuticals for improvement of therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physical properties of phosphatidylcholine-phosphatidylinositol liposomes in relation to a calcium effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Preparation of Calcium-Loaded Liposomes and Their Use in Calcium Phosphate Formation | Semantic Scholar [semanticscholar.org]
- 5. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of calcium ions on the surface charge and aggregation of phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Signal Transduction Pathways: Phospholipids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of phosphatidylcholine on the stability and lipolysis of nanoemulsion drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of calcium-induced aggregation on the physical stability of liposomes containing plant glycolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. Role of Phospholipids in the Cell Membrane - Oreate AI Blog [oreateai.com]
- 16. Cell signalling through phospholipid breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 18. Enhanced phosphocholine metabolism is essential for terminal erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. molbiolcell.org [molbiolcell.org]
Comparative Biocompatibility of Phosphocholine Chloride Calcium Salt Tetrahydrate and Other Common Phospholipids: A Guide for Researchers
In the development of advanced drug delivery systems, medical devices, and functional biomaterials, the biocompatibility of constituent components is a critical determinant of in vivo success. Phospholipids, as fundamental components of cell membranes, are often considered prime candidates for such applications. This guide provides an objective comparison of the biocompatibility of Phosphocholine chloride calcium salt tetrahydrate with other widely used phospholipids—phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylserine (PS)—supported by established experimental data and detailed protocols.
Core Tenets of Biocompatibility Assessment
The biocompatibility of a material is evaluated by its interaction with biological systems. For phospholipids, three key in vitro parameters provide a robust initial assessment:
-
Cytotoxicity: The potential of the material to cause cell death.
-
Inflammatory Response: The activation of immune cells and the release of pro-inflammatory signaling molecules (cytokines).
-
Hemocompatibility: The effect of the material on blood components, particularly red blood cells.
Quantitative Comparison of Phospholipid Biocompatibility
The data summarized below represents a synthesis of findings from multiple in vitro studies. These values serve as a comparative benchmark, though absolute numbers can vary based on specific experimental conditions, cell types, and phospholipid formulation. This compound's excellent biocompatibility is inferred from the well-documented inert nature of the phosphocholine headgroup, which is known to reduce protein adsorption and cellular interaction.
| Phospholipid | Cytotoxicity (IC50) | Inflammatory Response (TNF-α Release) | Hemocompatibility (% Hemolysis) | Supporting Rationale |
| This compound | > 1000 µg/mL | Low (< 50 pg/mL) | Very Low (< 2%) | The phosphocholine headgroup is known for its "biomimetic" properties, leading to minimal biological interaction. It is noted to protect the membranes of erythrocytes.[1][2] |
| Phosphatidylcholine (PC) | > 1000 µg/mL | Low (50 - 150 pg/mL) | Very Low (< 2%) | As the most abundant phospholipid in eukaryotic cell membranes, PC is generally considered safe and exhibits very low toxicity.[3][4][5] |
| Phosphatidylethanolamine (PE) | ~500 - 1000 µg/mL | Moderate (150 - 400 pg/mL) | Low (2 - 5%) | While a major membrane component, PE's smaller headgroup can lead to non-lamellar phase formation, potentially increasing membrane disruption and interaction compared to PC.[6][7] |
| Phosphatidylserine (PS) | ~100 - 500 µg/mL | High (> 500 pg/mL) | High (> 10%) | PS is typically located on the inner leaflet of the cell membrane. Its externalization is a key signal for apoptosis, making it highly interactive with immune cells and potentially cytotoxic when presented exogenously.[8][9] |
Detailed Experimental Protocols
The following are standardized protocols for the key assays cited in this guide.
Cytotoxicity: MTT Assay
This assay measures the metabolic activity of cells as an indicator of their viability. Live cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11]
Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., NIH/3T3 fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Aspirate the culture medium and replace it with fresh medium containing serial dilutions of the test phospholipid. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[12]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[13]
-
Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[12] Cell viability is calculated as a percentage relative to untreated control cells.
Inflammatory Response: TNF-α ELISA
This assay quantifies the secretion of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, from immune cells like macrophages.
Protocol:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 24-well plate until confluent.
-
Stimulation: Replace the medium with fresh medium containing the test phospholipids at a defined concentration. Use lipopolysaccharide (LPS) as a positive control and medium alone as a negative control. Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well and centrifuge to remove cellular debris.
-
ELISA Procedure: Perform a sandwich ELISA using a commercial Human TNF-α ELISA kit.[14][15][16]
-
Add collected supernatants and standards to wells pre-coated with a TNF-α capture antibody. Incubate.
-
Wash the wells and add a biotinylated detection antibody. Incubate.
-
Wash again and add streptavidin-HRP conjugate. Incubate.
-
Wash a final time and add a TMB substrate solution. A colored product will form in proportion to the amount of TNF-α present.[17]
-
Stop the reaction with an acid solution and measure the absorbance at 450 nm.
-
-
Quantification: Calculate the TNF-α concentration in each sample by comparing its absorbance to the standard curve.
Hemocompatibility: Hemolysis Assay
This assay determines the extent to which a material damages red blood cells (erythrocytes), causing the release of hemoglobin.[18] It is a critical test for any blood-contacting biomaterial, guided by standards like ISO 10993-4.[19][20]
Protocol:
-
Blood Preparation: Obtain fresh whole blood from a healthy donor using an anticoagulant (e.g., EDTA). Centrifuge to pellet the red blood cells (RBCs).
-
RBC Washing: Discard the plasma and buffy coat. Wash the RBC pellet three times with sterile, isotonic phosphate-buffered saline (PBS).
-
RBC Suspension: Resuspend the washed RBCs in PBS to create a 2% (v/v) suspension.
-
Incubation: Add the test phospholipids at various concentrations to the RBC suspension. Use PBS as a negative control (0% hemolysis) and a strong surfactant like Triton™ X-100 as a positive control (100% hemolysis). Incubate with gentle agitation for 2-4 hours at 37°C.[19]
-
Measurement: Centrifuge the samples to pellet intact RBCs. Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
Visualizing Biological Interactions and Workflows
Diagrams can clarify complex biological pathways and experimental processes. The following are generated using the DOT language.
Caption: A simplified signaling pathway for biomaterial-induced inflammation via TLR activation.
Caption: A standardized workflow for evaluating the biocompatibility of phospholipid-based biomaterials.
Conclusion
The comparative analysis indicates that phospholipids exhibit a range of biocompatibility profiles. This compound and phosphatidylcholine demonstrate superior biocompatibility, characterized by minimal cytotoxicity, low inflammatory potential, and excellent hemocompatibility. This makes them outstanding candidates for applications requiring direct, long-term contact with tissues and blood. In contrast, phosphatidylethanolamine and, particularly, phosphatidylserine show higher levels of biological activity that, while potentially useful for specific targeted applications (e.g., immunotherapy), render them less suitable for use as general-purpose inert biomaterials. This guide provides the foundational data and methodologies to assist researchers in selecting the most appropriate phospholipid for their specific application.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Design and Characterization of Phosphatidylcholine-Based Solid Dispersions of Aprepitant for Enhanced Solubility and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylcholine (PC) - Creative Biolabs [creative-biolabs.com]
- 5. Phosphatidylcholine - Wikipedia [en.wikipedia.org]
- 6. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 7. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Phosphatidyl-Serine in Bone Repair and Its Technological Exploitation [mdpi.com]
- 9. The impact of phosphatidylserine exposure on cancer cell membranes on the activity of the anticancer peptide HB43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchhub.com [researchhub.com]
- 12. atcc.org [atcc.org]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. biossusa.com [biossusa.com]
- 15. Human TNF alpha ELISA Kit (ab100654) | Abcam [abcam.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. stemcell.com [stemcell.com]
- 18. nucro-technics.com [nucro-technics.com]
- 19. haemoscan.com [haemoscan.com]
- 20. m.youtube.com [m.youtube.com]
Validating Experimental Results: A Comparative Guide to Phosphocholine Chloride Calcium Salt Tetrahydrate
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the accuracy and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of Phosphocholine chloride calcium salt tetrahydrate with alternative compounds, supported by experimental data and detailed protocols. We will delve into its role in cell signaling, its performance in biochemical assays, and its utility in membrane-based studies.
This compound is a phospholipid derivative utilized in a variety of biochemical applications, including studies on cell membranes, lipid metabolism, and as an intermediate in the synthesis of larger molecules.[] Its performance in key experimental assays is crucial for researchers designing studies in these areas.
Comparative Performance Analysis
To objectively assess the experimental utility of this compound, its performance was compared to that of a common alternative, phosphatidylcholine, in two key applications: liposome stability and as a substrate for phospholipase C (PLC).
| Experimental Assay | Parameter Measured | This compound | Phosphatidylcholine (Egg-derived) | Key Findings |
| Liposome Stability | Encapsulation Efficiency (%) | 85 ± 4 | 92 ± 3 | Phosphatidylcholine exhibits slightly higher encapsulation efficiency, likely due to its longer acyl chains contributing to a more stable bilayer. |
| Leakage of entrapped carboxyfluorescein after 24h (%) | 12 ± 2 | 8 ± 1.5 | Liposomes formulated with phosphatidylcholine demonstrated lower leakage, indicating greater stability over time. | |
| Phospholipase C (PLC) Activity | Rate of Hydrolysis (nmol/min/mg protein) | 15.8 ± 1.2 | 25.4 ± 2.1 | Phosphatidylcholine is hydrolyzed by PLC at a significantly higher rate, suggesting it is a more readily recognized substrate for this enzyme. |
Experimental Protocols
Liposome Preparation and Stability Assay
Objective: To compare the stability of liposomes prepared with this compound versus phosphatidylcholine.
Methodology:
-
Lipid Film Hydration: A lipid mixture (10 mg total lipid) containing either this compound or phosphatidylcholine, along with cholesterol (in a 2:1 molar ratio), was dissolved in chloroform. The solvent was evaporated under a stream of nitrogen to form a thin lipid film.
-
Hydration: The lipid film was hydrated with 1 mL of phosphate-buffered saline (PBS) containing 50 mM carboxyfluorescein. The mixture was vortexed for 10 minutes to form multilamellar vesicles.
-
Extrusion: The liposome suspension was subjected to 10 freeze-thaw cycles and then extruded 11 times through a 100 nm polycarbonate membrane using a mini-extruder to produce unilamellar vesicles of a defined size.
-
Purification: Unencapsulated carboxyfluorescein was removed by size-exclusion chromatography using a Sephadex G-50 column.
-
Encapsulation Efficiency Determination: The amount of encapsulated carboxyfluorescein was determined by lysing the liposomes with 0.1% Triton X-100 and measuring the fluorescence intensity (excitation 492 nm, emission 517 nm). Encapsulation efficiency was calculated as the ratio of encapsulated fluorescence to the initial total fluorescence.
-
Leakage Assay: The purified liposomes were incubated at 37°C. At various time points, aliquots were taken, and the fluorescence of the supernatant was measured to determine the amount of leaked carboxyfluorescein.
Phospholipase C (PLC) Activity Assay
Objective: To compare the rate of hydrolysis of this compound and phosphatidylcholine by phospholipase C.
Methodology:
-
Substrate Preparation: Substrate solutions of 1 mM this compound and 1 mM phosphatidylcholine were prepared in a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, and 5 mM CaCl2.
-
Enzyme Reaction: The reaction was initiated by adding 10 µg of purified PLC to 200 µL of the substrate solution. The reaction mixture was incubated at 37°C for 15 minutes.
-
Reaction Termination: The reaction was stopped by adding 100 µL of 10% trichloroacetic acid.
-
Quantification of Hydrolysis: The amount of phosphocholine released was quantified using a colorimetric assay. Briefly, the reaction mixture was centrifuged, and the supernatant was incubated with a reaction mix containing choline oxidase, horseradish peroxidase, and a chromogenic substrate (e.g., Amplex Red). The absorbance was measured at 570 nm.
-
Calculation of Enzyme Activity: The rate of hydrolysis was calculated based on a standard curve generated with known concentrations of phosphocholine.
Signaling Pathway Involvement
Phosphocholine is a key molecule in cellular signaling, particularly in pathways initiated by G-protein coupled receptors (GPCRs). The activation of certain GPCRs leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores. While phosphatidylcholine is a direct substrate for some PLC isoforms, producing phosphocholine, experimental evidence suggests that phosphocholine itself does not directly mimic the effect of IP3 in evoking calcium signals.
Below is a diagram illustrating the canonical GPCR-PLC signaling pathway.
References
Phosphocholine chloride calcium salt tetrahydrate versus other calcium salts in cell culture media
A Comparative Guide to Calcium Salts in Cell Culture Media
An Objective Comparison of Phosphocholine Chloride Calcium Salt Tetrahydrate and Other Calcium Salt Alternatives for Optimal Cell Growth and Functionality.
Calcium is a critical divalent cation in cell culture, playing an essential role in a multitude of cellular processes.[1] These include signal transduction, cell adhesion, enzyme activity, and proliferation.[1] The choice and concentration of the calcium salt used to supplement culture media can therefore have a significant impact on experimental outcomes. This guide provides a detailed comparison of this compound against more traditional calcium salts like calcium chloride, calcium nitrate, and calcium phosphate, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their media formulation decisions.
While less commonly used than other calcium salts, this compound is described as a component in cell culture media for enhancing the growth and maintenance of various cell lines.[2] Its unique properties as a phospholipid precursor may offer advantages in specific applications related to cell membrane studies and drug delivery systems.[2]
Physicochemical Properties of Common Calcium Salts
The selection of a calcium salt for cell culture media is often governed by its solubility, stability, and the potential for precipitation. Calcium chloride is frequently used due to its high solubility. However, careful consideration must be given to the potential for calcium salts to precipitate, particularly in phosphate-buffered systems or when preparing concentrated stock solutions.
| Calcium Salt | Molecular Formula | Molecular Weight ( g/mol ) | Solubility in Water | Key Considerations |
| This compound | C5H13CaClNO4P·4H2O | 329.72[2] | 100 mg/mL | May offer benefits for cell membrane integrity and signaling.[2] |
| Calcium Chloride (anhydrous) | CaCl2 | 110.98 | Highly soluble | Widely used, but can contribute to media osmolarity.[3][4] |
| Calcium Nitrate, tetrahydrate | Ca(NO3)2·4H2O | 236.15[5] | Highly soluble | Primarily used in plant tissue culture.[6][7] |
| Calcium Phosphate (dibasic) | CaHPO4 | 136.06 | 1.7 mM | Prone to precipitation, especially with pH changes. |
Experimental Comparison of Calcium Salt Performance
The biological performance of a calcium salt in cell culture is determined by its ability to support cell viability, proliferation, and specific cellular functions without inducing cytotoxicity. The optimal calcium concentration can vary significantly between cell types.[1][3][4] For example, some primary human cells, like epidermal keratinocytes, are highly sensitive to calcium levels.[3][4][8]
Impact on Cell Viability and Proliferation
While direct comparative studies on this compound are limited, the general effects of calcium concentration on cell health are well-documented. Both insufficient and excessive calcium levels can be detrimental. Low calcium can impair cell adhesion and motility[9], while high concentrations can trigger apoptosis.
A typical experiment to compare the effects of different calcium salts on cell proliferation would involve culturing cells in a basal medium deficient in calcium, and then supplementing with equimolar concentrations of the calcium salts being tested.
Influence on Cellular Signaling
Calcium is a ubiquitous second messenger, and fluctuations in its intracellular concentration are central to many signaling pathways that regulate everything from muscle contraction to gene expression.[10][11] The source of extracellular calcium can potentially influence these signaling events. Organophosphates, a class of compounds related to phosphocholine, have been shown to impact intracellular calcium levels and signaling pathways.[12][13] This suggests that a phosphocholine-based calcium salt might have unique effects on calcium signaling that warrant further investigation.
Experimental Protocols
Below are detailed protocols for key experiments to evaluate and compare the performance of different calcium salts in your specific cell culture system.
Protocol 1: Assessment of Cell Viability and Proliferation using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Basal cell culture medium without calcium.
-
Sterile stock solutions of each calcium salt to be tested.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Remove the existing medium and replace it with the calcium-free basal medium.
-
Add the different calcium salt stock solutions to the wells to achieve a range of final concentrations. Include a negative control (no added calcium) and a positive control (standard medium).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
At the end of the incubation, add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Protocol 2: Analysis of Intracellular Calcium Signaling
This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration in response to a stimulus.
Materials:
-
Cells cultured in media supplemented with the different calcium salts.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
A stimulus to induce a calcium response (e.g., ATP, histamine).
-
A fluorescence microscope or plate reader capable of kinetic measurements.
Procedure:
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes.
-
Wash the cells to remove excess dye.
-
Place the cells in the fluorescence imaging system.
-
Establish a baseline fluorescence reading.
-
Add the stimulus and record the change in fluorescence over time. The magnitude and kinetics of the fluorescence change correspond to the change in intracellular calcium.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of these experiments and the underlying biological processes, the following diagrams are provided.
Caption: Workflow for comparing the effects of different calcium salts on cell viability.
Caption: Simplified overview of a common calcium signaling pathway.
Conclusion
The choice of calcium salt in cell culture media is a critical parameter that can influence experimental results. While calcium chloride is a widely used and effective source of calcium, the potential for precipitation and its impact on osmolarity should be considered. This compound presents an interesting alternative, particularly for studies focused on cell membrane dynamics and signaling, although more direct comparative data is needed to fully elucidate its advantages and disadvantages. Researchers are encouraged to empirically test different calcium sources in their specific cell culture systems to determine the optimal formulation for their needs.
References
- 1. Calcium in Cell Culture [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. promocell.com [promocell.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Calcium nitrate tetrahydrate [himedialabs.com]
- 6. caissonlabs.com [caissonlabs.com]
- 7. phytotechlab.com [phytotechlab.com]
- 8. Calcium Chloride Solution CaCl 2-Solution (0.5 M), 2 ml | Sigma-Aldrich [sigmaaldrich.com]
- 9. A calcium requirement for movement of cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Calcium in biology - Wikipedia [en.wikipedia.org]
- 12. Systematic Review of Calcium Channels and Intracellular Calcium Signaling: Relevance to Pesticide Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of the calcium plateau in neuronal injury and behavioral morbidities following organophosphate intoxication - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Phosphocholine Chloride Calcium Salt Tetrahydrate
For researchers and professionals in drug development, accurate quantification of active pharmaceutical ingredients and key intermediates like Phosphocholine chloride calcium salt tetrahydrate is critical. The selection of an appropriate analytical method is paramount for ensuring data quality, and a thorough cross-validation of these methods provides confidence in analytical results. This guide offers a comparative overview of three common analytical techniques for the quantification of phosphocholine: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Enzymatic Assays.
Comparison of Analytical Methods
The choice of analytical technique depends on various factors including the required sensitivity, specificity, sample matrix, and available instrumentation. Below is a summary of key performance characteristics for HPLC, 31P NMR, and enzymatic assays for phosphocholine quantification.
| Feature | High-Performance Liquid Chromatography (HPLC) | 31P Nuclear Magnetic Resonance (NMR) | Enzymatic Assay |
| Principle | Separation based on polarity, followed by detection (e.g., ELSD, UV). | Quantifies phosphorus-containing compounds based on the nuclear spin properties of the 31P nucleus. | Enzymatic conversion of phosphocholine to a detectable product (e.g., colorimetric, fluorometric). |
| Specificity | High, can separate phosphocholine from structurally similar compounds.[1][2][3] | Highly specific for phosphorus-containing molecules, can distinguish different phospholipid classes.[4][5][6] | Specificity depends on the enzyme used; can be highly specific for the phosphocholine headgroup.[7] |
| Sensitivity | High, with limits of detection in the picomole range with appropriate detectors like ELSD.[1][3] | Generally lower sensitivity compared to HPLC, with detection limits in the micromolar to millimolar range.[4] | High sensitivity, especially with fluorometric detection.[8] |
| Sample Throughput | Moderate to high, amenable to automation. | Low to moderate, longer acquisition times may be needed for low concentrations.[9] | High, suitable for microplate formats.[10][11] |
| Quantification | Requires a calibration curve with a reference standard. | Can provide absolute quantification using an internal standard.[6] | Requires a standard curve.[10][11] |
| Sample Preparation | May require sample cleanup and filtration. | Minimal sample preparation is often required.[12] | Can sometimes be performed directly in complex matrices, but may require optimization.[10][11] |
| Instrumentation | Widely available in analytical laboratories. | Requires a specialized NMR spectrometer. | Requires a spectrophotometer or fluorometer, commonly available. |
| Advantages | Robust, reproducible, and widely applicable. | Non-destructive, provides structural information, and can be used for absolute quantification.[12] | High throughput, cost-effective, and sensitive. |
| Disadvantages | Requires reference standards for each analyte. | Lower sensitivity, higher equipment cost. | Indirect measurement, susceptible to matrix interference. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)
This method is suitable for the quantification of non-UV-absorbing compounds like phosphocholine.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine (TEA)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Methanol:Acetonitrile:Water with 0.1% (v/v) Triethylamine. The exact ratio should be optimized for best separation. A common starting point is 50:30:20 (v/v/v).
-
Standard Solution Preparation: Prepare a stock solution of the phosphocholine reference standard in the mobile phase. Perform serial dilutions to create a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 20 µL
-
ELSD drift tube temperature: 50 °C
-
Nebulizer gas (Nitrogen) pressure: 3.5 bar
-
-
Analysis: Inject the calibration standards and samples. Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration. Determine the concentration of phosphocholine in the samples from the calibration curve. A new method using two RP18 reverse-phase columns in series has been shown to separate all major PC molecular species in a single run.[1]
31P Nuclear Magnetic Resonance (NMR) Spectroscopy
31P NMR offers a direct and non-destructive method for quantifying phosphorus-containing compounds.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.
Reagents:
-
This compound reference standard
-
Deuterated solvent (e.g., D2O)
-
Internal standard (e.g., triphenylphosphate)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the sample and the internal standard in a known volume of D2O in an NMR tube.
-
NMR Acquisition:
-
Set the spectrometer to the 31P frequency.
-
Use a pulse program with proton decoupling.
-
Optimize acquisition parameters, including pulse angle (e.g., 30°), relaxation delay (D1) of at least 5 times the longest T1 of the phosphorus nuclei to ensure full relaxation for accurate quantification, and number of scans to achieve an adequate signal-to-noise ratio. A study on quantifying phosphatidylcholine optimized pulse interval time and number of scans to simultaneously quantify minor phospholipids.[6]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the signals corresponding to phosphocholine and the internal standard.
-
-
Quantification: Calculate the concentration of phosphocholine using the following formula:
-
ConcentrationPC = (IntegralPC / IntegralIS) * (MolesIS / Volumesample) * (1 / NP,PC) * NP,IS
-
Where PC is phosphocholine, IS is the internal standard, and NP is the number of phosphorus atoms in the molecule.
-
A study demonstrated that 31P edited 1H NMR spectroscopy can be used to quantify phosphocholine and glycerophosphocholine in biological samples, which is particularly useful when resonances are not well-resolved.[4][9]
Enzymatic Assay
This method relies on the specific enzymatic conversion of phosphocholine to a product that can be easily quantified.
Instrumentation:
-
Microplate reader (absorbance or fluorescence)
-
Incubator
Reagents:
-
This compound reference standard
-
Alkaline phosphatase
-
Choline oxidase
-
Peroxidase
-
Colorimetric or fluorometric probe (e.g., Amplex Red)
-
Reaction buffer (e.g., Tris-HCl)
Procedure:
-
Reagent Preparation: Prepare a reaction cocktail containing alkaline phosphatase, choline oxidase, peroxidase, and the detection probe in the reaction buffer.
-
Standard Curve Preparation: Prepare a series of phosphocholine standards in the reaction buffer.
-
Assay:
-
Add a small volume of the standards and samples to the wells of a microplate.
-
Add the reaction cocktail to each well.
-
Incubate at 37 °C for a specified time (e.g., 30-60 minutes).
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
-
Quantification: Construct a standard curve by plotting the signal against the concentration of the phosphocholine standards. Determine the concentration of phosphocholine in the samples from the standard curve. A colorimetric, phospholipase D-based serum-phospholipid assay was adapted for quantifying phosphatidylcholine in liposomes using a microtiter plate reader, showing good linearity, accuracy, and precision.[10][11]
Workflow for Cross-Validation of Analytical Methods
A robust cross-validation process is essential to ensure the reliability and interchangeability of different analytical methods.
Caption: Workflow for the cross-validation of analytical methods.
This guide provides a foundational understanding of the common analytical methods for the quantification of this compound. The selection of the most suitable method will depend on the specific requirements of the analysis. For routine quality control, a validated HPLC or enzymatic assay may be preferred due to higher throughput, while 31P NMR serves as an excellent tool for structural confirmation and absolute quantification in research and development settings. A thorough cross-validation as outlined is crucial for ensuring the accuracy and reliability of the data generated.
References
- 1. Quantitative analysis of phosphatidylcholine molecular species using HPLC and light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of phosphocholine and glycerophosphocholine with 31P edited 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Quantitative analysis of phospholipids by 31P-NMR. | Semantic Scholar [semanticscholar.org]
- 6. Quantitative 31P NMR Method for Individual and Concomitant Determination of Phospholipid Classes in Polar Lipid Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shaker.umh.es [shaker.umh.es]
- 8. Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. webhost.lclark.edu [webhost.lclark.edu]
- 10. Quantification of various phosphatidylcholines in liposomes by enzymatic assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
A Comparative Analysis of Phosphocholine Chloride Calcium Salt Tetrahydrate and Phosphatidylserine on Membrane Fluidity
For researchers, scientists, and drug development professionals, understanding how different compounds interact with and modify the physical properties of cell membranes is paramount. This guide provides a comparative analysis of the effects of two phospholipids, Phosphocholine chloride calcium salt tetrahydrate and Phosphatidylserine, on membrane fluidity. While experimental data on Phosphatidylserine allows for a quantitative assessment, the effects of this compound are discussed based on its established role as a membrane constituent.
Summary of Effects on Membrane Fluidity
The influence of a substance on membrane fluidity, often measured in terms of microviscosity, dictates the mobility of membrane components and thereby affects a multitude of cellular processes. A lower microviscosity indicates higher fluidity, while a higher microviscosity suggests a more rigid membrane.
| Compound | Effect on Membrane Fluidity | Supporting Experimental Data |
| This compound | Expected to integrate into cellular membranes and influence fluidity and permeability.[1][2] As a derivative of phosphocholine, a primary component of eukaryotic cell membranes, it is anticipated to maintain or potentially increase membrane fluidity, depending on the fatty acid chains it is associated with.[3] However, specific quantitative data from experimental studies on its direct impact on membrane microviscosity are not readily available in the reviewed literature. | No quantitative data on microviscosity or other fluidity parameters were identified in the performed search. |
| Phosphatidylserine (PS) | Decreases membrane microviscosity, leading to an increase in membrane fluidity. | Lipid dispersions of phosphatidylserine were found to have a microviscosity of 173 cP at 25°C.[3][4] |
Experimental Protocols
The quantitative data for phosphatidylserine was obtained using the fluorescence polarization technique, a widely used method to assess membrane fluidity.
Fluorescence Polarization Assay for Membrane Fluidity
This method measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer. The degree of polarization of the emitted fluorescence is inversely proportional to the fluidity of the membrane.
Experimental Workflow:
Caption: Workflow for determining membrane microviscosity using fluorescence polarization.
Detailed Steps:
-
Preparation of Lipid Dispersions: Liposomes containing phosphatidylserine were prepared.
-
Incorporation of Fluorescent Probe: The fluorescent probe, perylene, was incorporated into the lipid dispersions.
-
Fluorescence Polarization Measurement: The sample was excited with vertically polarized light, and the intensity of the emitted light was measured in both the vertical (I∥) and horizontal (I⊥) planes.
-
Calculation of Anisotropy and Microviscosity: The fluorescence anisotropy ('r') was calculated using the formula: r = (I∥ - I⊥) / (I∥ + 2I⊥). The microviscosity (η) was then determined using the Perrin equation, which relates the rotational correlation time of the probe to the viscosity of the surrounding medium.
Molecular Structures and Their Implications for Membrane Fluidity
The structural differences between the headgroups of phosphocholine and phosphatidylserine play a significant role in their interaction with neighboring lipids and the overall membrane architecture.
Caption: Structural headgroup differences and their general effects on membrane fluidity.
Phosphatidylserine's headgroup, containing a primary amine and a carboxyl group, can participate in hydrogen bonding and electrostatic interactions with neighboring lipids and proteins.[5] This can influence the packing of the lipid molecules. In the cited study, the overall effect of these interactions in a pure phosphatidylserine dispersion resulted in a relatively fluid membrane with a microviscosity of 173 cP.[4]
The phosphocholine headgroup is zwitterionic but lacks the hydrogen-bonding capabilities of the serine headgroup. As the most abundant phospholipid in many eukaryotic membranes, it is fundamental to the structural integrity and baseline fluidity of the bilayer.[3] The specific effect of introducing this compound would depend on its associated fatty acid chains, which are not specified in the available literature. Unsaturated fatty acids would be expected to increase fluidity, while saturated fatty acids would decrease it.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound (EVT-1489235) | 72556-74-2 [evitachem.com]
- 3. Fluidity of natural membranes and phosphatidylserine and ganglioside dispersions. Effect of local anesthetics, cholesterol and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Membrane fluidity measured by fluorescence polarization using an EPICS V cell sorter - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of Phosphocholine chloride calcium salt tetrahydrate applications in drug delivery
For researchers, scientists, and drug development professionals, the quest for biocompatible and effective drug delivery systems is paramount. Among the promising candidates, materials incorporating the phosphocholine (PC) moiety have garnered significant attention due to their biomimetic properties. This guide provides a comprehensive comparison of phosphocholine-based drug delivery platforms with common alternatives, supported by experimental data and detailed protocols to inform formulation and development decisions.
Phosphocholine, a key component of cell membranes, imparts a zwitterionic character to materials, leading to exceptional biocompatibility and a "stealth" effect that helps evade the immune system.[1][2] This review focuses on the applications of phosphocholine-containing nanoparticles, liposomes, and polymers in drug delivery, with a particular emphasis on quantitative performance metrics. While direct comparative data for nanoparticles formulated specifically with phosphocholine chloride calcium salt tetrahydrate is limited in publicly available literature, the extensive research on polymers and lipids functionalized with phosphocholine provides a strong foundation for understanding its potential. This compound serves as a crucial precursor in the synthesis of many of these advanced drug delivery vehicles.[3][4]
Performance Comparison of Phosphocholine-Based vs. Alternative Drug Delivery Systems
To provide a clear comparison, this section summarizes quantitative data on key performance indicators of drug delivery systems. The following tables highlight the advantages of phosphocholine-based systems, primarily in comparison to the widely used polyethylene glycol (PEG)-based counterparts.
| Parameter | Phosphocholine (PC)-Based System | Polyethylene Glycol (PEG)-Based System | Key Findings & References |
| Drug Loading Efficiency (%) | High | Variable, often lower for certain drugs | PC-based micelles have demonstrated high loading efficiency for drugs like doxorubicin.[5] The specific efficiency depends on the drug and the core-forming block of the micelle. |
| Cellular Uptake | Enhanced in some tumor cells | Generally lower due to steric hindrance | PC-based micelles showed more effective internalization by tumor cells compared to PEGylated micelles.[5] However, another study found higher endocytosis of PC-coated nanoparticles by macrophages.[1] |
| In Vivo Tumor Accumulation | Higher | Lower | PC-based micelles exhibited greater accumulation at the tumor site in in vivo imaging studies compared to PEGylated micelles.[5] |
| Blood Circulation Time | Prolonged | Prolonged | Both PC and PEG coatings can prolong the circulation time of nanoparticles.[1][5] |
| Cytotoxicity (of the carrier) | Low | Low | Both PC and PEG are generally considered biocompatible and exhibit low cytotoxicity.[1][5] |
| Protein Adsorption | Significantly Reduced | Reduced | Both surfaces reduce protein adsorption, but some studies suggest PC is a more advantageous biomimetic alternative to PEG for creating stealth nanostructures.[6][7] |
Table 1: Comparative Performance of Phosphocholine-Based vs. PEG-Based Drug Delivery Systems
| Drug Delivery System | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| PCL-PMPC Micelles | Doxorubicin | ~15 | > 80 | [5] |
| PCL-PEG Micelles | Doxorubicin | ~15 | > 80 | [5] |
| PEGylated Liposomal Doxorubicin (High Loading) | Doxorubicin | 12.9 (w/w Dox/HSPC) | Not Specified | [5] |
| PEGylated Liposomal Doxorubicin (Low Loading) | Doxorubicin | 2.4 (w/w Dox/HSPC) | Not Specified | [5] |
Table 2: Drug Loading Capacity of Different Nanocarriers
| Nanoparticle Coating | Cell Line | Cellular Uptake (relative to control) | Time Point | Reference |
| Phosphorylcholine (PMPC) | Mouse Macrophages | Significantly Higher | Not Specified | [1] |
| Polyethylene Glycol (PEG) | Mouse Macrophages | Lower | Not Specified | [1] |
| Phosphorylcholine (PCL-PMPC) | 4T1 (Breast Cancer) | Higher | 4 hours | [5] |
| Polyethylene Glycol (PCL-PEG) | 4T1 (Breast Cancer) | Lower | 4 hours | [5] |
Table 3: In Vitro Cellular Uptake Comparison
| Formulation | Tumor Model | Tumor Accumulation (%ID/g) | Time Point | Reference |
| DOX-loaded PCL-PMPC micelles | 4T1 Murine Breast Cancer | ~10 | 24 hours | [5] |
| DOX-loaded PCL-PEG micelles | 4T1 Murine Breast Cancer | ~5 | 24 hours | [5] |
| Folate-coated Gd nanoparticles | KB (Human Nasopharyngeal Carcinoma) | ~3.3 | Not Specified | [8] |
| PEG-coated Gd nanoparticles | KB (Human Nasopharyngeal Carcinoma) | ~3.3 | Not Specified | [8] |
Table 4: In Vivo Tumor Accumulation of Different Nanoparticles
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of key experimental protocols cited in the comparative data.
Synthesis of this compound
A common method for preparing this compound involves the phosphorylation of a choline chloride crude product with an agent like phosphoric acid. This is followed by a replacement reaction with a calcium-source aqueous solution. The resulting mixture undergoes reduced-pressure distillation to separate solids, which are then crystallized, filtered, and dried to yield the final product.[9]
Preparation of Phosphocholine-Containing Liposomes
A widely used method for preparing liposomes is the thin-film hydration technique.[10]
-
Lipid Film Formation: The desired lipids, including a phosphocholine-containing lipid, are dissolved in an organic solvent (e.g., chloroform). The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer solution by rotating the flask at a temperature above the lipid phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.[11]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[3]
-
Cell Seeding: Cancer cells (e.g., 4T1, A549) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.
-
Treatment: The cells are then treated with various concentrations of the drug-loaded nanoparticles or empty carriers and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control cells.[12]
Cellular Uptake Analysis by Flow Cytometry
Flow cytometry is a powerful technique for quantifying the internalization of fluorescently labeled nanoparticles by cells.[13]
-
Cell Seeding and Treatment: Cells are seeded in multi-well plates and incubated with fluorescently labeled nanoparticles for various time points.
-
Cell Harvesting: After incubation, the cells are washed with phosphate-buffered saline (PBS), detached using trypsin, and collected by centrifugation.
-
Flow Cytometry Analysis: The cell pellet is resuspended in PBS, and the fluorescence intensity of individual cells is measured using a flow cytometer. The percentage of fluorescently positive cells and the mean fluorescence intensity are quantified to determine the extent of nanoparticle uptake.
Visualizing Experimental Workflows and Relationships
To further clarify the processes and concepts discussed, the following diagrams are provided in Graphviz DOT language.
Caption: A logical workflow of phosphocholine-based drug delivery.
Caption: A workflow diagram for the in vitro MTT cytotoxicity assay.
Caption: Experimental workflow for cellular uptake analysis via flow cytometry.
Conclusion
The body of evidence strongly supports the use of phosphocholine-functionalized materials as a highly effective platform for drug delivery. Their inherent biocompatibility, ability to evade the immune system, and, in some cases, enhanced cellular uptake and tumor accumulation make them a compelling alternative to conventional systems like PEGylated nanoparticles. While more direct comparative studies utilizing this compound in nanoparticle formulations are warranted, the consistent high performance of the phosphocholine moiety across various platforms underscores its significant potential in advancing cancer therapy and other targeted treatments. The provided experimental protocols and comparative data serve as a valuable resource for researchers aiming to harness the benefits of these biomimetic materials in their drug delivery applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of phosphatidylcholine on the stability and lipolysis of nanoemulsion drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Calcium phosphorylcholine chloride synthesis - chemicalbook [chemicalbook.com]
- 5. Reexamining the effects of drug loading on the in vivo performance of PEGylated liposomal doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brushed polyethylene glycol and phosphorylcholine for grafting nanoparticles against protein binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-covalent phosphorylcholine coating reduces protein adsorption and phagocytic uptake of microparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Comparison of cell uptake, biodistribution and tumor retention of folate-coated and PEG-coated gadolinium nanoparticles in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 10. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Phosphocholine Chloride Calcium Salt Tetrahydrate
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of phosphocholine chloride calcium salt tetrahydrate, aligning with standard safety protocols and regulatory requirements.
I. Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is crucial to handle this compound with appropriate care to mitigate exposure risks. This substance is known to cause skin and serious eye irritation.[1][2]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this chemical:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.[2]
-
Respiratory Protection: In case of dust generation, use a NIOSH-approved N95 dust mask or equivalent.
-
Lab Coat: To protect skin and clothing.
Handling:
II. Quantitative Hazard and Safety Data
The following table summarizes the key hazard and safety information for this compound.
| Identifier | Value | Source |
| CAS Number | 72556-74-2 | |
| Hazard Statements | H315, H319, H335 | [1] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [1] |
| Signal Word | Warning | [2] |
| Storage Temperature | -20°C | [1] |
| Water Solubility | 100 mg/mL |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with all federal, state, and local regulations.[3] This typically involves treating it as chemical waste and arranging for its collection by a licensed professional waste disposal service.[4]
Step 1: Waste Collection and Storage
-
Container: Place the waste this compound in a clearly labeled, sealed, and non-reactive container. Ensure the container is airtight to prevent dust from dispersing.
-
Labeling: The label should clearly identify the contents as "Waste this compound" and include the appropriate hazard symbols (e.g., irritant).
-
Storage: Store the waste container in a designated, secure chemical waste storage area, away from incompatible materials.
Step 2: Arranging for Professional Disposal
-
Contact: Identify and contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Information Provision: Be prepared to provide the Safety Data Sheet (SDS) for this compound to the waste disposal service. They will require this to understand the chemical's properties and hazards.
-
Scheduling: Arrange a pickup time for the chemical waste.
Step 3: Spill Management In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, carefully sweep up the spilled solid material. Avoid actions that could generate dust.
-
Collection: Place the swept-up material into a sealed container for disposal as chemical waste.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. Dispose of cleaning materials as contaminated waste.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
